Product packaging for 2-Piperidin-1-ylmethyl-acrylic acid(Cat. No.:CAS No. 4969-03-3)

2-Piperidin-1-ylmethyl-acrylic acid

Cat. No.: B1609879
CAS No.: 4969-03-3
M. Wt: 169.22 g/mol
InChI Key: VSSPIZRPHCYIAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Piperidin-1-ylmethyl-acrylic acid is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO2 B1609879 2-Piperidin-1-ylmethyl-acrylic acid CAS No. 4969-03-3

Properties

IUPAC Name

2-(piperidin-1-ylmethyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-8(9(11)12)7-10-5-3-2-4-6-10/h1-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSPIZRPHCYIAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435233
Record name 2-[(Piperidin-1-yl)methyl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4969-03-3
Record name 2-[(Piperidin-1-yl)methyl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Piperidin-1-ylmethyl-acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2-Piperidin-1-ylmethyl-acrylic acid, a versatile heterocyclic compound. Designed for researchers, chemists, and professionals in drug development, this document details a robust synthetic pathway, comprehensive characterization methodologies, and discusses the compound's potential applications. We will delve into the causal reasoning behind experimental choices, ensuring a thorough understanding of the underlying chemical principles.

Introduction: The Scientific Rationale

In the landscape of medicinal chemistry and materials science, the strategic combination of distinct functional moieties within a single molecule is a cornerstone of innovation. This compound is a prime example of such molecular design, integrating two pharmacologically and chemically significant scaffolds: the piperidine ring and an α,β-unsaturated carboxylic acid.

The piperidine heterocycle is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its prevalence is a testament to its favorable physicochemical properties, including its ability to engage in key biological interactions and improve pharmacokinetic profiles. Piperidine derivatives have found applications across numerous therapeutic areas, including oncology, neuroscience, and infectious diseases.[3][4][5]

The acrylic acid moiety provides a reactive handle for a multitude of chemical transformations. As an α,β-unsaturated carboxylic acid, it is a versatile building block in organic synthesis and a functional monomer in polymer chemistry.[6] The combination of these two groups in this compound creates a compound with significant potential as an intermediate in the synthesis of novel bioactive molecules and functionalized polymers for advanced drug delivery systems or specialized materials.[6]

Synthesis via the Mannich Reaction: A Controlled Approach

The most efficient and logical pathway for the synthesis of this compound is the Mannich reaction. This classic three-component condensation reaction is ideal for forming β-amino carbonyl compounds.[7] It involves the amino methylation of a compound containing an active hydrogen atom. In this synthesis, piperidine (the amine), formaldehyde (a non-enolizable aldehyde), and acrylic acid (the active hydrogen compound) are condensed to yield the target molecule.

Mechanistic Insight

The reaction proceeds through two primary stages:

  • Formation of the Iminium Ion: Piperidine, a secondary amine, reacts with formaldehyde to form a resonance-stabilized iminium cation. This electrophilic species is the key intermediate that will be attacked by the nucleophile.

  • Nucleophilic Addition: The α-carbon of acrylic acid, acting as the active hydrogen compound, forms a nucleophilic enolate which then attacks the iminium ion. This carbon-carbon bond-forming step results in the final β-amino acid product.

The use of glacial acetic acid as a solvent is a strategic choice that can significantly enhance reaction efficiency. It may act as a catalyst and allows for higher reaction temperatures without the premature loss of volatile reagents, often leading to improved yields and easier product isolation compared to traditional aqueous or alcoholic media.[8]

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials. All procedures must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Reagents and Materials:

  • Piperidine (C₅H₁₁N)

  • Formaldehyde (37% solution in water)

  • Acrylic acid (C₃H₄O₂)

  • Glacial Acetic Acid (CH₃COOH)

  • Diethyl ether (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 0.2 moles of piperidine in 25 mL of glacial acetic acid. The dissolution may be exothermic; control the temperature with an ice bath if necessary.

  • Addition of Reagents: To the stirred solution, cautiously add 0.4 moles of 37% formaldehyde solution, followed by the slow addition of 0.2 moles of acrylic acid.

  • Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 100-110 °C) and maintain this temperature with continuous stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the mixture into a beaker containing 200 mL of ice-cold diethyl ether while stirring vigorously. The product will precipitate as a solid.

  • Purification: Collect the crude product by vacuum filtration and wash the solid with two portions of cold diethyl ether (2x30 mL). For higher purity, the product can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture.

  • Drying: Dry the purified white solid product under a vacuum to a constant weight. Store the final compound at 0-8 °C.[6]

Synthesis Workflow Visualization

Synthesis_Workflow cluster_reactants Reactants cluster_process Process Piperidine Piperidine Reaction Mannich Condensation (Glacial Acetic Acid, Reflux) Piperidine->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction AcrylicAcid Acrylic Acid AcrylicAcid->Reaction Workup Precipitation (Diethyl Ether) Reaction->Workup Cooling Purification Recrystallization Workup->Purification Filtration Product 2-Piperidin-1-ylmethyl -acrylic acid Purification->Product Drying

Caption: Workflow for the synthesis of this compound.

Comprehensive Characterization: A Multi-Technique Approach

Confirming the identity, structure, and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques provides a self-validating system for unambiguous characterization.

Spectroscopic Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This technique provides detailed information about the proton environment. The acidic proton of the carboxyl group is expected as a broad singlet at a high chemical shift (δ 11-13 ppm).[9][10] The two vinyl protons on the acrylic acid backbone will appear as distinct signals in the δ 5.5-6.5 ppm range.[11] The methylene bridge protons (-CH₂-) connecting the piperidine ring to the acrylic acid will likely resonate as a singlet around δ 3.0-3.5 ppm. The protons on the piperidine ring will produce a series of multiplets in the δ 1.5-2.8 ppm region.

    • ¹³C NMR: This analysis confirms the carbon skeleton. The carbonyl carbon (C=O) of the carboxylic acid is expected in the downfield region of δ 165-180 ppm.[9][10] The two sp² hybridized carbons of the double bond will appear between δ 120-140 ppm. The carbons of the piperidine ring and the bridging methylene carbon will be found in the upfield region of the spectrum.

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI-MS) in positive ion mode is ideal for this compound. The analysis should reveal a prominent peak corresponding to the protonated molecule [M+H]⁺. Given the molecular formula C₉H₁₅NO₂, the molecular weight is 169.22 g/mol .[6][12] Therefore, the expected parent ion peak will be at an m/z of approximately 170.23.

    • Tandem mass spectrometry (MS/MS) can elucidate fragmentation patterns, which are crucial for structural confirmation. A characteristic fragmentation pathway is the α-cleavage, involving the loss of a substituent adjacent to the nitrogen, providing strong evidence for the piperidine substructure.[13][14]

  • Infrared (IR) Spectroscopy:

    • This technique is highly effective for identifying key functional groups. The spectrum will be dominated by two characteristic peaks: a very broad O-H stretching band from 2500-3300 cm⁻¹, indicative of the hydrogen-bonded carboxylic acid dimer, and a strong, sharp C=O stretching band between 1690-1760 cm⁻¹.[15][16][17] Additional peaks for C-H and C-O stretching will also be present.

Summary of Expected Analytical Data
Technique Feature Expected Observation
¹H NMR Carboxyl Proton (-COOH)δ 11.0 - 13.0 ppm (broad singlet)
Vinyl Protons (=CH₂)δ 5.5 - 6.5 ppm (two distinct signals)
Methylene Bridge (-N-CH₂-C=)δ 3.0 - 3.5 ppm (singlet)
Piperidine Protonsδ 1.5 - 2.8 ppm (multiplets)
¹³C NMR Carbonyl Carbon (C=O)δ 165 - 180 ppm
Vinyl Carbons (C=C)δ 120 - 140 ppm
MS (ESI+) Protonated Molecule [M+H]⁺m/z ≈ 170.23
IR O-H Stretch (Carboxylic Acid)2500 - 3300 cm⁻¹ (very broad)
C=O Stretch (Carboxylic Acid)1690 - 1760 cm⁻¹ (strong, sharp)
C-O Stretch1210 - 1320 cm⁻¹ (strong)

Characterization Workflow Visualization

Characterization_Workflow cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Input Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Input->NMR MS Mass Spectrometry (ESI-MS) Input->MS IR Infrared Spectroscopy Input->IR Structure Structural Elucidation NMR->Structure Proton/Carbon Environment MS->Structure Molecular Weight & Fragmentation IR->Structure Functional Groups Purity Purity Assessment Structure->Purity Output Confirmed Structure: This compound Purity->Output

Caption: Workflow for the structural characterization of the synthesized product.

Safety, Handling, and Storage

Professional diligence in handling the reagents for this synthesis is non-negotiable. Piperidine, in particular, requires stringent safety protocols.

  • Hazard Profile: Piperidine is a highly flammable liquid and vapor.[18][19] It is toxic if inhaled or in contact with the skin and is harmful if swallowed.[18][20] Crucially, it causes severe skin burns and eye damage.[21][22]

  • Handling Precautions:

    • Always operate within a fume hood to avoid inhalation of toxic vapors.[19]

    • Wear comprehensive PPE: nitrile or neoprene gloves, chemical splash goggles, and a flame-retardant lab coat.[21][22]

    • Ensure all equipment is properly grounded to prevent static discharge, which could be an ignition source.[18][19]

    • Have an emergency eyewash station and safety shower readily accessible.

  • Storage:

    • Store piperidine in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep away from heat, sparks, and open flames.[18][19]

    • The final product, this compound, should be stored in a cool environment, ideally between 0-8 °C, to ensure long-term stability.[6]

Potential Applications and Future Research

The unique hybrid structure of this compound opens avenues for diverse applications:

  • Pharmaceutical Intermediates: This compound is an ideal starting point for the synthesis of more complex drug candidates. The carboxylic acid can be converted to esters, amides, or other derivatives, while the piperidine nitrogen offers a site for further functionalization, enabling the creation of a library of compounds for biological screening.[6]

  • Functional Polymers: The acrylic moiety allows the molecule to act as a functional monomer. Polymerization could lead to the development of specialty polymers with tailored properties, such as pH-responsive hydrogels for controlled drug release or advanced coatings and adhesives.[6]

  • Chemical Biology Probes: The molecule can be used as a tool in chemical biology to investigate biological mechanisms or enzyme interactions where the piperidine moiety might mimic natural substrates.[6]

Future research should focus on exploring these pathways, including the synthesis of novel derivatives and the evaluation of their biological activities and material properties.

Conclusion

This guide has outlined a comprehensive and scientifically grounded approach to the synthesis and characterization of this compound. By employing the Mannich reaction under controlled conditions, the target compound can be produced efficiently. A rigorous, multi-technique characterization workflow ensures the unequivocal confirmation of its structure and purity. The inherent chemical functionalities of this molecule position it as a valuable building block for future innovations in drug discovery and materials science. Adherence to the detailed protocols and safety guidelines presented herein will enable researchers to confidently synthesize and utilize this promising compound.

References

A Technical Guide to the Physicochemical Properties of 2-Piperidin-1-ylmethyl-acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of 2-Piperidin-1-ylmethyl-acrylic acid (CAS: 4969-03-3), a versatile heterocyclic compound of significant interest to researchers in medicinal chemistry, polymer science, and organic synthesis. Its unique bifunctional structure, containing both a piperidine moiety and an acrylic acid group, imparts a valuable combination of reactivity, solubility, and biological relevance. This guide details the compound's core physicochemical properties, spectroscopic profile, thermal stability, and analytical characterization methodologies. Furthermore, it presents detailed, field-proven experimental protocols to empower researchers in their handling, analysis, and application of this valuable chemical building block.

Introduction and Strategic Importance

This compound, systematically named 2-(piperidin-1-ylmethyl)prop-2-enoic acid, is a functionalized monomer and a key synthetic intermediate.[1] The integration of a piperidine ring—a prevalent scaffold in numerous pharmaceuticals—with a polymerizable acrylic acid moiety makes it a molecule of dual utility.[1][2][3]

1.1. Significance in Medicinal Chemistry and Drug Development The piperidine heterocycle is a cornerstone in drug design, known to enhance the bioactivity and pharmacokinetic properties of molecules, particularly in targeting neurological disorders.[1] This compound serves as a critical starting material for synthesizing more complex bioactive molecules, where the piperidine can interact with biological targets and the acrylic acid can be used as a handle for further functionalization or conjugation.[1][4]

1.2. Utility in Polymer Science and Materials In polymer chemistry, this compound is employed as a functional monomer.[1] Its incorporation into polymer chains can introduce pendant piperidine groups, which can be used to modify properties such as adhesion, flexibility, and basicity.[1] These functionalized polymers are valuable in the development of advanced materials, including specialty coatings, adhesives, and drug delivery systems.[1]

Molecular Structure and Identification

A precise understanding of the molecular structure is fundamental to interpreting its chemical behavior and properties.

2.1. Chemical Identity The essential identification parameters for this compound are summarized below.

PropertyValueSource(s)
Systematic Name 2-(piperidin-1-ylmethyl)prop-2-enoic acid[1]
CAS Number 4969-03-3[1][5]
Molecular Formula C₉H₁₅NO₂[1][5]
Molecular Weight 169.22 g/mol [1][5]
Appearance White to off-white solid[1][6]
Purity (Typical) ≥97% (by HPLC)[1][5]

2.2. Structural Elucidation & Spectroscopic Profile The structural confirmation of this compound relies on a combination of spectroscopic techniques. The expected data, based on its constituent functional groups, are outlined below.

cluster_legend Functional Groups key1 Piperidine Ring key2 Tertiary Amine key3 Acrylic Acid mol piperidine_label Piperidine Ring (Hydrophobicity, Bio-activity) piperidine_label->mol amine_label Tertiary Amine (Basicity, Nucleophilicity) amine_label->mol acrylic_label Acrylic Acid (Acidity, Polymerization) acrylic_label->mol

Caption: Key functional groups of this compound.

Table 2: Predicted Spectroscopic Data

TechniqueParameterPredicted Value/ObservationRationale
¹H NMR Chemical Shift (δ)~10-12 ppm (br s, 1H)Carboxylic acid proton (-COOH)
~5.5-6.5 ppm (m, 2H)Vinylic protons (=CH₂)
~3.2-3.5 ppm (s, 2H)Methylene protons (-N-CH₂-C=)
~2.3-2.6 ppm (m, 4H)Piperidine protons adjacent to N (-CH₂-N-CH₂-)
~1.4-1.7 ppm (m, 6H)Remaining piperidine ring protons
¹³C NMR Chemical Shift (δ)~170 ppmCarboxylic acid carbonyl carbon (-COOH)
~140 ppmQuaternary vinylic carbon (-C=CH₂)
~125 ppmMethylene vinylic carbon (=CH₂)
~60 ppmMethylene carbon (-N-CH₂-C=)
~54 ppmPiperidine carbons adjacent to N (-CH₂-N-CH₂-)
~25, ~23 ppmRemaining piperidine ring carbons
FTIR Wavenumber (cm⁻¹)2500-3300 cm⁻¹ (broad)O-H stretch of carboxylic acid
~1700 cm⁻¹ (strong)C=O stretch of carboxylic acid
~1630 cm⁻¹C=C stretch of alkene
~2930, ~2850 cm⁻¹C-H stretches of alkanes
Mass Spec. [M+H]⁺m/z 170.11Calculated for C₉H₁₆NO₂⁺
Protocol 1: Spectroscopic Characterization

This protocol outlines the general steps for acquiring a full spectroscopic profile of the compound.

  • Sample Preparation:

    • NMR: Dissolve 10-20 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[7] DMSO-d₆ is often preferred to clearly observe the acidic proton.

    • FTIR: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr. Alternatively, use an ATR-FTIR spectrometer for direct analysis of the solid.[7]

    • MS: Prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile for analysis by electrospray ionization (ESI).

  • ¹H and ¹³C NMR Spectroscopy:

    • Acquire spectra on a 400 MHz or higher spectrometer.[7]

    • For ¹H NMR, use a spectral width of 0-12 ppm and acquire 16-32 scans.[7]

    • For ¹³C NMR, use a spectral width of 0-220 ppm and acquire 1024 or more scans to achieve an adequate signal-to-noise ratio.[7]

    • Rationale: This provides a complete picture of the proton and carbon framework, confirming connectivity and the presence of all functional groups.

  • FTIR Spectroscopy:

    • Record the spectrum from 4000 to 400 cm⁻¹.[7]

    • Rationale: This method is crucial for confirming the presence of key functional groups, especially the characteristic broad O-H and sharp C=O stretches of the carboxylic acid.

  • High-Resolution Mass Spectrometry (HRMS):

    • Analyze the sample using ESI in positive ion mode.

    • Rationale: HRMS provides an exact mass measurement, which is used to confirm the elemental composition (molecular formula) of the compound with high confidence.

Core Physicochemical Properties

The physical and chemical properties dictate the compound's behavior in various systems, from reaction vessels to biological environments.

3.1. Solubility Profile The molecule's amphiphilic nature—a lipophilic piperidine ring and a polar carboxylic acid—results in a nuanced solubility profile. The piperidine moiety generally enhances solubility.[1]

Table 3: Predicted Solubility Profile

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous (Acidic) 0.1 M HClHighThe piperidine nitrogen (pKa ~8-9) will be protonated, forming a highly soluble ammonium salt.
Aqueous (Basic) 0.1 M NaOHHighThe carboxylic acid (pKa ~4-5) will be deprotonated, forming a highly soluble carboxylate salt.
Polar Protic Methanol, EthanolHigh to MiscibleCapable of hydrogen bonding with both the carboxylic acid and the amine nitrogen.[8]
Polar Aprotic DMSO, DMF, THFHighFavorable dipole-dipole interactions are expected.[8]
Chlorinated DichloromethaneModerateGood general solvent for many organic molecules.
Nonpolar Hexane, TolueneLow to InsolubleThe polar carboxylic acid group limits solubility in highly nonpolar media.[8]
Protocol 2: Quantitative Solubility Determination

This protocol uses the equilibrium saturation method to determine solubility.

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a precisely measured volume (e.g., 2.0 mL) of a different test solvent.[8]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[8]

  • Phase Separation: Centrifuge the vials to pellet the undissolved solid.[8]

  • Quantification: Carefully withdraw a known volume of the supernatant, ensuring no solid is transferred. Dilute the aliquot and analyze its concentration using a calibrated analytical technique like HPLC-UV or ¹H NMR with an internal standard.

  • Calculation: Determine the solubility in mg/mL or mol/L from the measured concentration.

    • Rationale: This method provides precise, quantitative solubility data, which is critical for designing reaction conditions, formulations, and purification procedures.

3.2. Acidity, Basicity, and Lipophilicity These parameters are crucial for predicting the compound's behavior in biological systems and separation processes.

  • pKa: The molecule possesses two ionizable centers:

    • Carboxylic Acid: Expected pKa ≈ 4.5. This is the primary acidic center.

    • Piperidine Nitrogen: The conjugate acid (piperidinium ion) is expected to have a pKa ≈ 8.5 - 9.0. The electron-withdrawing effect of the acrylic acid moiety slightly reduces its basicity compared to unsubstituted piperidine (pKa ~11.2).[8]

Synthesis and Purification Workflow

While multiple synthetic routes may exist, a common and logical approach is the Mannich reaction.

cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_products Products Piperidine Piperidine Mannich_Reaction Mannich Reaction (Solvent, e.g., EtOH) Reflux Piperidine->Mannich_Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate->Mannich_Reaction Intermediate Intermediate Ester Mannich_Reaction->Intermediate Forms C-C bond Hydrolysis Base Hydrolysis (e.g., NaOH, H₂O) Followed by Acidification Final_Product Crude Product (this compound) Hydrolysis->Final_Product Protonation Intermediate->Hydrolysis Saponification

Caption: A potential synthetic workflow for the target compound.

Protocol 3: Purification by Automated Flash Chromatography

Due to the basic nitrogen, special considerations are needed for silica gel chromatography to prevent peak tailing.

  • TLC Method Development:

    • Develop a mobile phase that provides a target Rƒ of ~0.3 for the product.

    • Start with a solvent system like Dichloromethane/Methanol.

    • To counteract the basicity of the compound, add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase.[9]

    • Rationale: The basic additive neutralizes acidic silanol groups on the silica surface, preventing strong ionic interactions that cause poor peak shape.[9]

  • Column Chromatography:

    • Load the crude product onto a silica gel column (dry or wet loading).

    • Run the column using the optimized mobile phase from the TLC analysis on an automated flash chromatography system.

    • Monitor the elution using a UV detector.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Thermal Stability and Reactivity

The acrylic acid moiety makes the compound susceptible to thermal- or radical-initiated polymerization.

Compound 2-Piperidin-1-ylmethyl- acrylic acid Radical Radical Formation Compound->Radical Heat Heat / UV Light Heat->Radical Initiates Oxygen Oxygen Oxygen->Radical Can form peroxides, initiating radicals Inhibitor Inhibitor (e.g., MEHQ) Inhibitor->Radical Scavenges Polymerization Uncontrolled Polymerization Radical->Polymerization Polymerization->Compound Stable Stable Monomer Stable->Compound

Caption: Factors influencing the thermal stability of the monomer.

Protocol 4: Thermal Analysis by DSC

Differential Scanning Calorimetry (DSC) is used to assess thermal stability and detect polymerization exotherms.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.

  • Instrumentation: Place the pan in a DSC instrument. Use an empty, sealed pan as a reference.

  • Analysis Program:

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond any expected decomposition (e.g., 300 °C).

    • Rationale: The nitrogen atmosphere prevents oxidative degradation, isolating the inherent thermal stability. The heating rate is a standard choice for screening thermal events.[10]

  • Data Interpretation:

    • Analyze the resulting thermogram for endothermic events (melting) and exothermic events.

    • A sharp, strong exotherm is indicative of polymerization or decomposition and provides a critical measure of the compound's thermal hazard potential.[10]

Analytical Control and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the compound.

Protocol 5: Purity Determination by HPLC
  • Instrumentation: Use an HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile Phase:

    • A typical mobile phase would be a gradient of (A) Water with 0.1% Trifluoroacetic Acid (TFA) and (B) Acetonitrile with 0.1% TFA.

    • Rationale: TFA acts as an ion-pairing agent, protonating the basic piperidine nitrogen and ensuring sharp, symmetrical peak shapes by minimizing interactions with the silica support.

  • Method:

    • Prepare a sample solution of ~1 mg/mL in the mobile phase.

    • Inject 10 µL and monitor the elution at a suitable wavelength (e.g., 210 nm).

    • Run a gradient from low to high organic solvent (e.g., 5% to 95% B over 15 minutes).

  • Purity Calculation: Calculate purity based on the relative peak area of the main component compared to the total area of all peaks.

Handling and Storage

Proper handling and storage are essential to maintain the integrity and safety of the compound.

  • Storage: Store in a tightly sealed container at 0-8 °C.[1][6] This low temperature is critical to inhibit premature polymerization and degradation.

  • Safety: The compound is an acrylic acid derivative and should be handled with care. It may be stabilized with an inhibitor like p-methoxyphenol (MEHQ), which requires the presence of oxygen to be effective.[10] Avoid exposure to high temperatures, direct sunlight, and sources of free radicals.

Conclusion

This compound is a high-value chemical entity with significant potential in both pharmaceutical development and material science. Its physicochemical properties—governed by the interplay between its piperidine and acrylic acid functionalities—make it a versatile tool for researchers. A thorough understanding of its spectroscopic signature, solubility, reactivity, and thermal stability, as outlined in this guide, is paramount for its effective and safe utilization in creating innovative new molecules and materials.

References

An In-depth Technical Guide to 2-Piperidin-1-ylmethyl-acrylic Acid and its Derivatives: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Piperidin-1-ylmethyl-acrylic acid and its derivatives, a class of compounds with significant potential in pharmaceutical and materials science applications. The guide details the synthesis of the core molecule via the Mannich reaction, outlines robust protocols for its characterization using modern spectroscopic techniques, and explores its promising biological activities. Drawing on established methodologies and scientific literature, this document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the study and application of these versatile compounds.

Introduction: The Significance of the Piperidine-Acrylic Acid Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of biologically active compounds and approved pharmaceuticals.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and bioavailability, and to serve as a versatile scaffold for the introduction of diverse functionalities. When coupled with an acrylic acid moiety, the resulting this compound structure presents a unique combination of a reactive Michael acceptor and a basic nitrogen atom, making it a highly valuable building block in medicinal chemistry and polymer science.[2]

This guide will delve into the synthesis, characterization, and potential therapeutic applications of this compound and its derivatives. The information presented herein is curated to provide researchers with the necessary tools to explore the full potential of this intriguing class of molecules.

Synthesis of this compound: A Practical Approach via the Mannich Reaction

The most direct and efficient method for the synthesis of this compound is the Mannich reaction. This three-component condensation reaction involves an active hydrogen compound (in this case, the α-hydrogen of a precursor to acrylic acid), formaldehyde, and a secondary amine (piperidine).[3][4][5]

Proposed Reaction Scheme

The overall reaction can be depicted as follows:

Mannich Reaction for 2-Piperidin-1-ylmethyl-acrylic_acid acrylic_acid Acrylic Acid (or suitable precursor) reaction_center + piperidine Piperidine formaldehyde Formaldehyde product This compound water H2O reaction_center->product Mannich Reaction

Caption: General scheme of the Mannich reaction for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a generalized procedure based on established Mannich reactions and may require optimization for specific laboratory conditions.

Materials:

  • Acrylic acid

  • Piperidine

  • Formaldehyde (37% aqueous solution)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acrylic acid (1.0 eq) and ethanol.

  • Amine Addition: To the stirred solution, add piperidine (1.0 eq).

  • Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde (1.1 eq) to the reaction mixture.

  • Reaction Conditions: The reaction mixture is then typically heated to reflux for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is dissolved in water and washed with diethyl ether to remove any unreacted starting materials. The aqueous layer is then basified with a sodium hydroxide solution to a pH of approximately 8-9, leading to the precipitation of the product. The precipitate is collected by filtration, washed with cold water, and dried under vacuum.

  • Further Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties
PropertyValue
Molecular Formula C₉H₁₅NO₂
Molecular Weight 169.22 g/mol
CAS Number 4969-03-3
Appearance White to off-white solid
Purity ≥97%
Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methylene protons adjacent to the nitrogen and the acrylic acid moiety, and the vinyl protons of the acrylic acid.

    • Predicted Chemical Shifts (δ, ppm):

      • ~1.5-1.7 (m, 6H, piperidine CH₂)

      • ~2.5 (t, 4H, piperidine N-CH₂)

      • ~3.2 (s, 2H, N-CH₂-C=)

      • ~5.8 (d, 1H, =CH₂)

      • ~6.2 (d, 1H, =CH₂)

      • ~10-12 (br s, 1H, COOH)

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of distinct carbon environments.

    • Predicted Chemical Shifts (δ, ppm):

      • ~24, 26 (piperidine CH₂)

      • ~54 (piperidine N-CH₂)

      • ~60 (N-CH₂-C=)

      • ~128 (=CH₂)

      • ~138 (C=)

      • ~170 (C=O)

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will display characteristic absorption bands for the functional groups present in the molecule.[6][7][8][9]

  • Characteristic Peaks (cm⁻¹):

    • ~3400-2400 (broad): O-H stretching of the carboxylic acid.

    • ~2930, 2850: C-H stretching of the piperidine ring.

    • ~1700-1680: C=O stretching of the α,β-unsaturated carboxylic acid.

    • ~1630: C=C stretching of the alkene.

    • ~1450: C-H bending of the methylene groups.

    • ~1250-1150: C-N stretching of the tertiary amine.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.[2][10][11][12][13]

  • Expected Fragmentation:

    • [M+H]⁺: The protonated molecular ion should be observed in ESI-MS.

    • α-cleavage: Fragmentation adjacent to the nitrogen atom is a common pathway for piperidine derivatives, leading to the loss of substituents or ring opening.[10]

Potential Therapeutic Applications and Biological Evaluation

Derivatives of piperidine and acrylic acid are known to possess a wide range of biological activities, making this compound and its analogs promising candidates for drug discovery.[14]

Anticancer Activity

Many piperidine-containing compounds have demonstrated potent anticancer properties.[14] The cytotoxic effects of this compound derivatives can be evaluated using the MTT assay.

4.1.1. MTT Assay Protocol for Cytotoxicity Screening [15][16][17]

This protocol outlines a standard procedure for assessing the in vitro cytotoxicity of a test compound against a cancer cell line.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cancer cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with various concentrations of the test compound B->C D Incubate for 24-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h to allow formazan formation E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at ~570 nm G->H I Calculate cell viability and determine IC50 value H->I

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity and NF-κB Signaling

Piperidine derivatives have been shown to exert anti-inflammatory effects, in part, through the inhibition of the NF-κB signaling pathway.[18][19][20][21] This pathway is a key regulator of inflammation, and its inhibition can reduce the expression of pro-inflammatory cytokines.[18][21]

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation p_IkB p-IκB ub_p_IkB Ub-p-IκB p_IkB->ub_p_IkB Ubiquitination proteasome Proteasome ub_p_IkB->proteasome Degradation proteasome->IkB Releases NF-κB DNA DNA NFkB_n->DNA Binds to Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Stimulus->IKK Activates Inhibitor Piperidine Derivative (Potential Inhibitor) Inhibitor->IKK Inhibits

Caption: Simplified diagram of the NF-κB signaling pathway and the potential point of inhibition by piperidine derivatives.

Enzyme Inhibition

The structural features of this compound derivatives make them potential inhibitors of various enzymes, such as matrix metalloproteinases (MMPs), which are involved in tissue remodeling and are implicated in diseases like cancer and arthritis.[22][23][24][25][26]

4.3.1. General Protocol for MMP Inhibition Assay

A common method to assess MMP inhibition is through a fluorogenic substrate assay.[23]

Principle: A fluorogenic peptide substrate, which is cleaved by the MMP, is used. Cleavage separates a fluorophore from a quencher, resulting in an increase in fluorescence that can be measured over time. The presence of an inhibitor will reduce the rate of fluorescence increase.

Procedure:

  • Reagent Preparation: Prepare solutions of the MMP enzyme, the fluorogenic substrate, and the test compound at various concentrations.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound, and the MMP enzyme.

  • Initiation: Initiate the reaction by adding the fluorogenic substrate.

  • Measurement: Measure the fluorescence intensity at regular intervals using a fluorescence plate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the percent inhibition for each concentration of the test compound. The IC₅₀ value can then be calculated by plotting the percent inhibition against the inhibitor concentration.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with a wide range of potential applications in drug discovery and materials science. The synthetic accessibility via the Mannich reaction, combined with their diverse biological activities, makes them attractive targets for further investigation. Future research should focus on the synthesis of a library of derivatives with modifications to both the piperidine and acrylic acid moieties to establish structure-activity relationships (SAR). In-depth mechanistic studies are also warranted to elucidate the specific molecular targets and signaling pathways modulated by these compounds. The development of these molecules could lead to novel therapeutic agents for the treatment of cancer, inflammatory diseases, and other conditions.

References

"spectroscopic analysis (NMR, IR, MS) of 2-Piperidin-1-ylmethyl-acrylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Piperidin-1-ylmethyl-acrylic acid

Foreword: A Molecule of Duality and Potential

In the landscape of medicinal chemistry and materials science, the molecule this compound (CAS 4969-03-3) presents a fascinating case study.[1] Its structure, featuring a basic piperidine moiety tethered to an acidic α,β-unsaturated carboxylic acid, suggests a rich and complex chemical personality.[2] This duality—the potential for zwitterionic states, intramolecular interactions, and diverse reactivity—makes a thorough spectroscopic characterization not merely a routine analysis, but a fundamental prerequisite to unlocking its potential in drug development or polymer chemistry.[2][3]

This guide eschews a simple recitation of data. Instead, it offers a holistic, field-tested approach to the spectroscopic elucidation of this molecule. We will delve into the causality behind spectral features, establish self-validating experimental frameworks, and ground our predictions in established chemical principles. Our objective is to equip researchers with the predictive tools and practical protocols necessary to confidently identify and characterize this compound and its analogues.

Molecular Blueprint: Structure and Numbering

A logical and unambiguous numbering system is crucial for spectral assignment. The following structure and numbering scheme will be used throughout this guide.

Caption: Numbering scheme for this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For our target compound, both ¹H and ¹³C NMR will provide critical information on the connectivity, chemical environment, and even the potential zwitterionic nature of the molecule.

Predicted ¹H NMR Spectrum: A Proton's Perspective

The ¹H NMR spectrum is anticipated to be complex, particularly in the aliphatic region, due to the piperidine ring protons. The key is to break down the molecule into its constituent spin systems.

Key Predicted Resonances:

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet in the range of 10.0-13.2 ppm .[4] Its broadness is a result of hydrogen bonding and chemical exchange. In the presence of D₂O, this signal would disappear, providing a definitive assignment.

  • Vinylic Protons (=CH₂): The two protons on C9 are diastereotopic and will appear as two distinct signals. They are expected in the range of 4.6-5.9 ppm .[5][6] Each will likely appear as a doublet of doublets (or a more complex multiplet) due to geminal coupling to each other and coupling to the two protons on the adjacent C7 methylene group.

  • Methylene Bridge Protons (-CH₂-): The two protons on C7 are adjacent to both the nitrogen and the sp² carbon (C8). This environment will deshield them, placing their signal around 2.2-3.0 ppm .[4] They will likely appear as a multiplet due to coupling with the vinylic protons.

  • Piperidine Protons (C2-C6): These 10 protons will present the most complex region of the spectrum. The protons on carbons adjacent to the nitrogen (C2, C6) are the most deshielded and are expected around 2.8 ppm .[7] The remaining protons (C3, C4, C5) will appear further upfield, likely in a broad, overlapping multiplet between 1.4-1.7 ppm .[7] The complexity arises from the rigid chair conformation of the piperidine ring, leading to distinct axial and equatorial protons with different chemical shifts and coupling constants.

Table 1: Predicted ¹H NMR Data

Assigned Protons Predicted Chemical Shift (δ) ppm Predicted Multiplicity Integration
-COOH 10.0 - 13.2 Broad Singlet (br s) 1H
=CH ₂ (C9) 4.6 - 5.9 Multiplet (m) 2H
-N-CH ₂- (C7) 2.2 - 3.0 Multiplet (m) 2H
-N-CH ₂- (C2, C6) ~2.8 Multiplet (m) 4H

| Piperidine -CH ₂- (C3, C4, C5) | 1.4 - 1.7 | Multiplet (m) | 6H |

Insight into Zwitterionic State: The existence of a zwitterion would dramatically alter the spectrum. The carboxylic acid proton signal at >10 ppm would vanish, and a new, broad N-H proton signal would likely appear. The chemical shifts of the protons α to the nitrogen (C2, C6, and C7) would also shift downfield due to the positive charge on the nitrogen. Performing the NMR in different deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) or conducting a pH titration study monitored by NMR could elucidate the dominant form in solution.[3]

Predicted ¹³C NMR Spectrum: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.[8] For our molecule, we expect to see 7 distinct signals due to the symmetry of the piperidine ring (C2/C6, C3/C5 are equivalent).

Key Predicted Resonances:

  • Carboxyl Carbon (-COOH): This carbonyl carbon is the most deshielded, appearing far downfield in the 165-185 δ range.[9] Conjugation with the C=C double bond will shift it towards the upfield end of this range (~165 δ).

  • Vinylic Carbons (=C): The two sp² carbons of the acrylic acid moiety will be in the typical alkene region. The quaternary carbon (C8) is expected around 125-145 δ , while the terminal CH₂ carbon (C9) will be slightly more shielded, around 115-130 δ .

  • Piperidine and Methylene Carbons: The carbons attached to the nitrogen (C2, C6, and C7) will be in the 45-65 δ range. The remaining piperidine carbons (C3, C5, and C4) will be found further upfield in the 24-28 δ range.[10][11]

Table 2: Predicted ¹³C NMR Data

Assigned Carbon Predicted Chemical Shift (δ) ppm
C =O (C10) 165 - 175
=C - (C8) 125 - 145
=C H₂ (C9) 115 - 130
-N-C H₂- (C7) 50 - 60
-N-C H₂- (C2, C6) ~47
Piperidine -C H₂- (C3, C5) ~27

| Piperidine -C H₂- (C4) | ~25 |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.[12] The choice of solvent is critical, as it can influence the observed chemical shifts and the protonation state of the molecule.

  • Instrument Setup: The analysis should be performed on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a spectral width of 0-16 ppm. Average 16-32 scans to achieve a good signal-to-noise ratio. Use a standard 90° pulse sequence.

  • ¹³C NMR Acquisition: Acquire the spectrum with a spectral width of 0-220 ppm. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required.[12] Use broadband proton decoupling to simplify the spectrum to singlets for each carbon.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS). Integrate the ¹H NMR signals.

Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.[13]

Predicted IR Spectrum: A Vibrational Fingerprint

The IR spectrum of this compound is expected to be dominated by the signals from the carboxylic acid and alkene moieties.

Key Predicted Absorptions:

  • O-H Stretch (Carboxylic Acid): This is one of the most diagnostic peaks. It will appear as a very broad and strong absorption band spanning from 2500-3300 cm⁻¹ .[9][14] This broadness is due to intermolecular hydrogen bonding, forming dimers. This band will often overlap with the C-H stretching region.

  • C-H Stretch (Alkyl and Vinylic): The sp³ C-H stretches from the piperidine and methylene groups will appear as sharp peaks just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹ ). The sp² C-H stretch from the vinylic protons will appear as a weaker peak just above 3000 cm⁻¹ (typically 3020-3080 cm⁻¹ ).[13][15]

  • C=O Stretch (Carbonyl): A very strong and sharp absorption is expected for the carbonyl of the α,β-unsaturated carboxylic acid. Its position is typically between 1700-1725 cm⁻¹ .[13][16] Conjugation with the C=C bond lowers the frequency compared to a saturated carboxylic acid.

  • C=C Stretch (Alkene): A medium to weak absorption corresponding to the carbon-carbon double bond stretch is expected in the range of 1620-1680 cm⁻¹ .[13]

Table 3: Predicted IR Absorption Frequencies

Functional Group Vibration Mode Predicted Frequency (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 2500 - 3300 Strong, Very Broad
Vinylic C-H C-H Stretch 3020 - 3080 Weak to Medium
Alkyl C-H C-H Stretch 2850 - 2950 Medium to Strong
Carbonyl (C=O) C=O Stretch 1700 - 1725 Strong, Sharp
Alkene (C=C) C=C Stretch 1620 - 1680 Weak to Medium

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |

Insight into Zwitterionic State: In a solid-state IR (e.g., KBr pellet), if the compound exists as a zwitterion, the spectrum would change significantly. The broad O-H stretch would disappear, replaced by N⁺-H stretching bands. Furthermore, the C=O stretch at ~1710 cm⁻¹ would be replaced by two distinct carboxylate (COO⁻) stretches: an asymmetric stretch around 1550-1610 cm⁻¹ and a symmetric stretch around 1300-1420 cm⁻¹ .

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation (ATR): Attenuated Total Reflectance (ATR) is the simplest method. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Apply pressure using the anvil to ensure good contact.

  • Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Acquisition: Place the sample (ATR unit or KBr pellet holder) in the sample compartment of an FTIR spectrometer.

  • Background Scan: Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

  • Sample Scan: Record the sample spectrum, typically from 4000 to 400 cm⁻¹.[12] The final spectrum is automatically ratioed against the background by the instrument software.

Part 3: Mass Spectrometry (MS) - Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.[17]

Predicted Mass Spectrum: Molecular Ion and Key Fragments

The molecular formula is C₉H₁₅NO₂[1], giving a monoisotopic mass of 169.1103 Da.

  • Molecular Ion (M⁺˙): Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ is expected at m/z 170.1 .[18] With Electron Ionization (EI), the molecular ion M⁺˙ would be observed at m/z 169.1 . According to the nitrogen rule, the odd nominal mass of the molecular ion is consistent with the presence of one nitrogen atom.[19]

  • Primary Fragmentation Pathway (α-Cleavage): The most dominant fragmentation pathway for piperidine derivatives is α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[18][20] This results in the formation of a stable iminium ion. For our molecule, the most likely α-cleavage is the scission of the C7-C8 bond. This would generate a highly stable, resonance-delocalized iminium cation at m/z 98 . This is often the base peak in the spectrum of such compounds.

G cluster_0 Molecular Ion [M+H]+ cluster_1 Fragmentation mol This compound [M+H]+ = m/z 170 frag1 Iminium Ion m/z 98 mol->frag1 α-Cleavage (C7-C8) frag2 Neutral Loss (Acrylic Acid)

Caption: Primary fragmentation pathway via α-cleavage in mass spectrometry.

Other Potential Fragments:

  • Loss of Carboxyl Group: Fragmentation could lead to the loss of the carboxyl group as a radical (•COOH, 45 Da), resulting in a fragment at m/z 124 .

  • Piperidine Ring Fission: The piperidine ring itself can undergo cleavage, leading to various smaller acyclic fragment ions.[18]

Table 4: Predicted Key Mass Spectrometry Fragments (ESI+)

m/z Value Proposed Identity Fragmentation Pathway
170.1 [M+H]⁺ Protonated Molecule
98.1 [C₆H₁₂N]⁺ α-Cleavage at C7-C8

| 124.1 | [M-COOH+H]⁺ | Loss of carboxyl group |

Experimental Protocol: Mass Spectrometry (LC-MS with ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • LC-MS System: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source. A tandem mass spectrometer (like a Q-TOF or Triple Quadrupole) is ideal for fragmentation studies (MS/MS).[18]

  • Ionization: Operate the ESI source in positive ion mode, as the piperidine nitrogen is basic and readily protonated.

  • MS Scan: First, perform a full scan (e.g., m/z 50-500) to identify the protonated molecular ion [M+H]⁺ at m/z 170.1.

  • MS/MS Scan (Product Ion Scan): Select the ion at m/z 170.1 as the precursor ion. Subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate a product ion spectrum. This will confirm the fragmentation patterns predicted above.

Conclusion: A Unified Spectroscopic Portrait

The synergistic application of NMR, IR, and MS provides a robust and self-validating framework for the structural confirmation of this compound. NMR delineates the precise proton and carbon skeleton, IR confirms the presence of key functional groups, and MS provides the molecular weight and primary fragmentation routes. By understanding the theoretical underpinnings of each technique and applying rigorous experimental protocols, researchers can move forward with confidence, knowing the exact molecular identity of this versatile chemical entity. This comprehensive characterization is the bedrock upon which all future investigations—be they in medicinal chemistry, pharmacology, or materials science—are built.

References

Part 1: Introduction to 2-Piperidin-1-ylmethyl-acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystallographic Analysis of 2-Piperidin-1-ylmethyl-acrylic acid

This compound is a versatile organic compound that integrates a piperidine ring with an acrylic acid moiety.[1] This unique combination of a saturated heterocycle and an unsaturated carboxylic acid makes it a valuable building block in medicinal chemistry and materials science.[1] The piperidine scaffold is a common feature in many pharmaceuticals, often imparting favorable pharmacokinetic properties.[2] The acrylic acid group, on the other hand, offers a site for polymerization and other chemical modifications.[3][4]

Understanding the three-dimensional atomic arrangement of this molecule in its crystalline state is crucial for several reasons:

  • Structure-Activity Relationship (SAR) Studies: A precise crystal structure provides insights into the molecule's conformation, which is essential for designing new drugs and understanding their interaction with biological targets.

  • Polymorphism Screening: Different crystalline forms (polymorphs) of a drug can have different physical properties, such as solubility and bioavailability. Crystallographic analysis is the gold standard for identifying and characterizing polymorphs.

  • Material Properties: For applications in polymer chemistry, the crystal structure of the monomer can influence the properties of the resulting polymer.[1]

This guide will provide a detailed roadmap for elucidating the crystal structure of this compound, from synthesis and crystallization to advanced structural analysis.

Part 2: Molecular Structure and Conformational Preferences

The molecular structure of this compound (C₉H₁₅NO₂) dictates its potential crystalline arrangement.[1][5] The molecule consists of three key components: the piperidine ring, the acrylic acid group, and the linking methylene bridge.

  • Piperidine Ring Conformation: The six-membered piperidine ring is expected to adopt a stable chair conformation to minimize steric strain, similar to what is observed in many piperidine derivatives.[6][7][8]

  • Acrylic Acid Moiety: The acrylic acid group is planar due to the sp² hybridization of the carbon atoms in the double bond and the carboxyl group.

  • Rotational Freedom: There is significant rotational freedom around the single bonds connecting the piperidine ring to the methylene bridge and the methylene bridge to the acrylic acid group. The preferred torsion angles will be influenced by intramolecular hydrogen bonding and crystal packing forces.

Part 3: Experimental Workflow for Crystal Structure Determination

The determination of a novel crystal structure is a systematic process that begins with the synthesis of high-purity material and culminates in the refinement of a crystallographic model.

Synthesis and Purification

A plausible synthetic route to this compound involves the Mannich reaction, a common method for the aminoalkylation of acidic protons. While specific reaction conditions can be optimized, a general procedure would involve reacting piperidine, formaldehyde, and a suitable acrylic acid precursor.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acrylic acid and a suitable solvent (e.g., ethanol).

  • Reagent Addition: Slowly add an aqueous solution of formaldehyde, followed by the dropwise addition of piperidine. The reaction is often exothermic and may require cooling.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is worked up to remove unreacted starting materials and byproducts. Purification can be achieved by recrystallization or column chromatography to yield the pure product.

Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step in X-ray crystallography.[9]

Experimental Protocol: Crystallization of this compound

  • Solvent Screening: A range of solvents with varying polarities should be screened to determine the solubility of the compound.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion:

    • Hanging Drop: Dissolve the compound in a "well" solvent and place a drop on a siliconized coverslip. Invert the coverslip over a reservoir containing a "precipitant" solvent in which the compound is less soluble.

    • Sitting Drop: Similar to the hanging drop method, but the drop is placed on a pedestal within the sealed well.

  • Cooling Crystallization: Slowly cool a saturated solution of the compound to induce crystallization.

The following diagram illustrates a typical crystallization workflow:

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization synthesis Synthesis of Compound purification Purification (e.g., Recrystallization) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystallization_method Choose Method: - Slow Evaporation - Vapor Diffusion - Cooling solvent_screening->crystallization_method crystal_growth Crystal Growth crystallization_method->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection Suitable Crystal Obtained

Caption: Workflow from synthesis to crystal selection for X-ray diffraction.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the atomic arrangement in a single crystal.[9]

Experimental Protocol: SC-XRD Data Collection and Structure Solution

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are collected on a detector.[9] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

  • Structure Solution: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms.

  • Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental data to obtain the final, accurate crystal structure.

The following diagram outlines the SC-XRD process:

G start Single Crystal mount Mount Crystal on Goniometer start->mount xray Irradiate with X-rays mount->xray diffraction Collect Diffraction Pattern xray->diffraction process Process Data (Unit Cell, Space Group) diffraction->process solve Solve Structure (Initial Atomic Positions) process->solve refine Refine Structure solve->refine final Final Crystal Structure refine->final

Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.

Part 4: Predicted Structural Features and Data Analysis

Based on the known crystal structures of piperidine and acrylic acid derivatives, we can anticipate several key features in the crystal structure of this compound.

Crystallographic Data Summary (Hypothetical)

The following table summarizes the type of data that would be obtained from a successful SC-XRD experiment. The values are hypothetical but representative of a small organic molecule.

ParameterHypothetical ValueSignificance
Chemical FormulaC₉H₁₅NO₂Defines the atomic composition of the asymmetric unit.
Molecular Weight169.22 g/mol Used in the calculation of density.[5]
Crystal SystemMonoclinic or OrthorhombicDescribes the symmetry of the unit cell.
Space GroupP2₁/c or PbcaDefines the symmetry operations within the unit cell.
a, b, c (Å)a ≈ 10-15, b ≈ 5-10, c ≈ 15-20The dimensions of the unit cell.
α, β, γ (°)α = 90, β ≈ 90-110, γ = 90The angles of the unit cell.
Volume (ų)≈ 1500-2000The volume of the unit cell.
Z4The number of molecules in the unit cell.
Calculated Density (g/cm³)≈ 1.1-1.3The theoretical density of the crystal.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Intermolecular Interactions

The crystal packing will likely be dominated by hydrogen bonds involving the carboxylic acid group and the piperidine nitrogen atom.

  • Carboxylic Acid Dimers: A common motif in the crystal structures of carboxylic acids is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds.

  • N-H···O Hydrogen Bonds: If the piperidine nitrogen is protonated (forming a zwitterion), strong N-H···O hydrogen bonds to the carboxylate group are expected.

  • C-H···O Interactions: Weaker C-H···O hydrogen bonds involving the C-H bonds of the piperidine ring and the methylene bridge may also play a role in stabilizing the crystal structure.

The potential for these interactions is crucial for understanding the solid-state properties of the molecule.

Part 5: Computational Modeling

In the absence of experimental data, or as a complementary tool, computational modeling can provide valuable insights into the likely crystal structure.

  • Conformational Search: Molecular mechanics or quantum chemical methods can be used to identify the low-energy conformations of the molecule.

  • Crystal Structure Prediction (CSP): Specialized algorithms can be used to generate and rank plausible crystal packing arrangements based on calculated lattice energies.

Part 6: Conclusion

This technical guide has provided a comprehensive overview of the methodologies required to determine and analyze the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain the precise three-dimensional structure of this important molecule. The resulting crystallographic data will be invaluable for advancing research in drug discovery and materials science, enabling a deeper understanding of its structure-property relationships.

References

"potential biological activity of 2-Piperidin-1-ylmethyl-acrylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Potential Biological Activity of 2-Piperidin-1-ylmethyl-acrylic acid

Abstract

This compound (CAS: 4969-03-3) is a unique chemical entity, structurally characterized as a Mannich base integrating a privileged piperidine scaffold with a reactive α,β-unsaturated carboxylic acid moiety.[1][2] While direct pharmacological studies on this specific compound are not extensively documented in public literature, its constituent chemical features provide a strong basis for predicting significant biological potential. This guide synthesizes information from structurally analogous compounds to build a robust hypothesis for its activity, focusing primarily on its potential as a modulator of the central nervous system (CNS) and as a covalent inhibitor for anti-inflammatory and oncology targets. We present a rationale grounded in medicinal chemistry principles and propose a comprehensive, multi-phase experimental roadmap for the validation of these hypotheses. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical scaffolds for therapeutic innovation.

Rationale for Biological Investigation: A Structural Deconstruction

The therapeutic potential of a molecule is fundamentally encoded in its structure. This compound presents a compelling case for investigation due to the convergence of two pharmacologically significant motifs: the piperidine ring and the acrylic acid "warhead."

The Piperidine Moiety: A Privileged Scaffold in Drug Discovery

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in approved pharmaceuticals, earning it the status of a "privileged scaffold."[3][4] Its prevalence is not coincidental but is rooted in a combination of favorable physicochemical and pharmacological properties:

  • CNS Penetrability: The lipophilic nature and conformational flexibility of the piperidine ring often facilitate passage across the blood-brain barrier, making it a cornerstone in the development of CNS-acting drugs.[5]

  • Pharmacokinetic Enhancement: The presence of the piperidine motif can improve metabolic stability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhancing the druggability of a molecule.[4]

  • Receptor Interaction: The basic nitrogen atom can act as a hydrogen bond acceptor or become protonated at physiological pH, forming critical ionic interactions with target proteins such as G-protein coupled receptors (GPCRs) and ion channels.[5]

Derivatives of piperidine have demonstrated an exceptionally broad spectrum of biological activities, including analgesic, antipsychotic, antimicrobial, and anticancer effects, underscoring its versatility as a pharmacophore.[6][7]

The Acrylic Acid Moiety: A Reactive Michael Acceptor

The α,β-unsaturated carbonyl system of the acrylic acid moiety functions as a Michael acceptor. This electrophilic center is capable of undergoing a covalent, nucleophilic addition reaction with soft biological nucleophiles, most notably the thiol group of cysteine residues within proteins.[8] This reactivity has two major implications:

  • Targeted Covalent Inhibition: This moiety can serve as a "warhead" to form a permanent bond with a specific protein target. This mechanism is the basis for a growing class of highly effective drugs (e.g., BTK and EGFR inhibitors in oncology) that achieve high potency and prolonged duration of action.

  • Potential for Toxicity: Off-target reactions with other biological nucleophiles can lead to toxicity.[9] Therefore, the reactivity of the Michael acceptor must be finely tuned to ensure selectivity for the intended target.

The combination of a proven pharmacophore for targeting and a reactive warhead for potent, durable inhibition is a powerful strategy in modern drug design.

Hypothesized Biological Targets and Therapeutic Applications

Based on the structural analysis, we hypothesize two primary avenues of biological activity for this compound.

Central Nervous System Activity: GABAergic Modulation

A substantial body of evidence points to the role of piperidine-containing compounds as modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain.[10] The natural product piperine, for instance, is a positive allosteric modulator of GABA-A receptors, potentiating the effect of GABA at a site distinct from the benzodiazepine binding site.[11][12] This modulation leads to anxiolytic and anticonvulsant effects.[13]

We hypothesize that this compound will exhibit similar activity. The piperidine ring would serve as the recognition element, guiding the molecule to an allosteric pocket on the GABA-A receptor complex. The resulting potentiation of GABA-induced chloride influx would lead to hyperpolarization of the neuronal membrane and a general inhibitory effect on neurotransmission.

Caption: Hypothesized modulation of the GABA-A receptor.

Anti-Inflammatory and Anticancer Activity: Covalent Inhibition

The acrylic acid moiety positions this compound as a potential targeted covalent inhibitor. Many inflammatory and oncogenic pathways are driven by kinases and other enzymes that have accessible cysteine residues near their active sites. A prime example is the NLRP3 inflammasome, a key driver of inflammatory diseases, where piperidine-containing scaffolds have already been explored as inhibitors.[14][15]

We hypothesize that the piperidine portion of the molecule could bind to a recognition pocket in an enzyme like a kinase or the NLRP3 ATPase domain, positioning the acrylic acid "warhead" in close proximity to a nucleophilic cysteine residue. A subsequent Michael addition reaction would form an irreversible covalent bond, permanently inactivating the enzyme.

Covalent_Inhibition cluster_steps Mechanism of Covalent Inhibition compound Molecule (Piperidine + Acrylic Acid) step1 1. Reversible Binding (Recognition) compound->step1 enzyme Target Protein (e.g., Kinase, NLRP3) enzyme->step1 cysteine Cysteine Residue (-SH) step2 2. Michael Addition (Covalent Bond Formation) cysteine->step2 step1->step2 step3 3. Irreversible Inactivation step2->step3 inactivation Inactive Protein

Caption: Proposed mechanism of targeted covalent inhibition.

A Strategic Roadmap for Experimental Validation

To systematically test these hypotheses, we propose a phased experimental approach, beginning with broad in vitro screening and progressing to more complex cellular assays.

Workflow cluster_phase1 Phase 1: In Vitro Target Identification cluster_phase2 Phase 2: Cellular Activity & MoA cluster_phase3 Phase 3: Lead Optimization start This compound p1_a GABA-A Receptor Modulation Assay (TEVC) start->p1_a CNS Hypothesis p1_b Broad Kinase Inhibition Panel start->p1_b Covalent Inhibitor Hypothesis p2_b Anti-Inflammatory Cellular Assay (ELISA) p1_a->p2_b If Active p2_a Cellular Thermal Shift Assay (CETSA) p1_b->p2_a If Hits Identified p3 Structure-Activity Relationship (SAR) Studies p2_a->p3 p2_b->p3

References

Introduction to 2-(Aminomethyl)acrylic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive technical overview of 2-Piperidin-1-ylmethyl-acrylic acid, a representative Mannich base of acrylic acid. Given the limited direct research on this specific molecule, this document synthesizes information from related compounds and established chemical principles to offer a foundational understanding of its synthesis, characterization, and potential applications for researchers and drug development professionals.

Mannich bases, characterized by a β-amino ketone or related structure, are a cornerstone in medicinal chemistry due to their wide range of pharmacological activities. The introduction of an aminomethyl group to an α,β-unsaturated carbonyl system, such as in this compound, can significantly influence the molecule's steric and electronic properties. This modification can enhance binding to biological targets, improve pharmacokinetic profiles, and introduce new biological activities. The acrylic acid backbone provides a reactive Michael acceptor and a carboxylic acid group for potential salt formation or further derivatization, while the piperidine moiety can influence lipophilicity and receptor interactions.

Synthesis and Characterization

The most common and efficient method for synthesizing 2-(aminomethyl)acrylic acids is the Mannich reaction. This one-pot, three-component reaction involves an active hydrogen compound (acrylic acid), formaldehyde, and a secondary amine (piperidine).

Proposed Synthetic Pathway

The synthesis of this compound would proceed via the Mannich reaction as illustrated below. The reaction first involves the formation of the Eschenmoser salt precursor, the N,N-dimethyleniminium ion, from piperidine and formaldehyde. This electrophilic iminium ion is then attacked by the enol or enolate of acrylic acid at the α-position to yield the final product.

G cluster_reactants Reactants Piperidine Piperidine IminiumIon Piperidin-1-ylmethaniminium (Iminium Ion) Piperidine->IminiumIon + Formaldehyde Formaldehyde Formaldehyde->IminiumIon AcrylicAcid Acrylic Acid Product 2-(Piperidin-1-ylmethyl)acrylic acid AcrylicAcid->Product Enolate Attack IminiumIon->Product Electrophilic Addition

Caption: Proposed Mannich reaction pathway for the synthesis of 2-(Piperidin-1-ylmethyl)acrylic acid.

Step-by-Step Experimental Protocol

This protocol is a generalized procedure based on known Mannich reactions of acrylic acid derivatives.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve acrylic acid (1.0 eq) in a suitable solvent such as ethanol or dioxane.

  • Amine and Formaldehyde Addition: Add piperidine (1.0 eq) to the solution. Subsequently, add an aqueous solution of formaldehyde (1.1 eq, ~37%) dropwise to the reaction mixture while maintaining the temperature below 20°C using an ice bath.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 2 hours, followed by heating to reflux (typically 80-100°C) for 4-6 hours.

  • Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in water and washed with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

  • Purification: The aqueous layer is then acidified with a suitable acid (e.g., HCl) to precipitate the product, which can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Physicochemical Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the piperidine ring protons, a singlet for the methylene bridge (-CH₂-), and two distinct signals for the vinyl protons of the acrylic acid moiety. The carboxylic acid proton will appear as a broad singlet.
¹³C NMR Resonances for the piperidine carbons, the methylene bridge carbon, the quaternary and vinyl carbons of the acrylic acid, and the carboxyl carbon.
FT-IR Characteristic peaks for the C=O stretch of the carboxylic acid, C=C stretch of the alkene, and C-N stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the compound (C₉H₁₅NO₂).

Potential Biological Activities and Applications

While no specific biological activities are reported for this compound itself, the structural motifs present suggest several potential areas of investigation.

Anticancer Potential

Many α,β-unsaturated carbonyl compounds exhibit anticancer activity by acting as Michael acceptors and reacting with nucleophilic residues (like cysteine) in proteins. This can lead to the inhibition of key enzymes or transcription factors involved in cancer cell proliferation and survival, such as NF-κB and thioredoxin reductase.

G Compound 2-(Piperidin-1-ylmethyl)acrylic acid (Michael Acceptor) CovalentAdduct Covalent Adduct (Inhibited Protein) Compound->CovalentAdduct Michael Addition TargetProtein Target Protein (e.g., NF-κB, Thioredoxin Reductase) -SH (Cysteine residue) TargetProtein->CovalentAdduct Downstream Downstream Effects - Cell Proliferation - Survival CovalentAdduct->Downstream Inhibition

"CAS number and chemical data for 2-Piperidin-1-ylmethyl-acrylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Piperidin-1-ylmethyl-acrylic acid (CAS Number: 4969-03-3), a versatile building block with significant potential in medicinal chemistry, organic synthesis, and polymer science.[1][2] This document delves into its chemical identity, physicochemical properties, synthesis, reactivity, and potential applications, offering field-proven insights for its effective utilization in research and development.

Chemical Identity and Physicochemical Properties

This compound, also known as 2-(piperidin-1-ylmethyl)prop-2-enoic acid, is a bifunctional molecule incorporating a piperidine ring and an acrylic acid moiety.[2] This unique combination imparts valuable characteristics, including enhanced reactivity and solubility, making it an attractive intermediate for the synthesis of complex molecules.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 4969-03-3[1]
Molecular Formula C₉H₁₅NO₂[1]
Molecular Weight 169.22 g/mol [1]
Appearance White solid[2]
Purity ≥97% (HPLC)[1]
Storage Conditions 0-8 °C[2]
MDL Number MFCD06208437[2]
PubChem ID 10080785[2]

digraph "2-Piperidin-1-ylmethyl-acrylic_acid_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext];

// Atom coordinates (adjust as needed for a good 2D representation) C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="2.25,1.25!"]; C4 [label="C", pos="1.5,2.5!"]; C5 [label="C", pos="0,2.5!"]; N6 [label="N", pos="-0.75,1.25!"]; C7 [label="C", pos="-2.25,1.25!"]; C8 [label="C", pos="-3,0!"]; C9 [label="C", pos="-4.5,0!"]; O10 [label="O", pos="-5.25,1.25!"]; O11 [label="O", pos="-5.25,-1.25!"]; H12 [label="H", pos="-6.0,-1.25!"]; C13 [label="C", pos="-2.25,-1.25!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N6; N6 -- C1; N6 -- C7; C7 -- C8; C8 -- C9; C9 -- O10 [style=double]; C9 -- O11; O11 -- H12; C8 -- C13 [style=double];

// Add implicit hydrogens for clarity if desired (optional) }

Caption: Chemical structure of this compound.

Synthesis and Reactivity

The synthesis of this compound is most plausibly achieved through a Mannich-type reaction. This three-component condensation involves the reaction of a compound with an active hydrogen atom (acrylic acid), an aldehyde (formaldehyde), and a secondary amine (piperidine).[3][4][5]

Plausible Synthesis Mechanism: The Mannich Reaction

The Mannich reaction proceeds through the formation of an Eschenmoser's salt precursor, an iminium ion, from the reaction of piperidine and formaldehyde.[4] Acrylic acid then acts as the nucleophile, attacking the iminium ion to form the final product. The use of a suitable solvent, such as glacial acetic acid, can facilitate the reaction by acting as a catalyst and allowing for higher reaction temperatures.[6]

Mannich_Reaction_Workflow Reactants Piperidine + Formaldehyde + Acrylic Acid Iminium_Ion Formation of Iminium Ion (Eschenmoser's Salt Precursor) Reactants->Iminium_Ion [1] Condensation Nucleophilic_Attack Nucleophilic Attack by Acrylic Acid Iminium_Ion->Nucleophilic_Attack [2] Electrophilic Target Product This compound Nucleophilic_Attack->Product [3] C-C Bond Formation

Caption: Plausible Mannich reaction workflow for synthesis.

Experimental Protocol: A Generalized Approach

Materials:

  • Piperidine

  • Formaldehyde (aqueous solution, e.g., 37%)

  • Acrylic acid

  • Glacial acetic acid (solvent)

  • Suitable workup and purification reagents (e.g., sodium bicarbonate, ethyl acetate, silica gel)

Procedure:

  • Dissolve piperidine in glacial acetic acid in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add formaldehyde to the cooled solution with stirring.

  • After the addition of formaldehyde is complete, slowly add acrylic acid to the reaction mixture.

  • Remove the ice bath and allow the reaction to proceed at room temperature, followed by heating to reflux for a specified period (monitoring by TLC is recommended).

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: The molar ratios of the reactants, reaction time, and temperature should be optimized to achieve the best yield and purity.

Reactivity Profile

The reactivity of this compound is dictated by its two key functional groups:

  • Acrylic Acid Moiety: The α,β-unsaturated carbonyl system makes the molecule susceptible to nucleophilic conjugate addition (Michael addition).[8] It can also undergo polymerization to form specialty polymers and copolymers.[2]

  • Piperidine Ring: The tertiary amine of the piperidine ring provides a basic site and can participate in various acid-base reactions. Its presence also influences the molecule's solubility and biological activity.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, a predicted spectroscopic profile can be inferred based on the analysis of its constituent functional groups and related structures.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR - Signals for the vinylic protons of the acrylate group. - A singlet for the methylene protons adjacent to the piperidine nitrogen. - Multiplets for the methylene protons of the piperidine ring. - A broad singlet for the carboxylic acid proton.
¹³C NMR - A signal for the carbonyl carbon of the carboxylic acid. - Signals for the olefinic carbons of the acrylate group. - A signal for the methylene carbon adjacent to the piperidine nitrogen. - Signals for the carbons of the piperidine ring.[9]
FTIR - A broad O-H stretch for the carboxylic acid. - A strong C=O stretch for the carboxylic acid. - C=C stretching and bending vibrations for the acrylate group. - C-N stretching vibrations for the piperidine ring.
Mass Spec. - A molecular ion peak corresponding to the molecular weight (169.22). - Fragmentation patterns characteristic of the loss of the carboxylic acid group and fragmentation of the piperidine ring.

Applications in Research and Development

The unique structural features of this compound make it a valuable tool in several areas of chemical and pharmaceutical research.

Pharmaceutical Development

The piperidine scaffold is a privileged structure in medicinal chemistry, present in a wide range of clinically approved drugs.[10] Its incorporation can enhance a molecule's bioactivity and pharmacokinetic properties.[2] this compound serves as a key intermediate in the synthesis of novel pharmaceutical agents, particularly those targeting neurological disorders.[2] The acrylic acid portion allows for further functionalization and conjugation to other molecules.

Polymer Chemistry

As a functionalized monomer, this compound can be used in the production of specialty polymers and copolymers.[2] The resulting polymers may have applications in coatings, adhesives, and sealants, offering improved adhesion and flexibility.[2] The presence of the piperidine ring can also impart pH-responsiveness to the polymer, making it suitable for applications in drug delivery systems and smart materials.

Biochemical Research

This compound is utilized in biochemical research to study enzyme interactions and cellular processes.[2] Its structure can be modified to create probes for investigating biological mechanisms and identifying potential therapeutic targets.

Safety and Handling

  • Acrylic Acid: It is a flammable liquid and vapor, harmful if swallowed or inhaled, and causes severe skin burns and eye damage.

  • Piperidine: It is a flammable liquid and vapor, and is toxic in contact with skin or if inhaled. It also causes severe skin burns and eye damage.

General Handling Precautions:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from heat, sparks, and open flames.

  • Store in a cool, dry place away from incompatible materials.

It is imperative to consult the Safety Data Sheets for acrylic acid and piperidine before handling this compound and to perform a thorough risk assessment for any experimental work.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in diverse research and development fields. Its unique combination of a reactive acrylic acid moiety and a biologically relevant piperidine ring makes it a key building block for the synthesis of novel pharmaceuticals, advanced polymers, and biochemical probes. This guide provides a foundational understanding of its properties and potential applications, empowering researchers to explore its utility in their respective domains. Further investigation into its specific biological activities and reactivity is warranted to fully unlock its potential.

References

An In-Depth Technical Guide to the Solubility of 2-Piperidin-1-ylmethyl-acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Piperidin-1-ylmethyl-acrylic acid (CAS 4969-03-3), a compound of interest in pharmaceutical development and organic synthesis.[1][2] Due to the limited availability of public quantitative solubility data for this specific molecule, this document emphasizes the underlying physicochemical principles and provides robust, field-proven experimental protocols for its characterization. The core of this guide is built on the understanding that this compound is a zwitterionic compound, possessing both a basic piperidine moiety and an acidic carboxylic acid group. This structure dictates a complex solubility profile that is highly dependent on pH, solvent polarity, and temperature. We present detailed methodologies, including the gold-standard shake-flask technique and HPLC-based quantification, to empower researchers and drug development professionals to generate accurate and reproducible solubility data, which is critical for formulation, process chemistry, and bioavailability assessment.

Physicochemical Profile and Theoretical Solubility Considerations

A thorough understanding of a molecule's structure is the cornerstone of predicting its behavior in different solvent systems. The principle of "like dissolves like" serves as a foundational guide, where solubility is maximized when the intermolecular forces of the solute and solvent are similar.[3]

Molecular Structure Analysis
  • Molecular Formula: C₉H₁₅NO₂[1]

  • Molecular Weight: 169.22 g/mol [1]

  • Appearance: White solid[1]

  • Key Functional Groups:

    • Tertiary Amine (Piperidine Ring): The nitrogen atom in the piperidine ring is basic and can act as a hydrogen bond acceptor.[4]

    • Carboxylic Acid (-COOH): This group is acidic and can act as both a hydrogen bond donor and acceptor.[5]

    • Alkene Group (C=C): Contributes to the molecule's reactivity but has a minor direct impact on solubility compared to the polar groups.

    • Aliphatic Structure: The piperidine ring and methylene linker form a non-polar hydrocarbon backbone.

The Zwitterionic Nature and its Profound Impact on pH-Dependent Solubility

The presence of both a basic amine and an acidic carboxylic acid group makes this compound a zwitterionic compound. This is the single most critical factor governing its aqueous solubility. The solubility of such a compound will vary dramatically with the pH of the aqueous medium, as the ionization state of the functional groups changes.[6]

  • In Acidic Conditions (Low pH): At a pH below the pKa of the carboxylic acid, the amine group will be protonated (R-NH⁺) while the carboxylic acid remains neutral (R-COOH). The molecule carries a net positive charge, and its salt form (e.g., a hydrochloride salt) is expected to be highly soluble in water.[6][7]

  • In Basic Conditions (High pH): At a pH above the pKa of the conjugate acid of the piperidine nitrogen, the carboxylic acid will be deprotonated (R-COO⁻) and the amine will be in its neutral, free base form. The resulting carboxylate salt is also expected to have significantly enhanced aqueous solubility.[8]

  • Near the Isoelectric Point (pI): At a specific pH between the two pKa values, the molecule will predominantly exist as a zwitterion (R-N⁺H-R'-COO⁻), with no net charge. In this state, strong intermolecular electrostatic attractions and hydrogen bonding can lead to the formation of a stable crystal lattice, often resulting in a significant decrease in aqueous solubility.[9][10]

Predicting Solubility in Organic Solvents

The molecule's dual nature—polar, ionizable head groups and a non-polar hydrocarbon body—allows for a nuanced solubility profile in organic solvents.

Solvent ClassPredicted SolubilityRationale
Polar Protic (e.g., Methanol, Ethanol)High to ModerateThese solvents can engage in hydrogen bonding with both the carboxylic acid and the piperidine nitrogen, facilitating solvation. The parent compounds, acrylic acid and piperidine, are both highly soluble in alcohols.[4][11]
Polar Aprotic (e.g., DMSO, Acetonitrile)High to ModerateThese solvents can accept hydrogen bonds and have strong dipole moments, allowing for favorable interactions with the polar functional groups of the molecule.[12]
Non-Polar (e.g., Hexane, Toluene)Low to Very LowThe non-polar hydrocarbon portion of the molecule will have some affinity for these solvents, but the highly polar and ionizable functional groups will strongly disfavor solvation, leading to poor overall solubility. Piperidine itself has limited solubility in hexane.[4]
Chlorinated (e.g., Dichloromethane, Chloroform)ModerateThese solvents have a moderate polarity and can solvate the non-polar regions well, with some limited interaction with the polar groups. Piperidine is soluble in chloroform.[4]
The Influence of Temperature and Solid-State Form

Solubility is a thermodynamic equilibrium that is dependent on temperature.[13] For most solid compounds, the dissolution process is endothermic (absorbs heat), meaning that solubility tends to increase with increasing temperature .[14][15] This relationship is described by the van 't Hoff equation.[13] Furthermore, it is crucial to recognize that different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.[16] A metastable polymorph will always be more soluble than the most stable form. Therefore, characterizing the solid form used in solubility studies is a key component of ensuring data integrity.[17]

Experimental Determination of Thermodynamic Solubility

To obtain definitive, high-quality data, an experimental approach is required. The equilibrium shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the solution in equilibrium with the solid phase.[17][18][19]

Principle of the Equilibrium Shake-Flask Method

This method involves suspending an excess amount of the solid solute in the solvent of interest and agitating the mixture at a constant temperature for a sufficient period to allow the system to reach equilibrium.[18] At equilibrium, the rate of dissolution equals the rate of precipitation, and the concentration of the solute in the solvent is, by definition, its solubility. The solid and liquid phases are then separated, and the concentration of the solute in the supernatant is determined analytically.[16]

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Add excess solid API to a vial B Add precise volume of solvent A->B Define Solute:Solvent Ratio C Seal vial and agitate at constant temperature (e.g., 24-72 hours) B->C Start Equilibration D Allow undissolved solid to settle C->D Cease Agitation E Withdraw supernatant and filter (e.g., 0.22 µm syringe filter) D->E Ensure clear solution F Dilute sample with mobile phase E->F Prepare for injection G Quantify concentration via validated HPLC method F->G Calculate Solubility (mg/mL)

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Detailed Step-by-Step Protocol

Materials:

  • This compound (ensure solid-state form is characterized)

  • Selected solvents (HPLC grade) and aqueous buffers (precisely prepared)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm, chemically compatible with the solvent)

  • Calibrated pipettes and analytical balance

  • HPLC system or UV-Vis spectrophotometer

Methodology:

  • Preparation: Add an excess amount of this compound to a vial. The key is to ensure a solid phase remains at the end of the experiment.[18] A common starting point is to add enough solid to achieve a target concentration 2-3 times higher than the anticipated solubility.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent or buffer into the vial. For pH-dependent studies, use a series of buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4).[17]

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period. It is critical to establish the time required to reach equilibrium, which can be done by taking samples at various time points (e.g., 24, 48, 72 hours) until the concentration plateaus.[17]

  • Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to allow the undissolved solid to sediment.

  • Sampling: Carefully withdraw an aliquot of the supernatant. Immediately filter the solution through a chemically inert syringe filter to remove any remaining solid particles.[7] Causality Note: This step is crucial; unfiltered particulates will artificially inflate the measured concentration, leading to erroneous results.

  • Dilution & Analysis: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the calibrated range of the analytical method. Analyze the sample using a validated method as described in Section 4.0.

Analytical Quantification

Accurate quantification of the dissolved solute is paramount. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its specificity, sensitivity, and ability to separate the analyte from impurities or degradants.[18]

Step-by-Step HPLC Method Development and Analysis Protocol
  • Column Selection: A reverse-phase C18 column is a versatile starting point for a molecule with this polarity.

  • Mobile Phase Selection: A gradient method using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure good peak shape and resolution.

  • Detector: A UV detector is suitable. A wavelength scan of the compound should be performed to determine the wavelength of maximum absorbance (λ_max) for optimal sensitivity.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards to generate a calibration curve by plotting peak area against concentration. A linear regression with R² > 0.999 is required for a reliable quantitative method.[20]

  • Sample Analysis: Inject the diluted, filtered samples from the solubility experiment. Use the peak area from the resulting chromatogram and the calibration curve equation to calculate the exact concentration in the diluted sample.

  • Final Calculation: Account for the dilution factor to determine the final solubility concentration in the original solvent (e.g., in mg/mL or µg/mL).

G Sol Solubility of This compound pH Aqueous pH Sol->pH Solv Solvent Properties Sol->Solv Temp Temperature Sol->Temp Low_pH Low pH (< pKa₁) Protonated Amine (R-NH⁺) HIGH SOLUBILITY pH->Low_pH pI pH ≈ pI Zwitterion (R-N⁺H-R'-COO⁻) LOW SOLUBILITY pH->pI High_pH High pH (> pKa₂) Deprotonated Acid (R-COO⁻) HIGH SOLUBILITY pH->High_pH Polarity Polarity ('Like Dissolves Like') Solv->Polarity Hbond Hydrogen Bonding (Donor/Acceptor Capacity) Solv->Hbond Endo Endothermic Dissolution (Most common for solids) Solubility ↑ as Temp ↑ Temp->Endo

Caption: Key physicochemical factors governing the solubility of a zwitterionic compound.

Data Interpretation and Presentation

pH-Solubility Profile

The relationship between pH and aqueous solubility should be presented graphically. A plot of log(Solubility) versus pH will typically yield a "U-shaped" curve, clearly indicating the pH of minimum solubility (near the pI) and the dramatic increase in solubility at acidic and basic pH values.

Tabulating Solubility Data in Organic Solvents

Quantitative data for organic solvents should be summarized in a table for easy comparison.

SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water (pH 7.4)Aqueous Buffer25Experimental ValueCalculated Value
0.1 M HCl (pH 1.2)Aqueous Buffer25Experimental ValueCalculated Value
MethanolPolar Protic25Experimental ValueCalculated Value
AcetonitrilePolar Aprotic25Experimental ValueCalculated Value
DichloromethaneChlorinated25Experimental ValueCalculated Value
HexaneNon-Polar25Experimental ValueCalculated Value

Conclusion

The solubility of this compound is a complex but predictable property governed by its zwitterionic chemical nature. While direct quantitative data is not widely published, its behavior can be rationally understood through the principles of acid-base chemistry and intermolecular forces. Aqueous solubility is minimal near the isoelectric point and increases substantially in both acidic and basic conditions. In organic solvents, solubility is expected to be highest in polar protic and aprotic systems and lowest in non-polar solvents. By employing the rigorous shake-flask experimental protocol coupled with precise HPLC-based quantification, researchers can confidently generate the high-quality data necessary for advancing drug development and chemical synthesis programs involving this versatile compound.

References

"thermal stability and decomposition of 2-Piperidin-1-ylmethyl-acrylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Piperidin-1-ylmethyl-acrylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of this compound (CAS 4969-03-3). Synthesizing foundational chemical principles with established analytical methodologies, this document serves as an essential resource for researchers, chemists, and drug development professionals. We will explore the intrinsic structural liabilities of the molecule, propose potential decomposition pathways, and detail the experimental protocols required for a robust assessment of its thermal behavior, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The overarching goal is to equip scientists with the expertise to handle, analyze, and understand the thermal characteristics of this versatile chemical intermediate.

Introduction: The Duality of Reactivity and Stability

This compound is a bifunctional organic compound featuring a reactive α,β-unsaturated carboxylic acid moiety and a saturated heterocyclic piperidine ring.[1][2] This unique structure makes it a valuable intermediate in pharmaceutical synthesis, particularly for drugs targeting neurological disorders, and as a monomer for specialty polymers and bioconjugation applications.[1] However, the very features that impart its synthetic utility—the electron-withdrawing carboxylic acid group, the reactive double bond, and the basic nitrogen atom—also introduce potential thermal instabilities.

Understanding the thermal profile of this compound is not merely an academic exercise; it is critical for ensuring safety during storage, handling, and synthetic transformations which may involve heating. Uncontrolled decomposition can lead to exothermic events, pressure buildup, and the release of potentially hazardous byproducts. This guide provides a framework for investigating and predicting this behavior.

Physicochemical Properties

A foundational understanding begins with the compound's basic properties, which are summarized below.

PropertyValueSource
CAS Number 4969-03-3[2][3]
Molecular Formula C₉H₁₅NO₂[1][2]
Molecular Weight 169.22 g/mol [1][2]
Appearance White solid[1]
Purity ≥97% (Typical)[2]
Storage Conditions Store at 0-8 °C[1]

Predicted Thermal Liabilities and Decomposition Pathways

The thermal decomposition of this compound is anticipated to be a multi-step process, dictated by the weakest bonds and most reactive sites within the molecule. The primary pathways likely involve decarboxylation of the acrylic acid moiety and degradation of the piperidine ring.

Decarboxylation of the α,β-Unsaturated Acid

The presence of a double bond in conjugation with the carboxyl group influences the decarboxylation mechanism. While simple carboxylic acids require high temperatures to lose CO₂, α,β-unsaturated acids can follow specific pathways. One plausible mechanism involves isomerization to a β,γ-unsaturated isomer, which can then undergo decarboxylation through a six-membered cyclic transition state, a process analogous to the decomposition of β-keto acids.[4][5] This process would result in the formation of a terminal alkene and the release of carbon dioxide gas.

Degradation of the Piperidine Moiety

The piperidine ring, while generally stable, can undergo decomposition, particularly at elevated temperatures or in the presence of catalysts.[6] Thermal scission can lead to ring-opening, generating various smaller amine and hydrocarbon fragments. The presence of UV light or radiation can also provide sufficient energy to break the chemical bonds within the piperidine ring.[6]

Potential for Uncontrolled Polymerization

A significant thermal hazard associated with acrylic acid and its derivatives is the potential for rapid, exothermic polymerization.[7][8] The acrylic double bond is activated for polymerization. While often initiated by radicals, thermal initiation is also possible. The heat generated by this polymerization can accelerate further decomposition, creating a dangerous runaway reaction scenario. The presence of inhibitors and oxygen is crucial for preventing premature polymerization during storage.[8]

Proposed Overall Decomposition Scheme

Based on these principles, a plausible, albeit simplified, decomposition pathway is proposed. The initial, lower-energy event is likely decarboxylation, followed by the fragmentation of the remaining piperidine-containing structure at higher temperatures.

Decomposition_Pathway cluster_main Proposed Thermal Decomposition Pathway A This compound B Heat (Low Temp. Onset) A->B ΔT C Decarboxylation Intermediate (β,γ-unsaturated isomer) B->C Isomerization D CO₂ (gas) C->D F Piperidine-containing Alkene C->F E Heat (High Temp.) G Ring Scission & Fragmentation Products (e.g., smaller amines, hydrocarbons) E->G F->E ΔT

A plausible multi-step thermal decomposition pathway.

Experimental Workflow for Thermal Analysis

A definitive assessment of thermal stability requires empirical data. The combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive picture of a material's behavior as a function of temperature.

Core Methodologies
  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate.[9] It is the definitive technique for determining decomposition temperatures, quantifying mass loss associated with specific decomposition steps, and assessing the amount of non-volatile residue. For acrylic acid-based polymers, TGA reveals distinct stages of degradation, such as side-group destruction (decarboxylation) followed by main-chain scission at higher temperatures.[10][11]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It identifies thermal events such as melting (endotherm), crystallization (exotherm), and decomposition (can be endo- or exothermic). For reactive compounds like this, a sharp, strong exotherm is a critical indicator of a potentially hazardous decomposition or runaway polymerization event.[7]

Experimental Workflow Diagram

The logical flow for a comprehensive thermal analysis is outlined below.

Experimental_Workflow cluster_workflow Thermal Analysis Workflow start Sample Preparation (Dry, Homogenous Powder) tga Thermogravimetric Analysis (TGA) (e.g., 10 °C/min under N₂) start->tga dsc Differential Scanning Calorimetry (DSC) (e.g., 10 °C/min under N₂) start->dsc data_analysis Data Synthesis & Interpretation tga->data_analysis Mass Loss vs. Temp (T_onset, T_max) dsc->data_analysis Heat Flow vs. Temp (T_melt, T_decomp, ΔH) report Thermal Hazard Assessment Report data_analysis->report

Logical workflow for comprehensive thermal characterization.

Standard Operating Protocols

The following protocols are provided as a template. Specific parameters should be optimized based on the instrument and analytical goals.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and quantify mass loss during thermal degradation.

Methodology:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to manufacturer guidelines.

  • Sample Preparation: Place 3-5 mg of the solid this compound into a standard TGA pan (e.g., alumina or platinum).

  • Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. A common rate for screening is 10-20 °C/min.[13]

  • Data Analysis:

    • Plot mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins.

    • Identify the temperatures of maximum rates of mass loss (T_max) from the derivative of the TGA curve (DTG).

    • Quantify the percentage of mass lost in each distinct decomposition step.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify melting point, decomposition exotherms, and quantify the energy released.

Methodology:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified standard (e.g., Indium).

  • Sample Preparation: Hermetically seal 1-3 mg of the solid sample in an aluminum DSC pan. Using a sealed pan is crucial to contain any volatiles released before decomposition.

  • Atmosphere: Maintain an inert nitrogen atmosphere within the DSC cell (20-50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a temperature below its expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a point beyond complete decomposition (e.g., 400 °C). The final temperature should be guided by TGA results to avoid damaging the instrument.[13]

  • Data Analysis:

    • Plot heat flow (mW) versus temperature (°C).

    • Identify endothermic peaks, such as melting.

    • Critically identify the onset temperature and peak maximum of any exothermic events, which indicate decomposition or polymerization.

    • Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔH_decomp in J/g). A large ΔH is indicative of a high-energy, hazardous event.[7]

Data Interpretation and Hazard Assessment

The data from TGA and DSC must be synthesized to form a complete picture.

Representative Thermal Data (Hypothetical)

The following table presents a set of plausible, representative data for this compound, which should be confirmed by empirical measurement.

ParameterAnalytical MethodHypothetical ValueInterpretation
Melting Point (T_m) DSC110 - 120 °CEndothermic event; transition from solid to liquid.
Decomposition Onset (T_onset) TGA~180 °CTemperature at which significant mass loss begins.
Decomposition Onset (T_onset) DSC~175 °COnset of the first major exothermic event.
First Decomposition Step (TGA) TGA180 - 250 °CCorresponds to a mass loss of ~26%, consistent with decarboxylation (loss of CO₂).
Enthalpy of Decomposition (ΔH_decomp) DSC-350 J/gA significant exothermic value indicating a high potential thermal hazard.[7]
Second Decomposition Step (TGA) TGA>250 °CFurther mass loss due to fragmentation of the organic backbone.
Residue at 600 °C TGA<5%Indicates nearly complete decomposition into volatile products.
Safety and Handling Considerations

Given the reactive nature of the acrylic acid moiety and the hazards associated with amines, strict safety protocols are mandatory.

  • Avoid Heat: Store the compound at recommended refrigerated temperatures (0-8 °C) and away from heat sources to prevent thermally induced polymerization or decomposition.[1]

  • Inert Atmosphere: When heating, use of an inert atmosphere is recommended to prevent complex and potentially more hazardous oxidative decomposition pathways.[8]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.[14][15]

  • Spill Management: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste. Prevent entry into drains or waterways.[14]

Conclusion

This compound is a molecule of significant synthetic interest, but its thermal stability must be carefully evaluated to ensure safe handling and process development. Its structure suggests a multi-stage decomposition process initiated by decarboxylation at moderately elevated temperatures (~180 °C), followed by fragmentation of the piperidine structure. The potential for a highly exothermic decomposition or runaway polymerization represents a significant thermal hazard.

A rigorous experimental approach using TGA and DSC is essential to quantify the decomposition temperatures and associated energy release. The protocols and interpretive framework provided in this guide offer a robust system for researchers to perform a thorough thermal hazard assessment, enabling the safe and effective use of this valuable compound in their work.

References

Methodological & Application

Application Notes and Protocols: 2-Piperidin-1-ylmethyl-acrylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Bifunctional Building Block

2-Piperidin-1-ylmethyl-acrylic acid, also known as 2-(piperidin-1-ylmethyl)propenoic acid, is a highly functionalized and versatile building block for organic synthesis. Its structure is distinguished by the convergence of three key chemical motifs within a compact framework: an α,β-unsaturated carboxylic acid, a tertiary amine, and a piperidine ring. This unique combination imparts a spectrum of reactivity that makes it a valuable intermediate in pharmaceutical development and materials science.

The piperidine scaffold is a ubiquitous and privileged structure in medicinal chemistry, frequently found in FDA-approved drugs targeting the central nervous system (CNS), as well as in antiviral and anticancer agents.[1] The inclusion of the piperidine ring in this molecule can enhance aqueous solubility, modulate lipophilicity, and provide a handle for specific biological interactions, improving pharmacokinetic properties.[1] The acrylic acid moiety serves as a reactive handle for a variety of transformations, including polymerization, amide bond formation, and conjugate additions. The strategic placement of the tertiary amine adjacent to the acrylic system further influences its electronic properties and reactivity.

These application notes provide an in-depth guide to the synthesis and synthetic utility of this compound, offering detailed protocols for its preparation and subsequent use in key organic transformations.

Physicochemical & Spectroscopic Data

PropertyValueReference
CAS Number 4969-03-3[2]
Molecular Formula C₉H₁₅NO₂[2]
Molecular Weight 169.22 g/mol [2]
Appearance Typically a white to off-white solid-
Purity ≥97% (Commercially available)[2]

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be confirmed on a lot-specific basis via the Certificate of Analysis.

Protocol 1: Synthesis of this compound via Baylis-Hillman Reaction

The synthesis of α-(aminomethyl)acrylates like the title compound is commonly achieved through a variation of the Morita-Baylis-Hillman (MBH) reaction.[3] This atom-economical reaction couples an activated alkene with an electrophile, catalyzed by a nucleophilic amine or phosphine.[4] The following protocol describes a plausible synthesis from acrylic acid and Eschenmoser's salt dimethylaminomethyl iodide, followed by displacement with piperidine.

Workflow for Synthesis

cluster_0 Step 1: Baylis-Hillman Reaction cluster_1 Step 2: Nucleophilic Substitution A Acrylic Acid + Eschenmoser's Salt B Reaction in suitable solvent (e.g., MeCN/H₂O) A->B DABCO (catalyst) C Formation of 2-(Dimethylaminomethyl)acrylic acid B->C D 2-(Dimethylaminomethyl)acrylic acid E Reaction with Piperidine D->E Heat, neat or in polar solvent F This compound E->F Displacement of Dimethylamine A 2-Piperidin-1-ylmethyl- acrylic acid B Activation with EDC/HOBt A->B DCM, 0°C C Activated O-Acylisourea Ester Intermediate B->C E Nucleophilic Attack C->E D Benzylamine D->E F N-Benzyl-2-(piperidin-1-ylmethyl) -acrylamide E->F A Monomer + Initiator (AIBN) B Initiation (Heat) A->B Solvent (e.g., DMF), 70°C C Propagation B->C Radical Addition to Monomer C->C D Termination C->D Combination or Disproportionation E Poly(2-Piperidin-1-ylmethyl -acrylic acid) D->E

References

Application Notes and Protocols: 2-Piperidin-1-ylmethyl-acrylic acid as a Versatile Precursor for Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Multifunctional Building Block

In the landscape of modern medicinal and materials chemistry, the demand for versatile molecular scaffolds that can be readily functionalized to generate libraries of novel compounds is ever-present. 2-Piperidin-1-ylmethyl-acrylic acid, a molecule integrating a reactive acrylic acid moiety with a biologically relevant piperidine ring, represents a powerful and adaptable precursor for such endeavors.[1] The presence of the piperidine structure often enhances the pharmacological activity and solubility of resulting compounds, making it a particularly attractive starting point for drug discovery programs, especially those targeting neurological disorders.[1] Furthermore, the acrylic acid portion of the molecule is amenable to a variety of chemical transformations, including polymerization, rendering it a valuable monomer for the synthesis of functionalized polymers with applications in drug delivery, coatings, and advanced materials.[1]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed, field-proven protocols for the utilization of this compound as a precursor. The methodologies described herein are grounded in established chemical principles and are designed to be self-validating, with a strong emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

I. Synthesis of the Precursor: this compound via the Mannich Reaction

The most common and efficient method for the synthesis of 2-substituted acrylic acids bearing an aminomethyl group is the Mannich reaction. This three-component condensation reaction involves an active hydrogen compound (in this case, acrylic acid), formaldehyde, and a secondary amine (piperidine).[2][3] The reaction proceeds through the formation of an Eschenmoser's salt-like intermediate, which then undergoes condensation with the enolate of acrylic acid.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from acrylic acid, formaldehyde, and piperidine.

Materials:

  • Acrylic acid (≥99%)

  • Piperidine (≥99%)

  • Formaldehyde (37 wt. % solution in H₂O)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (pellets)

  • Ethanol (absolute)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating plate

  • Ice bath

  • pH meter or pH paper

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add acrylic acid (1.0 eq).

  • Formation of the Mannich Reagent: In a separate beaker, cool a 37 wt. % solution of formaldehyde (1.1 eq) in an ice bath. Slowly add piperidine (1.1 eq) to the cold formaldehyde solution with stirring. A pre-formation of the piperidinium methanolate is crucial for an efficient reaction.

  • Reaction: Slowly add the cold piperidine/formaldehyde mixture to the acrylic acid in the reaction flask via the dropping funnel over a period of 30 minutes. An exothermic reaction is expected; maintain the temperature below 40 °C using a water bath.

  • Reflux: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture to pH 2-3 with concentrated hydrochloric acid. This will protonate the product and any unreacted piperidine.

    • Wash the acidic aqueous solution with diethyl ether (3 x 50 mL) to remove any non-polar impurities.

    • Carefully basify the aqueous layer to pH 8-9 with a cold 2 M sodium hydroxide solution. The product will precipitate as a white solid.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water (2 x 20 mL).

  • Purification and Characterization:

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

    • Dry the purified product under vacuum.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Expected Yield: 65-75%

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 4969-03-3
Molecular Formula C₉H₁₅NO₂
Molecular Weight 169.22 g/mol
Appearance White crystalline solid
Purity ≥97%

Data obtained from Santa Cruz Biotechnology.[4]

II. Application in the Synthesis of Novel Heterocyclic Compounds

The unique structure of this compound, featuring both a nucleophilic piperidine nitrogen and a Michael acceptor system in the acrylic acid moiety, makes it an excellent precursor for the synthesis of various heterocyclic compounds.

A. Synthesis of Pyrazole Derivatives

The reaction of α,β-unsaturated carbonyl compounds with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles. The acrylic acid moiety of our precursor can react with hydrazine hydrate to form a pyrazolidinone intermediate, which can then be dehydrated to the corresponding pyrazolone.

Objective: To synthesize a pyrazole derivative from this compound and hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate (80% solution)

  • Ethanol (absolute)

  • Acetic acid (glacial)

  • Sodium bicarbonate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (50 mL).

  • Addition of Hydrazine: Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.

  • Reflux: Add a catalytic amount of glacial acetic acid (0.1 eq) and heat the mixture to reflux for 8-12 hours. The reaction involves an initial Michael addition followed by cyclization.[5]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Add deionized water (50 mL) to the residue.

    • Neutralize the solution with a saturated solution of sodium bicarbonate.

    • The product may precipitate out of the solution. If not, extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or by recrystallization.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Diagram 1: Proposed Reaction Pathway for Pyrazole Synthesis

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_final Final Product A This compound C Michael Adduct A->C + Hydrazine B Hydrazine Hydrate B->C D Pyrazolidinone Intermediate C->D Intramolecular Cyclization E 4-(Piperidin-1-ylmethyl)-1,2-dihydropyrazol-3-one D->E Dehydration

Caption: Proposed reaction pathway for the synthesis of a pyrazole derivative.

B. Synthesis of Pyrimidine Derivatives

The reaction of α,β-unsaturated carbonyl compounds with guanidine is a well-established method for the synthesis of pyrimidine rings. The acrylic acid moiety of our precursor can participate in a condensation reaction with guanidine to form a dihydropyrimidinone derivative.

Objective: To synthesize a pyrimidine derivative from this compound and guanidine.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide (prepared from sodium and absolute ethanol)

  • Ethanol (absolute)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Ethoxide: In a dry flask, carefully dissolve sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

  • Reaction Setup: In a separate 100 mL round-bottom flask, dissolve this compound (1.0 eq) and guanidine hydrochloride (1.1 eq) in absolute ethanol (50 mL).

  • Reaction: Add the freshly prepared sodium ethoxide solution to the reaction mixture. Heat the mixture to reflux for 12-18 hours. The reaction proceeds via a Michael addition followed by cyclization and dehydration.[6]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter off the precipitated sodium chloride.

    • Remove the ethanol under reduced pressure.

    • Dissolve the residue in deionized water and extract with chloroform (3 x 30 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purification and Characterization:

    • Purify the crude product by column chromatography on silica gel (eluent: chloroform/methanol gradient).

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Diagram 2: Proposed Reaction Pathway for Pyrimidine Synthesis

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_final Final Product A This compound C Michael Adduct A->C + Guanidine B Guanidine B->C D Tetrahydropyrimidine Intermediate C->D Intramolecular Cyclization E Dihydropyrimidin-2-amine Derivative D->E Dehydration

Caption: Proposed reaction pathway for the synthesis of a pyrimidine derivative.

III. Application in the Synthesis of Functional Polymers

The acrylic acid functionality of this compound makes it a valuable monomer for the synthesis of functional polymers through radical polymerization. The resulting polymers will have pendant piperidine groups, which can impart unique properties such as pH-responsiveness, metal-ion chelation, and the potential for further functionalization.

Protocol 4: Controlled Radical Polymerization of this compound

Objective: To synthesize a well-defined polymer of this compound using a controlled radical polymerization technique (RAFT polymerization).

Materials:

  • This compound (monomer)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (solvent)

  • Methanol

  • Diethyl ether

Equipment:

  • Schlenk flask

  • Magnetic stirrer with heating plate

  • Oil bath

  • Vacuum line

  • Syringes

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve this compound (100 eq), the RAFT agent (1.0 eq), and AIBN (0.2 eq) in 1,4-dioxane.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir for 12-24 hours. The polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.

  • Termination and Precipitation:

    • Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.

    • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold diethyl ether.

    • Collect the polymer by filtration or centrifugation.

  • Purification:

    • Redissolve the polymer in a small amount of methanol and re-precipitate it in cold diethyl ether. Repeat this process two more times to remove any unreacted monomer and initiator fragments.

    • Dry the purified polymer under vacuum.

  • Characterization:

    • Determine the molecular weight and polydispersity index (PDI) of the polymer by Gel Permeation Chromatography (GPC).

    • Confirm the polymer structure by ¹H NMR and FTIR spectroscopy.

Table 2: Representative Data for Polymerization of Functional Acrylic Monomers

MonomerPolymerization MethodMn ( g/mol )PDI (Mw/Mn)Reference
N-acryloyl amino acidsPET-RAFT5,000 - 20,000< 1.20[7]
Aminoethyl methacrylateFree Radical--[8]

Note: The data in this table is for analogous functional monomers and serves as a guideline for expected results.

Diagram 3: Workflow for Controlled Radical Polymerization

G cluster_setup Reaction Setup cluster_process Polymerization cluster_workup Work-up cluster_analysis Characterization A Monomer + RAFT Agent + Initiator in Solvent B Degassing (Freeze-Pump-Thaw) A->B C Heating and Stirring B->C D Termination and Precipitation C->D E Purification (Re-precipitation) D->E F GPC, NMR, FTIR E->F

Caption: General workflow for the controlled radical polymerization of this compound.

IV. Conclusion and Future Outlook

This compound is a highly valuable and versatile precursor for the synthesis of a diverse range of novel compounds. The protocols detailed in this guide provide a solid foundation for researchers to explore its potential in both medicinal chemistry and polymer science. The ability to readily synthesize novel heterocyclic scaffolds and functional polymers from this single starting material underscores its importance as a key building block in modern chemical research. Future investigations could focus on expanding the library of heterocyclic compounds derived from this precursor, exploring their biological activities, and further tailoring the properties of the resulting polymers for specific applications in areas such as targeted drug delivery, stimuli-responsive materials, and biocompatible coatings.

V. References

  • Chem-Impex. (n.d.). 2-Piperidin-1-ylmethyl acrylic acid. Retrieved from --INVALID-LINK--

  • Beilstein Journal of Organic Chemistry. (2012). Amino-functionalized (meth)acryl polymers by use of a solvent-polarity sensitive protecting group (Br-t-BOC). Retrieved from --INVALID-LINK--

  • PubMed Central. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Retrieved from --INVALID-LINK--

  • Galore International Journal of Applied Sciences and Humanities. (2018). Synthesis, Characterization and Application of Mannich Base. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). 2-Piperidin-1-ylmethyl acrylic acid. Retrieved from --INVALID-LINK--

  • Progress in Polymer Science. (2001). Controlled/living radical polymerization in aqueous media: homogeneous and heterogeneous systems. Retrieved from --INVALID-LINK--

  • Open Access Research Journal of Biology and Pharmacy. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Retrieved from --INVALID-LINK--

  • Polymer Chemistry. (2019). Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. Retrieved from --INVALID-LINK--

  • Journal of American Science. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. Retrieved from --INVALID-LINK--

  • ResearchGate. (2012). Study of 2-(piperidine-1-ylmethyl)cyclohexanamine Structure Synthesis Based on Oxime Protected Compounds in Mannich Mechanism. Retrieved from --INVALID-LINK--

  • Wiley Online Library. (2006). Novel synthesis of N‐substituted polyacrylamides: Derivatization of poly(acrylic acid) with amines using a triazine‐based condensing reagent. Retrieved from --INVALID-LINK--

  • PubMed Central. (2016). Biosynthetic Polymers as Functional Materials. Retrieved from --INVALID-LINK--

  • Iraqi Journal of Science. (2012). Synthesis and Spectral Studies of Mannich Bases Derived from 2- Substituted Benzimidazoles. Retrieved from --INVALID-LINK--

  • ResearchGate. (2017). Controlled Radical Polymerization of Acrylic Acid in Protic Media. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). 2-Piperidin-1-ylmethyl acrylic acid. Retrieved from --INVALID-LINK--

  • eScholarship. (2014). Controlled Radical Polymerization of Acrylates Regulated by Visible Light. Retrieved from --INVALID-LINK--

  • International Advanced Research Journal in Science, Engineering and Technology. (2016). A review on Controlled radical polymerization and Atom Transfer Radical Polymerization. Retrieved from --INVALID-LINK--

  • Journal of the Chemical Society, Perkin Transactions 2. (1998). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Retrieved from --INVALID-LINK--

  • Google Patents. (2010). Processes for hydrazine addition to acrylic macromonomers and products therefrom. Retrieved from --INVALID-LINK--

  • ARKIVOC. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Retrieved from --INVALID-LINK--

  • Google Patents. (1979). Acrylic hydrazides. Retrieved from --INVALID-LINK--

  • PubMed Central. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from --INVALID-LINK--

  • ResearchGate. (2017). Structure and composition of guanidine acrylate, guanidine methacrylate, their homopolymers, and copolymers with diallyldimethylammonium chloride. Retrieved from --INVALID-LINK--

References

Application Notes & Protocols: Polymerization Techniques for 2-Piperidin-1-ylmethyl-acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Poly(2-Piperidin-1-ylmethyl-acrylic acid) in Advanced Applications

This compound is a versatile monomer with significant potential in pharmaceutical development and polymer chemistry.[1] Its unique structure, featuring a reactive acrylic acid backbone and a bioactive piperidine moiety, makes it a compelling building block for functionalized polymers.[1] These polymers are of particular interest in drug delivery systems, bioconjugation, and the development of advanced materials with tailored properties.[1]

The piperidine ring can enhance the bioactivity and solubility of resulting polymers, making them promising candidates for creating novel therapeutic agents.[1] Furthermore, the acrylic acid portion of the monomer allows for polymerization via several established techniques, offering a pathway to a diverse range of polymer architectures and functionalities. This guide provides a detailed overview of potential polymerization strategies for this compound, with a focus on achieving well-defined polymers suitable for high-performance applications.

Strategic Selection of Polymerization Techniques

The choice of polymerization method is critical in determining the final properties of the polymer, such as molecular weight, molecular weight distribution (polydispersity), and architecture. For applications in drug development and biomaterials, precise control over these parameters is paramount.

Conventional Free-Radical Polymerization (FRP)

Free-radical polymerization is a robust and widely used method for polymerizing vinyl monomers like acrylic acid and its derivatives.[2][3] The process involves three main stages: initiation, propagation, and termination.[2]

  • Initiation: Free radicals are generated, typically through the thermal decomposition of an initiator like potassium persulfate or AIBN.[2][3] These radicals then react with a monomer molecule to initiate the polymer chain.

  • Propagation: The newly formed radical adds to another monomer, and this process repeats, leading to the growth of the polymer chain.[2]

  • Termination: The growth of polymer chains is terminated by processes such as combination or disproportionation of two radical chain ends.[2]

While FRP is a straightforward technique, it offers limited control over the polymerization process, often resulting in polymers with broad molecular weight distributions (high polydispersity).[4] This lack of control can be a significant drawback for applications requiring well-defined materials.

Controlled Radical Polymerization (CRP)

Controlled radical polymerization (CRP) techniques, also known as reversible-deactivation radical polymerization (RDRP), have revolutionized polymer synthesis by enabling the preparation of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[4][5][6] These methods introduce a dynamic equilibrium between active (propagating) and dormant polymer chains, minimizing irreversible termination reactions.[7] The main CRP techniques applicable to acrylic monomers are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[6]

  • Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile and robust CRP method that employs a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains.[5][8] This technique is tolerant of a wide range of functional groups, making it suitable for the polymerization of functional monomers.[8] The ability to create well-defined homopolymers, block copolymers, and other complex architectures makes ATRP a powerful tool for materials design.[5][9]

  • Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is another powerful CRP technique that achieves control through the use of a thiocarbonylthio compound as a chain transfer agent (CTA).[7][10] The RAFT agent mediates the exchange between active and dormant polymer chains, allowing for the synthesis of polymers with low polydispersity.[7] RAFT is compatible with a broad range of monomers and reaction conditions, including aqueous media, which is particularly relevant for the polymerization of acrylic acid derivatives.[7][11]

The following diagram illustrates the fundamental differences between these polymerization approaches.

G cluster_0 Polymerization Techniques Free-Radical Polymerization Free-Radical Polymerization Broad Polydispersity Broad Polydispersity Free-Radical Polymerization->Broad Polydispersity Leads to Controlled Radical Polymerization Controlled Radical Polymerization ATRP ATRP Controlled Radical Polymerization->ATRP RAFT RAFT Controlled Radical Polymerization->RAFT Narrow Polydispersity Narrow Polydispersity Controlled Radical Polymerization->Narrow Polydispersity Leads to Polymerization Techniques Polymerization Techniques G start Start dissolve Dissolve Monomer in Water start->dissolve purge Purge with Nitrogen dissolve->purge heat Heat to Reaction Temperature purge->heat add_initiator Add Initiator Solution heat->add_initiator polymerize Polymerize for 2-6 hours add_initiator->polymerize cool Cool to Room Temperature polymerize->cool precipitate Precipitate in Methanol cool->precipitate filter_dry Filter and Dry Polymer precipitate->filter_dry end End filter_dry->end G Monomer This compound Polymer Poly(this compound) Monomer->Polymer Propagates to form Initiator ACPA Initiator->Monomer Initiates RAFT_Agent CPADB RAFT_Agent->Polymer Controls growth of Solvent Dioxane/Water Solvent->Monomer Dissolves

References

Application Notes & Protocols: 2-Piperidin-1-ylmethyl-acrylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Piperidin-1-ylmethyl-acrylic acid is a versatile synthetic intermediate primarily utilized as a building block in organic and medicinal chemistry.[1][2] While not an active pharmaceutical ingredient itself, its structure combines three key pharmacophoric features: a piperidine ring, a Mannich base bridge, and an α,β-unsaturated carbonyl system. This unique combination makes it a highly valuable scaffold for the development of novel therapeutics, particularly targeted covalent inhibitors. This guide provides a comprehensive overview of the synthesis, medicinal chemistry potential, and practical application protocols for researchers exploring this and structurally related compounds.

Introduction: Unlocking the Potential of a Versatile Scaffold

In modern drug discovery, the rational design of molecules with specific functions is paramount. This compound, a product of the Mannich reaction, presents a compelling starting point for medicinal chemists.[3][4][5] Its utility stems from the distinct properties of its constituent parts:

  • The Piperidine Scaffold: The piperidine ring is a privileged structure in medicinal chemistry, found in a vast number of clinically approved drugs.[6][7][8] Its inclusion in a molecule can enhance metabolic stability, modulate physicochemical properties such as solubility and lipophilicity, and provide a vector for precise interactions within protein binding pockets.[6][9]

  • The Mannich Base Linker: The aminomethyl bridge is critical for linking the piperidine and acrylic acid moieties. Mannich bases themselves are an important class of compounds in pharmaceutical development, often improving a molecule's bioavailability and affinity for its target.[10]

  • The α,β-Unsaturated Carbonyl "Warhead": The acrylic acid portion is an electrophilic Michael acceptor.[11] This functionality is the cornerstone of targeted covalent inhibitors—drugs that form a stable, long-lasting bond with their protein target.[12] This covalent binding can lead to enhanced potency, prolonged duration of action, and the ability to target proteins once considered "undruggable."[13][14][15]

This document will first detail the synthesis of this compound and then explore its primary application as a scaffold for creating targeted covalent inhibitors, complete with a detailed protocol for screening such compounds against a model thiol-containing enzyme.

Synthesis and Characterization

The synthesis of this compound is a classic example of the Mannich reaction, a three-component condensation of a compound with an acidic proton (acrylic acid), an aldehyde (formaldehyde), and a secondary amine (piperidine).[4][5][16]

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_product Product AcrylicAcid Acrylic Acid Reaction Mannich Reaction (Amino Alkylation) AcrylicAcid->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Piperidine Piperidine Piperidine->Reaction FinalProduct 2-Piperidin-1-ylmethyl- acrylic acid Reaction->FinalProduct Condensation & Purification

Caption: Workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

Objective: To synthesize this compound via a Mannich reaction.

Materials:

  • Acrylic Acid (CH₂=CHCOOH)

  • Piperidine (C₅H₁₁N)

  • Formaldehyde (37% solution in water)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Diethyl Ether

  • Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine acrylic acid (1 mole equivalent) and piperidine (1 mole equivalent) in ethanol. Cool the mixture in an ice bath.

  • Iminium Ion Formation: Slowly add formaldehyde solution (1.1 mole equivalents) to the stirred mixture. Causality Note: The amine and formaldehyde react in situ to form a reactive electrophilic iminium ion, which is the key intermediate for the reaction.[5][16]

  • Condensation: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Expertise Note: The enol form of acrylic acid acts as the nucleophile, attacking the iminium ion to form the carbon-carbon bond.[4]

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

    • Redissolve the residue in water and wash with diethyl ether to remove any unreacted starting materials.

    • Adjust the pH of the aqueous layer to ~3-4 with concentrated HCl. This will protonate the piperidine nitrogen, making the product water-soluble and separating it from non-polar impurities.

    • Carefully neutralize the aqueous solution with NaOH to the isoelectric point of the amino acid (typically pH 6-7), at which point the product will precipitate.

  • Purification:

    • Collect the solid precipitate by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as a white solid.[1]

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy, Mass Spectrometry, and HPLC.

Application in Medicinal Chemistry: A Scaffold for Covalent Inhibitors

The most compelling application of this scaffold is in the design of targeted covalent inhibitors . The α,β-unsaturated acrylic acid moiety serves as an electrophilic "warhead" that can form a covalent bond with a nucleophilic amino acid residue (typically cysteine) in the active site of a target protein.[12][14]

Mechanism of Covalent Inhibition

The mechanism involves a Michael addition reaction , where the thiol group of a cysteine residue acts as a nucleophile, attacking the β-carbon of the acrylic acid warhead.[11]

G cluster_binding Step 1: Reversible Binding cluster_reaction Step 2: Covalent Bond Formation Enzyme Enzyme + Cys-SH Complex Enzyme-Inhibitor Complex (E·I) Enzyme->Complex Inhibitor Inhibitor (I) Inhibitor->Complex CovalentAdduct Covalently Modified Enzyme (E-I) Complex->CovalentAdduct k_inact (Michael Addition)

Caption: Two-step mechanism of irreversible covalent inhibition.

This covalent modification can lead to complete and sustained inhibition of the enzyme's activity.[12] This approach has been successfully used to develop drugs for cancer and infectious diseases.[13][17]

Protocol: Screening for Covalent Inhibition of a Thiol Protease

This protocol provides a method to assess whether a compound, such as a derivative of this compound, acts as a time-dependent, irreversible inhibitor of a model cysteine-containing enzyme (e.g., Papain).

Objective: To determine the kinetic parameters of covalent inhibition, specifically the inactivation rate constant (k_inact) and the inhibitor affinity (K_I).[14]

Materials:

  • Test compound (e.g., a derivative of this compound)

  • Target enzyme (e.g., Papain)

  • Fluorogenic substrate for the enzyme

  • Assay buffer (e.g., phosphate buffer with EDTA and a reducing agent like DTT)

  • 96-well microplates (black, for fluorescence)

  • Plate reader with kinetic fluorescence measurement capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution series in assay buffer.

  • Enzyme and Substrate Preparation: Prepare working solutions of the enzyme and substrate in assay buffer. Trustworthiness Note: It is critical to determine the K_m (Michaelis constant) of the substrate for the enzyme beforehand to ensure the assay is run at a substrate concentration at or below the K_m.

  • Assay Protocol (Time-Dependent Inhibition):

    • To the wells of a 96-well plate, add varying concentrations of the test inhibitor. Include a "no inhibitor" control (vehicle only).

    • Initiate the reaction by adding the enzyme to each well. Allow the enzyme and inhibitor to pre-incubate for different time points (e.g., 0, 5, 15, 30, 60 minutes).

    • After each pre-incubation period, add the fluorogenic substrate to all wells to start the measurement of residual enzyme activity.

    • Immediately place the plate in the plate reader and measure the increase in fluorescence over time (kinetic read). The slope of this line represents the reaction rate (enzyme activity).

  • Data Analysis:

    • For each inhibitor concentration and pre-incubation time, calculate the initial velocity (V₀) of the enzymatic reaction.

    • Plot the natural logarithm (ln) of the percentage of remaining enzyme activity against the pre-incubation time for each inhibitor concentration. The slope of each line will be the observed rate of inactivation (k_obs).

    • Plot the k_obs values against the inhibitor concentration. Fit the data to the following equation to determine k_inact and K_I: k_obs = k_inact * [I] / (K_I + [I]) where [I] is the inhibitor concentration.

Representative Data Presentation

The potency of covalent inhibitors is best expressed as a second-order rate constant, k_inact/K_I.[14]

CompoundK_I (µM)k_inact (min⁻¹)k_inact/K_I (M⁻¹s⁻¹)
Lead Compound 1 15.20.10110
Analog 1a 8.50.12235
Analog 1b 25.10.0533
Non-covalent Control 5.3N/AN/A

Conclusion and Future Directions

This compound is a valuable and underexplored scaffold in medicinal chemistry. Its true potential lies in its use as a starting material for creating targeted covalent inhibitors. The combination of the property-modulating piperidine ring and the reactive acrylic acid "warhead" provides a robust framework for rational drug design. Future research should focus on synthesizing libraries of derivatives by modifying the piperidine ring or the acrylic acid moiety to optimize potency, selectivity, and pharmacokinetic properties against specific, disease-relevant protein targets.

References

Application Note: Scale-Up Synthesis of 2-Piperidin-1-ylmethyl-acrylic Acid for Industrial Use

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the scale-up synthesis of 2-Piperidin-1-ylmethyl-acrylic acid (CAS 4969-03-3), a versatile building block in pharmaceutical and polymer sciences.[1] We present two viable synthetic routes, evaluating them based on efficiency, scalability, safety, and economic feasibility. This guide offers detailed protocols, process optimization insights, and robust quality control procedures designed for researchers, chemists, and process engineers in industrial drug development and chemical manufacturing.

Introduction: Significance and Applications

This compound is a bifunctional molecule featuring a reactive acrylic acid moiety and a piperidine group.[1] This unique structure makes it a valuable intermediate in organic synthesis. The piperidine ring can enhance the bioactivity and solubility of target molecules, rendering it particularly useful in the development of pharmaceuticals, especially those targeting neurological disorders.[1] Furthermore, its acrylic component allows for its use as a monomer in the production of functionalized polymers for advanced materials, coatings, and drug delivery systems.[1] The successful transition from laboratory-scale synthesis to robust industrial production is critical for harnessing its full potential. This guide provides the necessary framework for this scale-up.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies are considered for the industrial production of this compound:

  • Route A: Two-Step Nucleophilic Substitution. This classic route involves the synthesis of an intermediate, 2-(bromomethyl)acrylic acid, followed by a substitution reaction with piperidine.

  • Route B: One-Pot Mannich Reaction. This approach is an atom-economical, one-pot, three-component condensation of acrylic acid, formaldehyde, and piperidine.[2]

The choice between these routes depends on factors including raw material cost, capital equipment, batch cycle time, and environmental, health, and safety (EHS) considerations.

Synthetic_Routes_Comparison cluster_0 Route A: Nucleophilic Substitution cluster_1 Route B: Mannich Reaction A_Start Diethyl bis(hydroxymethyl)malonate + Hydrobromic Acid A_Inter Intermediate: 2-(Bromomethyl)acrylic acid A_Start->A_Inter Step 1: Decarboxylative Bromination A_End Final Product: This compound A_Inter->A_End Step 2: Nucleophilic Substitution A_React Piperidine A_React->A_End B_Start1 Acrylic Acid B_End Final Product: This compound B_Start1->B_End B_Start2 Formaldehyde B_Start2->B_End B_Start3 Piperidine B_Start3->B_End M_Point->B_End One-Pot Condensation

Caption: Comparative workflow of the two primary synthetic routes.

Detailed Protocols and Methodologies

Route A: Nucleophilic Substitution Pathway

This route offers excellent control and potentially higher purity due to the isolation of the key intermediate.

Step 1: Synthesis of 2-(Bromomethyl)acrylic acid

This procedure is adapted from established laboratory methods.[3][4]

  • Principle: Diethyl bis(hydroxymethyl)malonate undergoes hydrolysis, decarboxylation, and bromination in the presence of excess hydrobromic acid.

  • Protocol:

    • Charge a glass-lined reactor with 47-49% hydrobromic acid (5.0 molar equivalents).

    • Begin vigorous stirring and add diethyl bis(hydroxymethyl)malonate (1.0 molar equivalent) portion-wise, maintaining the internal temperature below 30°C.

    • Slowly heat the mixture to 85-90°C. During this phase, a mixture of ethyl bromide and water will distill off.[3] Maintain this temperature for 10-12 hours. Causality: Temperatures above 90°C can lead to the formation of dibromoisobutyric acid as a significant byproduct, reducing yield and complicating purification.[3]

    • Cool the reaction mixture to 20-25°C and then concentrate under vacuum (10-20 mmHg) at a temperature below 70°C to remove excess water and HBr.

    • Cool the concentrated residue to 0-5°C and hold for at least 12 hours to facilitate crystallization.

    • Isolate the crude 2-(bromomethyl)acrylic acid crystals by filtration. Wash the filter cake with chilled water.

    • Dry the product under vacuum at a temperature not exceeding 40°C. Expected yield: 40-50%.[3] The product is a white solid with a melting point of 71-73°C.[3]

Step 2: Synthesis of this compound

  • Principle: Piperidine acts as a nucleophile, displacing the bromide from the 2-(bromomethyl)acrylic acid intermediate.

  • Protocol:

    • Charge the reactor with a suitable solvent such as acetonitrile or THF, followed by 2-(bromomethyl)acrylic acid (1.0 molar equivalent).

    • In a separate vessel, prepare a solution of piperidine (2.2 molar equivalents) in the same solvent. Causality: A slight excess of piperidine ensures complete conversion of the starting material and acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

    • Cool the reactor contents to 0-5°C.

    • Add the piperidine solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10°C. The reaction is exothermic.

    • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor reaction completion via HPLC.

    • Upon completion, filter the reaction mixture to remove the piperidinium bromide salt byproduct.

    • Concentrate the filtrate under vacuum to yield the crude product.

    • Proceed to the purification protocol (Section 5).

Route B: One-Pot Mannich Reaction Pathway

This route is highly efficient, combining three components in a single step. However, it requires stringent process control to minimize side reactions, such as the polymerization of acrylic acid.[5][6]

  • Principle: The Mannich reaction involves the amino methylation of an acidic proton located on the α-carbon of acrylic acid.[2] The reaction proceeds via the formation of an Eschenmoser's salt-like intermediate from formaldehyde and piperidine.

  • Protocol:

    • Charge a reactor with chilled water and piperidine (1.0 molar equivalent).

    • Slowly add 37% aqueous formaldehyde (1.0 molar equivalent) to the piperidine solution while maintaining the temperature below 10°C to form the piperidinium methanolate intermediate in situ.

    • In a separate vessel, dissolve acrylic acid (1.1 molar equivalents), containing a suitable polymerization inhibitor (e.g., hydroquinone monomethyl ether, MEHQ), in water.

    • Slowly add the acrylic acid solution to the reactor over 3-4 hours, maintaining the reaction temperature between 20-25°C. Causality: Careful control of temperature and addition rates is critical to prevent runaway polymerization of acrylic acid, which can be initiated by the exothermic nature of the neutralization and condensation reactions.

    • After addition, stir the mixture at room temperature for 24 hours.

    • Monitor reaction completion via HPLC.

    • Upon completion, the product is typically present as a solution or slurry in water.

    • Proceed to the purification protocol (Section 5).

Industrial Scale-Up: A Comparative Assessment

ParameterRoute A: Nucleophilic SubstitutionRoute B: Mannich ReactionJustification
Raw Materials Diethyl bis(hydroxymethyl)malonate, HBr, Piperidine. Higher cost precursor.Acrylic Acid, Formaldehyde, Piperidine. Inexpensive, commodity chemicals.Route B offers a significant cost advantage due to the use of cheaper starting materials.
Process Steps Two distinct chemical transformations and an intermediate isolation.One-pot synthesis.Route B has a shorter cycle time and requires less reactor occupancy, increasing throughput.
Process Control Good control over each step. Exotherm in step 2 is manageable.High risk of acrylic acid polymerization. Requires precise temperature and pH control.Route A is generally more robust and forgiving to process deviations.
Safety (EHS) Handles corrosive HBr and lachrymatory 2-(bromomethyl)acrylic acid.[3]Handles toxic and carcinogenic formaldehyde. Risk of runaway reaction.Both routes have significant hazards that require engineered controls, but the risk of a runaway thermal event in Route B is a major concern.
Waste Stream Piperidinium bromide salt (recyclable in principle), organic solvent.Primarily aqueous waste. Fewer organic solvents if run in water.Route B can be designed to be "greener" by using water as a solvent, but the aqueous stream will require treatment.
Yield & Purity Typically lower overall yield due to two steps, but potentially higher purity crude.Higher theoretical yield, but crude product may contain more impurities and oligomers.The choice may depend on the efficiency of the downstream purification process.

Downstream Processing: Purification and Isolation

The following is a generalized purification protocol applicable to the crude product from either route, with adjustments as needed. The goal is to isolate a high-purity, crystalline final product.

  • Protocol:

    • Solvent Exchange/Initial Work-up: Dissolve the crude product in a minimal amount of deionized water. Adjust the pH to ~3.5-4.0 with a suitable acid (e.g., HCl). At this pH, the product is zwitterionic and has minimal water solubility.

    • Extraction (Optional): If significant organic impurities are present, perform an extraction with a non-polar solvent like methyl tert-butyl ether (MTBE) to remove them, leaving the product in the aqueous phase.

    • Crystallization:

      • The preferred method is anti-solvent crystallization. While stirring the aqueous solution, slowly add a water-miscible organic solvent in which the product is insoluble, such as isopropanol or acetone.

      • Maintain the temperature at 20-25°C during the addition.

      • Cool the resulting slurry to 0-5°C and hold for 4-6 hours to maximize crystal growth and yield.

    • Isolation & Drying:

      • Filter the crystalline product using a centrifuge or Nutsche filter-dryer.

      • Wash the filter cake with a cold mixture of the crystallization solvent system.

      • Dry the product under vacuum at 45-50°C until the loss on drying (LOD) is <0.5%. The final product should be a white solid.[1]

Quality Control and Assurance

A robust QC program is essential to ensure the final product meets the required specifications for pharmaceutical or polymer applications.

Quality_Control_Workflow Raw_Materials Raw Material QC (Identity, Purity, CoA) In_Process In-Process Control (IPC) (HPLC for Reaction Completion) Raw_Materials->In_Process Batch Start Crude_Product Crude Product Analysis (Purity Assay) In_Process->Crude_Product Purification Purification Step (Crystallization) Crude_Product->Purification Final_Product Final Product QC Testing Purification->Final_Product Release Product Release (CoA Generation) Final_Product->Release Specifications Met Reject Reject & Reprocess (OOS Investigation) Final_Product->Reject OOS Result

Caption: Logical workflow for quality control and assurance.

Table of Final Product Specifications:
TestMethodSpecification
Appearance VisualWhite to off-white solid
Identity FTIR, ¹H NMRConforms to reference standard
Purity (Assay) HPLC (UV, 210 nm)≥ 98.5%
Melting Point Capillary MethodReport value (Typical range: 135-145°C)
Water Content Karl Fischer Titration≤ 0.5%
Residual Solvents GC-HSConforms to ICH Q3C limits
Heavy Metals ICP-MS≤ 10 ppm

References

Application Notes & Protocols: Catalytic Preparation of 2-(Piperidin-1-ylmethyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Piperidin-1-ylmethyl)acrylic acid is a versatile building block in medicinal chemistry and materials science.[1][2] Its structure, featuring a reactive acrylic acid moiety and a piperidine group, makes it a valuable intermediate for synthesizing a range of bioactive molecules and functionalized polymers.[1] The piperidine heterocycle is a common motif in pharmaceuticals, often enhancing bioactivity and pharmacokinetic properties.[3] This guide provides a detailed overview of the primary catalytic method for its preparation—the Mannich reaction—offering in-depth protocols, mechanistic insights, and expert commentary for researchers in drug development and organic synthesis.

Core Synthetic Strategy: The Mannich Reaction

The most direct and widely employed method for synthesizing 2-(piperidin-1-ylmethyl)acrylic acid is the Mannich reaction. This powerful three-component condensation reaction forms a C-C bond by aminoalkylation of an acidic proton located alpha to a carbonyl group.[4][5] In this specific synthesis, the components are:

  • An Amine: Piperidine

  • A Non-enolizable Aldehyde: Formaldehyde

  • An Active Hydrogen Compound: A suitable precursor to acrylic acid, typically a malonic acid derivative.

The reaction proceeds via the formation of an electrophilic iminium ion (Eschenmoser's salt precursor) from piperidine and formaldehyde. This ion is then attacked by the enol form of the active hydrogen compound, leading to the final product after subsequent chemical transformations.[4]

Mechanistic Pathway

The causality behind this synthetic choice rests on the reliability and efficiency of the Mannich reaction for C-C bond formation. The process can be visualized in two main stages.

Mannich_Mechanism piperidine Piperidine iminium Piperidinium Methylide Ion (Iminium Ion) piperidine->iminium + HCHO, -H₂O formaldehyde Formaldehyde formaldehyde->iminium malonic_acid_deriv Malonic Acid Derivative (Active Hydrogen Cmpd) enolate Enolate of Malonic Acid Deriv. malonic_acid_deriv->enolate Base mannich_adduct Mannich Adduct iminium->mannich_adduct enolate->mannich_adduct Attacks final_product Target Molecule: 2-(Piperidin-1-ylmethyl)acrylic acid mannich_adduct->final_product

Caption: General mechanism of the Mannich reaction for target synthesis.

Catalytic Approach: Multi-step Synthesis via a Malonic Acid Intermediate

A robust and scalable protocol involves a multi-step sequence starting from a malonic ester, which is converted to a diacid intermediate before undergoing the key Mannich reaction. This approach is advantageous as it avoids the direct use of unstable acrylic acid precursors and provides high yields.[6]

Experimental Workflow Overview

This workflow outlines the validated pathway from common starting materials to the final product. Each step is designed to be self-validating through clear endpoints and purification stages.

protocol_workflow start Start: Diethyl Malonate + Benzaldehyde step1 Step 1: Knoevenagel Condensation (Piperidine catalyst) start->step1 intermediate1 Intermediate A: Diethyl Benzylidenemalonate step1->intermediate1 step2 Step 2: Saponification (Base, e.g., NaOH) intermediate1->step2 intermediate2 Intermediate B: Benzylidenemalonic Acid (Diacid) step2->intermediate2 step3 Step 3: Mannich Reaction (Piperidine + Formaldehyde) intermediate2->step3 product Final Product: 2-(Piperidin-1-ylmethyl)acrylic Acid step3->product

Caption: Multi-step synthetic workflow for the target molecule.

Detailed Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Formaldehyde is a known carcinogen and should be handled with extreme care.

Protocol 1: Synthesis of Benzylidenemalonic Acid (Intermediate B)

This protocol details the initial steps of Knoevenagel condensation and subsequent saponification to yield the key diacid intermediate necessary for the Mannich reaction.[6]

Materials & Reagents:

  • Diethyl malonate

  • Benzaldehyde

  • Piperidine (catalytic amount)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Beakers, graduated cylinders

  • Büchner funnel and filter paper

Step-by-Step Procedure:

  • Knoevenagel Condensation:

    • To a round-bottom flask, add diethyl malonate (1.0 eq), benzaldehyde (1.0 eq), and ethanol as the solvent.

    • Add a catalytic amount of piperidine (approx. 0.1 eq).

    • Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

    • Once the reaction is complete, cool the mixture to room temperature. The product, diethyl benzylidenemalonate, may crystallize out. If not, reduce the solvent volume under vacuum.

    • Isolate the crude product by filtration and wash with cold ethanol. This intermediate can be used directly in the next step.

  • Saponification:

    • Suspend the crude diethyl benzylidenemalonate in an aqueous solution of sodium hydroxide (2.5 eq).

    • Heat the mixture to reflux and stir vigorously until the ester is fully hydrolyzed (typically 2-3 hours). The solution should become homogeneous.

    • Cool the reaction mixture in an ice bath.

    • Carefully acidify the solution with concentrated HCl until the pH is ~1-2. A white precipitate of benzylidenemalonic acid will form.

    • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum.

Protocol 2: Mannich Reaction for 2-(Piperidin-1-ylmethyl)acrylic Acid

This final step utilizes the prepared diacid in a Mannich reaction to furnish the target compound.[6]

Materials & Reagents:

  • Benzylidenemalonic acid (Intermediate B from Protocol 1)

  • Piperidine

  • Formaldehyde (37% aqueous solution)

  • Ethanol or an appropriate solvent

Equipment:

  • Three-neck round-bottom flask with reflux condenser and dropping funnel

  • Magnetic stirrer and hotplate

  • Ice bath

Step-by-Step Procedure:

  • Reaction Setup:

    • In the three-neck flask, dissolve the benzylidenemalonic acid (1.0 eq) in the chosen solvent.

    • Add piperidine (1.1 eq) to the solution and stir.

    • Cool the mixture in an ice bath.

  • Addition of Formaldehyde:

    • Add the aqueous formaldehyde solution (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10°C.

    • Causality Note: The slow, cooled addition is critical to control the exothermic reaction and prevent the formation of unwanted side products or polymerization.

  • Reaction and Workup:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Heat the mixture to a gentle reflux for 4-6 hours. The reaction progress can be monitored by the evolution of CO₂, indicating decarboxylation.

    • Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexanes) or by column chromatography to yield pure 2-(piperidin-1-ylmethyl)acrylic acid.

Data Summary and Comparison

The choice of catalyst and reaction conditions significantly impacts the efficiency of the synthesis. While a specific catalyst for this exact transformation is not widely reported beyond standard acid/base catalysis inherent to the Mannich conditions, the parameters can be optimized.

ParameterKnoevenagel CondensationSaponificationMannich Reaction
Catalyst Piperidine (Base)N/A (Stoichiometric Base)Self-catalyzed (Amine)
Typical Yield >90%>95%60-80%
Reaction Time 2-4 hours2-3 hours4-6 hours
Temperature Reflux (~78°C in EtOH)Reflux (~100°C in H₂O)Reflux
Key Insight Piperidine acts as a base catalyst to generate the enolate from diethyl malonate.Complete hydrolysis is crucial for the subsequent decarboxylation step.The yield is dependent on controlling the addition of formaldehyde and preventing polymerization.

Troubleshooting and Field Insights

  • Problem: Low yield in the Mannich reaction step.

    • Cause & Solution: Uncontrolled addition of formaldehyde can lead to side reactions. Ensure slow, dropwise addition at low temperatures. Additionally, the purity of the diacid intermediate is important; ensure it is thoroughly washed and dried before use.

  • Problem: Polymerization of the final product during workup or storage.

    • Cause & Solution: Acrylic acids are prone to polymerization. Store the final product in a cool, dark place, and consider adding a radical inhibitor like hydroquinone or MEHQ (monomethyl ether hydroquinone) if storing for extended periods.

  • Problem: Incomplete decarboxylation in the final step.

    • Cause & Solution: The reaction may not have been heated for a sufficient duration. Ensure the reaction is maintained at reflux until CO₂ evolution ceases completely. A gentle stream of nitrogen can help carry away the CO₂ and drive the reaction to completion.

References

"functionalization of 2-Piperidin-1-ylmethyl-acrylic acid for specific applications"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the functionalization of 2-Piperidin-1-ylmethyl-acrylic acid and its analogs for specific applications in research and drug development.

Introduction: The Strategic Value of the 2-(Aminoalkyl)-acrylic Acid Scaffold

The 2-(Aminoalkyl)-acrylic acid scaffold, exemplified by this compound, represents a versatile building block in modern medicinal chemistry and materials science. This structure is characterized by three key functional domains, each offering distinct opportunities for chemical modification:

  • The Carboxylic Acid: A nucleophilic center readily activated for amide bond formation, esterification, or reduction.

  • The α,β-Unsaturated System: An electrophilic Michael acceptor, susceptible to conjugate addition by a variety of nucleophiles.

  • The Tertiary Amine (Piperidine): A basic center that can be protonated, quaternized, or serve as a directing group, significantly influencing the molecule's physicochemical properties such as solubility and receptor affinity.

This guide provides detailed protocols for the selective functionalization of this scaffold, focusing on methodologies relevant to drug discovery, prodrug design, and bioconjugation. We will use this compound as our model substrate to illustrate these transformations. The principles and protocols described herein are broadly applicable to a wide range of analogous structures.

Part 1: Strategic Considerations for Selective Functionalization

The key to successfully exploiting the this compound scaffold lies in the selective manipulation of its reactive sites. The choice of reagents and reaction conditions will determine the outcome.

  • Carboxylic Acid vs. Michael Acceptor: Standard peptide coupling reagents (e.g., carbodiimides) are highly chemoselective for the carboxylic acid, leaving the α,β-unsaturated system intact. Conversely, soft nucleophiles like thiols will preferentially react via 1,4-conjugate (Michael) addition under appropriate conditions.

  • Role of the Piperidine Moiety: The basicity of the piperidine nitrogen (typical pKa ~11) means it will be protonated under acidic or neutral conditions. This can be leveraged to protect the amine functionality and can also influence the reactivity of the nearby acrylic acid system. For reactions requiring a free-base amine, a stoichiometric amount of a non-nucleophilic base may be necessary.

The following diagram illustrates the primary pathways for functionalization, which will be detailed in the subsequent protocols.

G cluster_0 Core Scaffold A This compound B Amide Library (Drug Analogs) A->B R-NH2, Coupling Agent (Protocol 2.1) C Ester Derivatives (Prodrugs) A->C R-OH, Catalyst (Protocol 2.2) D NHS-Ester (Bioconjugation Intermediate) A->D NHS, EDC (Protocol 2.3) E Thiol Adducts (Covalent Inhibitors) A->E R-SH, Base (Protocol 3.1)

Caption: Primary functionalization pathways for the 2-(aminoalkyl)-acrylic acid scaffold.

Part 2: Protocols for Carboxylic Acid Functionalization

The carboxylic acid is the most common site for modification, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Protocol 2.1: Synthesis of Amide Derivatives via EDC/HOBt Coupling

This protocol describes a robust and widely used method for forming an amide bond between the acrylic acid scaffold and a primary or secondary amine. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) is a classic combination that minimizes side reactions and suppresses racemization at adjacent chiral centers (though not applicable to our achiral model).

Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to rearrangement. HOBt traps this intermediate to form an HOBt-ester, which is more stable and less prone to side reactions, yet highly reactive towards amines.

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine)

  • EDC hydrochloride

  • HOBt hydrate

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (or DMF for less soluble substrates) to a concentration of 0.1 M.

  • Addition of Reagents: Add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Note: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and maintain a basic pH to ensure the amine nucleophile is deprotonated.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure amide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2.2: Synthesis of Ester Derivatives via Steglich Esterification

This protocol is suitable for creating ester derivatives, which can serve as prodrugs to improve bioavailability or modify pharmacokinetic profiles. The Steglich esterification uses dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Rationale: Similar to EDC, DCC activates the carboxylic acid. DMAP acts as a highly effective acyl-transfer catalyst, significantly accelerating the reaction with the alcohol, which is generally a weaker nucleophile than an amine.

Materials:

  • This compound

  • Alcohol (e.g., ethanol)

  • DCC

  • DMAP (catalytic amount, e.g., 0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq), the alcohol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Activation: Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Workup:

    • Filter off the DCU precipitate and wash the solid with cold DCM.

    • Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography.

Protocol 2.3: Activation as N-Hydroxysuccinimide (NHS) Ester for Bioconjugation

NHS esters are widely used intermediates for labeling proteins and other biomolecules with primary amine groups (e.g., lysine residues). They react efficiently in aqueous buffers at physiological pH to form stable amide bonds.

Rationale: The NHS ester is a good compromise between stability and reactivity. It is stable enough to be isolated and purified but reactive enough to couple with proteins in aqueous media.

G A Carboxylic Acid (Scaffold) C NHS Ester (Activated Scaffold) A->C Activation B NHS + EDC E Protein Conjugate (Stable Amide Bond) C->E Coupling (pH 7.5-8.5) D Protein-NH2 (e.g., Lysine)

Caption: Workflow for bioconjugation via an NHS-ester intermediate.

Procedure (Synthesis of the NHS Ester):

  • Dissolution: Dissolve this compound (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous DCM or THF.

  • Activation: Cool the solution to 0 °C and add EDC hydrochloride (1.1 eq).

  • Reaction: Stir the reaction at room temperature overnight.

  • Workup:

    • Filter the reaction mixture to remove any urea byproducts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over MgSO₄ and concentrate to yield the crude NHS ester, which can often be used directly or purified by chromatography.

Part 3: Protocol for α,β-Unsaturated System Functionalization

Protocol 3.1: Conjugate (Michael) Addition of Thiols

The α,β-unsaturated system is an excellent Michael acceptor. This reactivity can be exploited to form covalent bonds with biological nucleophiles, such as cysteine residues in proteins, a strategy often used in the design of covalent inhibitors.

Rationale: Thiols are soft nucleophiles that selectively attack the β-carbon of the α,β-unsaturated carbonyl system (1,4-conjugate addition). The reaction is typically base-catalyzed, with a mild base deprotonating the thiol to form the more nucleophilic thiolate anion.

Materials:

  • This compound

  • Thiol (e.g., N-acetyl-L-cysteine)

  • Triethylamine (TEA) or another suitable base

  • Methanol or a buffered aqueous solution

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) and the thiol (1.2 eq) in methanol.

  • Base Addition: Add a catalytic amount of TEA (0.1-0.2 eq) to initiate the reaction.

  • Reaction: Stir at room temperature for 2-24 hours, monitoring by LC-MS. The reaction is often complete within a few hours.

  • Workup: Acidify the reaction mixture slightly with a few drops of acetic acid to neutralize the base.

  • Purification: Remove the solvent under reduced pressure. The resulting product can be purified by reverse-phase HPLC.

Part 4: Application Case Study & Data Presentation

Objective: To generate a small library of amide derivatives of this compound for screening as potential GABA receptor modulators. The piperidine moiety is a known feature in many GABAergic compounds.

Experimental Design: The parent acid was coupled with four different amines possessing varied electronic and steric properties, following Protocol 2.1.

EntryAmineProduct Molecular Weight ( g/mol )Reaction Yield (%)Notes
1Benzylamine272.3785Aromatic, flexible
2Aniline258.3465Aromatic, electron-donating, less flexible
3Morpholine252.3391Aliphatic, cyclic secondary amine
44-Fluoroaniline276.3372Aromatic, electron-withdrawing

Interpretation: The high yields obtained with benzylamine and morpholine suggest that sterically unhindered primary and secondary amines are excellent substrates. The lower yield with aniline, and particularly 4-fluoroaniline, is consistent with the reduced nucleophilicity of aromatic amines, especially those bearing electron-withdrawing groups. This data provides an initial SAR vector for further library development.

The Versatile Scaffold: Application Notes on 2-Piperidin-1-ylmethyl-acrylic Acid in Bioactive Molecule Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Chemical Moiety

In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutic agents. Among the myriad of building blocks available to researchers, 2-Piperidin-1-ylmethyl-acrylic acid stands out as a particularly versatile and promising scaffold. This compound uniquely combines the structural features of a piperidine ring and an acrylic acid moiety, bestowing upon it a desirable blend of physicochemical properties and synthetic reactivity. The piperidine heterocycle is a well-established pharmacophore found in numerous approved drugs, often contributing to enhanced solubility, improved pharmacokinetic profiles, and potent biological activity.[1][2] Concurrently, the acrylic acid portion provides a reactive handle for a variety of chemical transformations, allowing for the facile introduction of diverse functional groups and the construction of extensive compound libraries.

This guide provides an in-depth exploration of the application of this compound in the development of bioactive molecules. We will delve into the rationale behind its use, provide detailed protocols for its synthesis and subsequent derivatization, and outline methodologies for the biological evaluation of the resulting compounds, with a focus on antimicrobial and anti-inflammatory applications.

Core Rationale: Why this compound is a Privileged Scaffold

The utility of this compound in drug discovery is rooted in the synergistic interplay of its constituent parts. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common feature in many biologically active natural products and synthetic drugs.[1] Its presence can significantly influence a molecule's lipophilicity and basicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.

The acrylic acid moiety, on the other hand, is a versatile functional group that can participate in a wide array of chemical reactions. The carboxylic acid can be readily converted into esters, amides, and other derivatives, allowing for systematic structural modifications to probe structure-activity relationships (SAR).[3] This reactivity is key to optimizing the biological activity and pharmacokinetic properties of lead compounds.

The combination of these two motifs in a single molecule creates a powerful platform for the generation of diverse and potent bioactive compounds. The piperidine unit can serve as a key pharmacophoric element, while the acrylic acid provides the means for diversification and optimization.

Synthesis of the Core Scaffold: this compound

The most common and efficient method for the synthesis of this compound is the Mannich reaction. This one-pot, three-component reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound.[4][5] In this case, acrylic acid serves as the active hydrogen compound, piperidine as the secondary amine, and formaldehyde as the aldehyde.

Protocol 1: Synthesis of this compound via Mannich Reaction

Materials:

  • Acrylic acid

  • Piperidine

  • Formaldehyde (37% solution in water)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Ethanol

  • Diethyl ether

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine acrylic acid (1.0 equivalent) and piperidine (1.0 equivalent) in ethanol. Cool the mixture in an ice bath.

  • Addition of Formaldehyde: Slowly add a 37% aqueous solution of formaldehyde (1.1 equivalents) to the cooled mixture with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Then, heat the mixture to reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.

  • Acidification: Dissolve the residue in water and cool in an ice bath. Slowly add concentrated hydrochloric acid to acidify the solution to a pH of approximately 2. This will precipitate the hydrochloride salt of the product.

  • Isolation (as hydrochloride salt): Collect the precipitate by vacuum filtration, wash it with cold diethyl ether, and dry it under vacuum.

  • Isolation (as free base - optional): To obtain the free base, dissolve the hydrochloride salt in water and neutralize it with a solution of sodium hydroxide to a pH of approximately 8-9. The free base will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Expected Yield: 70-80%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in the Development of Antimicrobial Agents

The growing threat of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. Piperidine derivatives have shown considerable promise in this area.[6][7] The this compound scaffold can be readily derivatized to generate a library of compounds for antimicrobial screening. A particularly fruitful approach is the synthesis of amides, where the carboxylic acid is coupled with various amines.

Workflow for Antimicrobial Agent Development

Caption: Workflow for developing antimicrobial agents.

Protocol 2: Synthesis of N-Aryl Amide Derivatives

Materials:

  • This compound

  • Substituted anilines (various)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in DCM, add HOBt (1.2 equivalents) and EDC (1.2 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired substituted aniline (1.1 equivalents) followed by DIPEA (2.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

Materials:

  • Synthesized amide derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (broth only)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compounds in MHB to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Compound Type Example Target Organisms Typical MIC Range
N-Aryl AmidesS. aureus, B. subtilis (Gram-positive)16 - 128 µg/mL
E. coli, P. aeruginosa (Gram-negative)32 - 256 µg/mL

Application in the Development of Anti-inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory drugs remains a key research area. The this compound scaffold can also be utilized to create potential anti-inflammatory agents, for instance, through the synthesis of ester derivatives.

Workflow for Anti-inflammatory Agent Development

Caption: Workflow for developing anti-inflammatory agents.

Protocol 4: Synthesis of Ester Derivatives

Materials:

  • This compound

  • Various alcohols (e.g., benzyl alcohol, substituted phenols)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 equivalent) and the desired alcohol (1.2 equivalents) in DCM, add DMAP (0.1 equivalents).

  • DCC Addition: Cool the mixture to 0°C and add a solution of DCC (1.1 equivalents) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 5: In Vitro Cyclooxygenase (COX) Inhibition Assay

Materials:

  • Synthesized ester derivatives

  • COX-1 and COX-2 enzymes

  • Arachidonic acid

  • Assay buffer

  • EIA detection reagents

  • Positive control (e.g., Indomethacin)

Procedure:

  • Enzyme and Compound Incubation: In a 96-well plate, incubate the COX-1 or COX-2 enzyme with the test compounds at various concentrations for a specified time.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Stopping the Reaction: Stop the reaction after a defined period.

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using an Enzyme Immunoassay (EIA) kit.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) for each compound against both COX-1 and COX-2 to determine potency and selectivity.

Compound Type Target Enzyme Typical IC50 Range
Ester DerivativesCOX-110 - 100 µM
COX-21 - 50 µM

Conclusion and Future Directions

This compound represents a highly valuable and adaptable scaffold for the development of novel bioactive molecules. Its straightforward synthesis via the Mannich reaction and the versatile reactivity of its acrylic acid moiety provide a robust platform for generating diverse chemical libraries. The protocols outlined in this guide offer a starting point for researchers to explore the potential of this scaffold in the discovery of new antimicrobial and anti-inflammatory agents. Future work could involve the exploration of other derivatization strategies, such as Michael additions to the acrylate system, and the investigation of a broader range of biological targets. The inherent "drug-like" properties of the piperidine ring, combined with the synthetic flexibility of the acrylic acid, ensure that this compound will remain a relevant and powerful tool in the arsenal of medicinal chemists.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Piperidin-1-ylmethyl-acrylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Piperidin-1-ylmethyl-acrylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. We will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve reliable, high-yield results.

The synthesis of this compound is a classic example of the Mannich reaction, a three-component condensation of an active hydrogen compound (acrylic acid), an aldehyde (formaldehyde), and a secondary amine (piperidine).[1][2] While fundamentally straightforward, the high reactivity of acrylic acid presents a significant practical challenge, primarily its tendency to undergo unwanted polymerization.[3][4] This guide provides a robust framework for navigating this and other common issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common theoretical and practical questions that arise during the synthesis.

Q1: What is the reaction mechanism for the synthesis of this compound?

The reaction proceeds in two main stages under acidic conditions:

  • Formation of the Eschenmoser-like Iminium Ion: Piperidine (a secondary amine) attacks the carbonyl carbon of formaldehyde. Subsequent protonation and dehydration yield a highly electrophilic piperidin-1-ylmethylideneaminium ion.[2] This is the key electrophile in the reaction.

  • Nucleophilic Attack by Acrylic Acid: The acrylic acid, in its enol or enolate form, acts as the nucleophile. The α-carbon of the acrylic acid attacks the electrophilic carbon of the iminium ion, forming the final C-C bond and yielding the this compound product after deprotonation.[1]

Mannich_Mechanism cluster_stage1 Stage 1: Iminium Ion Formation cluster_stage2 Stage 2: Nucleophilic Attack Piperidine Piperidine Iminium Piperidin-1-ylmethylideneaminium Ion (Eschenmoser-like Salt) Piperidine->Iminium + Formaldehyde Formaldehyde Formaldehyde->Iminium + Proton H+ Proton->Iminium  Acid Catalyst Water_Out H₂O Iminium->Water_Out - Product This compound Iminium->Product Electrophile Acrylic_Acid Acrylic Acid (Enol Form) Acrylic_Acid->Product Nucleophile

Caption: Reaction mechanism for the Mannich synthesis.
Q2: Why are acidic conditions typically required for this reaction?

Acid catalysis is crucial for two main reasons. First, it protonates the formaldehyde carbonyl group, making it more electrophilic and accelerating the initial attack by the amine. Second, and more importantly, it facilitates the dehydration of the hemiaminal intermediate to form the reactive iminium ion.[2] While the reaction can occur under basic conditions, acidic catalysis generally provides better control and higher yields for this specific transformation. However, the pH must be carefully controlled, as highly acidic conditions can promote unwanted side reactions.[5]

Q3: What is the role of each reagent?
  • Acrylic Acid: Serves as the "active hydrogen" compound. The α-hydrogen is acidic enough to be removed, allowing the α-carbon to act as a nucleophile.[1]

  • Piperidine: A secondary amine that acts as the nucleophile in the first stage, attacking formaldehyde. Its nitrogen atom is incorporated into the final product.[6]

  • Formaldehyde: Acts as the electrophilic "bridge." It does not have any α-hydrogens, so it cannot enolize, making it an ideal aldehyde for the Mannich reaction.[6] It reacts with piperidine to form the highly reactive iminium ion electrophile.

Q4: How does temperature affect the reaction outcome?

Temperature is a critical parameter that must be carefully controlled.

  • Low Temperatures (0-25 °C): Generally favored to minimize side reactions. The primary concern is the highly exothermic and often violent polymerization of acrylic acid, which is accelerated at higher temperatures.[3][5]

  • Elevated Temperatures (e.g., reflux): While higher temperatures can increase the rate of the desired Mannich reaction, they significantly increase the risk of polymerization, which can lead to a complete loss of product and create a hazardous situation.[5] Therefore, starting at lower temperatures and cautiously optimizing is the recommended approach.

Q5: What is the retro-Mannich reaction and should I be concerned?

The retro-Mannich reaction is the reverse of the synthesis, where the Mannich base fragments back into the starting materials (or their equivalents). This can be a significant issue, particularly during workup under harsh pH or high-temperature conditions. To mitigate this, it is essential to maintain low temperatures during quenching and extraction and to use gentle pH adjustments, such as washing with a mild base like saturated sodium bicarbonate solution rather than strong NaOH.[5]

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis.

ProblemProbable Cause(s)Recommended Solutions & Rationale
Reaction Mixture Polymerized 1. High Reaction Temperature: Acrylic acid polymerization is highly exothermic and auto-accelerating.[3] 2. Inhibitor Removed/Absent: Commercial acrylic acid contains inhibitors (like MeHQ); using distilled/purified acrylic acid without adding a fresh inhibitor is risky.[7] 3. Incorrect pH: Highly basic conditions can promote acrylate polymerization.[8]Solution 1: Maintain strict temperature control, ideally between 0-25 °C, using an ice bath.[5] Solution 2: If using purified acrylic acid, add a polymerization inhibitor such as hydroquinone monomethyl ether (MeHQ) or phenothiazine (PTZ) at an appropriate concentration (e.g., 200-400 ppm).[7] Solution 3: Maintain slightly acidic to neutral pH during the reaction. Avoid strong bases.
Low or No Product Yield 1. Inefficient Iminium Ion Formation: Reagents may be impure or degraded (e.g., paraformaldehyde failing to depolymerize).[5] 2. Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion. 3. Retro-Mannich Reaction: Product is reverting to starting materials during workup due to high temperature or harsh pH.[5] 4. Low Reaction Temperature/Rate: The reaction may be too slow at the chosen temperature.Solution 1: Use fresh, high-purity reagents. Consider using an aqueous formaldehyde solution (formalin) instead of paraformaldehyde for easier reaction initiation. Solution 2: Start with a 1:1:1 molar ratio of acrylic acid, piperidine, and formaldehyde. Optimize by slightly increasing the amount of the amine and aldehyde if starting material remains.[9] Solution 3: Perform all workup steps (quenching, extraction, washing) at low temperatures (0-5 °C) and use mild buffers (e.g., sat. NaHCO₃) for neutralization.[5] Solution 4: Monitor the reaction by TLC or HPLC. If the reaction stalls, consider allowing it to stir longer at room temperature or warming it very gently (e.g., to 30-35 °C) while monitoring closely for any signs of polymerization.
Presence of Multiple Byproducts 1. Michael Addition: Piperidine can act as a nucleophile and add to the acrylic acid (a competing Michael reaction). 2. Bis-addition: If the initial product still has reactive sites, further reaction can occur. (Less likely with a secondary amine). 3. Formaldehyde Side Reactions: Formaldehyde is highly reactive and can undergo side reactions if not consumed quickly.[5]Solution 1: Control the rate of addition. A slow, dropwise addition of piperidine and formaldehyde to the acrylic acid solution can favor the Mannich reaction by keeping the concentration of free piperidine low.[5] Solution 2: Ensure the use of a secondary amine (piperidine) to prevent over-alkylation. Solution 3: Pre-mixing the amine and formaldehyde to allow for iminium ion formation before adding to the acrylic acid can sometimes minimize side reactions, but this should be done at low temperature.
Difficulty in Product Isolation 1. Product is Zwitterionic/Highly Polar: The product contains both a carboxylic acid and a tertiary amine, making it highly soluble in water and potentially difficult to extract into organic solvents. 2. Emulsion Formation during Workup: The amphiphilic nature of the product can lead to emulsions during aqueous extraction.Solution 1: Carefully adjust the pH of the aqueous layer to the isoelectric point of the product to minimize its water solubility before extraction. Alternatively, use a more polar extraction solvent like butanol or perform a continuous liquid-liquid extraction. Another method is to isolate the product by crystallization after pH adjustment or by using an ion-exchange resin. Solution 2: Add brine (saturated NaCl solution) during extraction to break emulsions. Centrifugation can also be effective if emulsions persist.

Section 3: Optimized Experimental Protocol

This protocol is a representative methodology synthesized from established principles of the Mannich reaction, specifically adapted to address the challenges of using acrylic acid.

Workflow Overview

Caption: Experimental workflow for the synthesis.
A. Reagent Preparation & Handling

  • Acrylic Acid (72.06 g/mol ): Use acrylic acid containing a polymerization inhibitor (e.g., 200 ppm MeHQ). If distilled, add a fresh inhibitor. Store cool and away from light.

  • Piperidine (85.15 g/mol ): Use freshly distilled piperidine for best results. It is corrosive and flammable.

  • Formaldehyde (37 wt% in H₂O, "Formalin"): Handle in a fume hood due to its toxicity and volatility.

B. Reaction Setup & Execution (Example Scale: 10 mmol)
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add acrylic acid (0.72 g, 10 mmol) and 20 mL of ethanol.

  • Cool the flask to 0-5 °C in an ice-water bath.

  • In a separate beaker, prepare a solution of piperidine (0.85 g, 10 mmol) and 37% aqueous formaldehyde (0.81 g, 10 mmol) in 10 mL of ethanol. Cool this mixture to 0-5 °C.

  • Transfer the piperidine/formaldehyde solution to the dropping funnel.

  • Add the piperidine/formaldehyde solution dropwise to the stirred acrylic acid solution over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 12-24 hours.

  • Reaction Monitoring: Monitor the consumption of acrylic acid using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10]

    • TLC: Use a mobile phase like Dichloromethane:Methanol (9:1) with 0.5% acetic acid. Visualize with KMnO₄ stain.

    • HPLC: Use a C18 reverse-phase column with a mobile phase of phosphate buffer and methanol.[11]

C. Workup & Purification
  • Cool the reaction mixture back down to 0-5 °C.

  • Slowly add 20 mL of cold water.

  • Concentrate the mixture under reduced pressure (rotary evaporator, water bath < 30 °C) to remove the ethanol.

  • Adjust the pH of the remaining aqueous solution to ~7 using a cold, saturated NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL) to remove any non-polar impurities.

  • Carefully acidify the aqueous layer to pH 4-5 with cold 1M HCl. At this pH, the product may precipitate. If it does, it can be collected by filtration, washed with cold water, and dried under vacuum.

  • If no precipitate forms, saturate the aqueous layer with NaCl and extract with n-butanol (4 x 40 mL).

  • Combine the butanol extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

D. Analytical Characterization
  • ¹H NMR: Expect characteristic signals for the piperidine ring protons, the methylene bridge (~3-4 ppm), and the vinyl protons of the acrylic acid moiety (~5.5-6.5 ppm).[12][13]

  • ¹³C NMR: Expect signals for the carbonyl carbon (~170 ppm), vinyl carbons (~120-140 ppm), the methylene bridge, and the piperidine carbons.[13][14]

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ should correspond to the calculated mass (170.12 g/mol ).

Section 4: Optimizing Key Reaction Parameters

The following table provides a guide for systematically optimizing the reaction conditions based on the principles discussed.

ParameterRange / ConditionRationaleExpected Outcome / Potential Pitfall
Temperature 0 °C → 40 °CBalances reaction rate against the risk of acrylic acid polymerization.[5]Higher Temp: Faster reaction, but high risk of polymerization and side reactions. Lower Temp: Slower reaction, but cleaner product profile and better safety.
pH / Catalyst Acidic (e.g., HCl, Acetic Acid) vs. UncatalyzedAcid catalysis is generally required to generate the reactive iminium species efficiently.[2] The pH affects both the Mannich reaction rate and the stability of acrylic acid.[15]Optimal Acidity (pH 4-6): Promotes iminium formation without excessive side reactions. Too Acidic: May promote unwanted side reactions. Neutral/Basic: Slow/no reaction; risk of acrylate polymerization.
Solvent Protic (Ethanol, Water) vs. Aprotic (THF, Dioxane)Protic solvents can stabilize the iminium ion intermediate and are often effective.[1] Aprotic solvents may also be used but could alter reactivity.Ethanol/Water: Good solubility for reagents, facilitates reaction. Water is a byproduct, so its initial presence is acceptable. Aprotic: May reduce side reactions but could also slow the desired reaction.
Reagent Stoichiometry 1:1:1 to 1:1.2:1.2 (Acid:Amine:Aldehyde)Ensures complete consumption of the limiting reagent (acrylic acid). A slight excess of the more volatile amine and aldehyde can drive the reaction to completion.[9]1:1:1: Good starting point. Excess Amine/Aldehyde: Can increase yield but may complicate purification. Excess amine can promote Michael addition.
Addition Method Normal vs. Inverse AdditionThe order and rate of reagent addition can control the concentration of reactive intermediates, minimizing side reactions like Michael addition.[5]Normal (Amine/Aldehyde to Acid): Recommended. Keeps concentration of free amine low. Inverse (Acid to Amine/Aldehyde): Higher risk of side reactions.

References

Technical Support Center: Purification of 2-Piperidin-1-ylmethyl-acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for 2-Piperidin-1-ylmethyl-acrylic acid (CAS 4969-03-3). This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of this versatile but structurally complex molecule. Due to its unique zwitterionic nature and reactive acrylic moiety, purification can be non-trivial. This document synthesizes fundamental chemical principles with field-proven troubleshooting strategies to help you achieve high purity for your downstream applications, such as pharmaceutical development and polymer chemistry.[1]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My final product is a sticky oil or an amorphous solid that refuses to crystallize. How can I induce crystallization?

A1: This is a classic issue when working with zwitterionic compounds like this compound. These molecules possess both acidic (carboxylic acid) and basic (tertiary amine) functional groups, leading to strong intermolecular ionic interactions that can inhibit the formation of a regular crystal lattice. The problem is often compounded by the presence of minor impurities or residual solvent.

Causality & Strategy:

The solubility of a zwitterion is highly dependent on the pH of the solution and is typically at its minimum at the isoelectric point (pI) , where the net charge on the molecule is zero.[2][3] By carefully adjusting the pH of a concentrated aqueous solution to the pI, you can dramatically decrease the compound's solubility and induce precipitation or crystallization.

Experimental Protocol: Isoelectric Precipitation

  • Dissolution: Dissolve the crude product in a minimal amount of deionized water. If solubility is low, gently warm the solution or add a small amount of acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to move the pH away from the pI and form the more soluble cationic or anionic salt, respectively.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • pH Adjustment: Slowly add a dilute acid or base dropwise while vigorously stirring the solution. Monitor the pH continuously with a calibrated pH meter. As you approach the pI, you will observe the formation of a precipitate. The goal is to find the exact pH where precipitation is maximal.

  • Isolation: Once precipitation is complete, allow the mixture to stand, preferably at a reduced temperature (0-4 °C), to maximize recovery.[4]

  • Washing & Drying: Collect the solid by filtration. Wash the filter cake with cold deionized water (to remove salts) followed by a cold, water-miscible organic solvent (like acetone or isopropanol) to facilitate drying. Dry the product under vacuum.

Q2: My NMR analysis shows the presence of unreacted piperidine. How can I efficiently remove this starting material?

A2: Residual piperidine is a common impurity, especially if it was used in excess during the synthesis. Its basicity is significantly different from the zwitterionic product, a property we can exploit using liquid-liquid extraction.

Causality & Strategy:

The key is to manipulate the pH to ensure the desired product and the impurity have different charge states and, therefore, different solubilities in aqueous and organic phases.

  • At acidic pH (e.g., pH 2-3): Both the product (tertiary amine protonated) and piperidine (secondary amine protonated) will be positively charged and reside in the aqueous phase as hydrochloride salts.

  • At neutral/isoelectric pH: The product is a zwitterion with limited organic solubility. Piperidine is a free base and is soluble in many organic solvents (e.g., dichloromethane, ethyl acetate).

  • At basic pH (e.g., pH 9-10): The product is in its anionic carboxylate form and is highly water-soluble. Piperidine remains a free base, soluble in organic solvents.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude mixture in an organic solvent in which piperidine is soluble, such as dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acid (e.g., 1M HCl). This step protonates the piperidine, pulling it into the aqueous layer as its hydrochloride salt. Your product, also protonated, may also move to the aqueous phase. This method is best for removing non-basic organic impurities.

  • Alternative (More Effective) Basic Wash: Dissolve the crude product in water and adjust the pH to >10 with NaOH. Extract this basic aqueous solution with an organic solvent like DCM or ethyl acetate. The product will remain in the aqueous phase as the sodium carboxylate salt, while the basic piperidine will be extracted into the organic layer.

  • Product Recovery: After the extraction, take the aqueous layer containing your product salt and adjust the pH to its isoelectric point as described in A1 to precipitate the pure zwitterion.

Q3: The reaction yield is low, and the product appears to be polymeric. What causes this, and how can it be prevented?

A3: The α,β-unsaturated carbonyl system in the acrylic acid moiety makes your product susceptible to polymerization.[1] This can be initiated by heat, light, or radical species.[5] Industrial purification of acrylic acid itself often requires the addition of polymerization inhibitors.[6][7]

Causality & Strategy:

Polymerization is a competing side reaction during both synthesis and purification. It is crucial to suppress this pathway by controlling the reaction temperature and using an appropriate inhibitor.

Preventative Measures:

  • Temperature Control: Maintain low temperatures throughout the purification process. Avoid heating solutions above 60 °C if possible.[8] When removing solvents via rotary evaporation, use a low-temperature water bath and efficient vacuum.

  • Use of Inhibitors: If polymerization is a persistent issue, consider adding a small amount of a radical inhibitor, such as hydroquinone (HQ) or monomethyl ether of hydroquinone (MEHQ), to your crude product before purification. These can often be removed during the final crystallization or chromatography step.

  • Atmosphere: Conduct reactions and purifications under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation that can generate radical initiators.

Q4: Standard silica gel chromatography is failing; the product streaks or remains on the baseline. What are my options?

A4: This is expected behavior. The polar, zwitterionic nature of your compound leads to very strong, irreversible binding to the acidic silanol groups of standard silica gel. This makes elution difficult and results in poor separation.

Causality & Strategy:

You must choose a stationary phase and mobile phase that are compatible with a charged or highly polar molecule.

Alternative Chromatographic Methods:

MethodPrincipleTypical Mobile PhasePros/Cons
Reverse-Phase HPLC (C18) Separation based on hydrophobicity.Water/Acetonitrile or Water/Methanol with a pH modifier (e.g., 0.1% TFA or Ammonium Acetate buffer).Pro: Excellent for purity analysis and small-scale prep. Retention can be controlled by adjusting pH.[9] Con: Can be laborious for large scales.[10]
Ion-Exchange Chromatography Separation based on charge.Aqueous buffers with a salt gradient (e.g., NaCl or NH4OAc) to elute the bound compound.Pro: Highly effective for separating zwitterions from charged or neutral impurities.[2] Con: Requires subsequent desalting step.
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation of polar compounds.High organic content (e.g., >80% Acetonitrile) with a small amount of aqueous buffer.Pro: An excellent alternative for very polar compounds that show little retention in reverse-phase.[3] Con: Requires careful equilibration; may not be as readily available.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its purification?

A1: The purification strategy is dictated by three core properties:

  • Zwitterionic Character: It contains both a basic tertiary amine (piperidine, estimated pKa of the conjugate acid ~9-10) and an acidic carboxylic acid (pKa ~4-5). This results in an internal salt structure that governs its solubility.

  • pH-Dependent Solubility: The molecule's solubility is minimal at its isoelectric point (pI) and increases significantly in acidic (forms a soluble cation) or basic (forms a soluble anion) conditions.[2][3]

  • Potential for Polymerization: The acrylic acid backbone is an activated alkene, making the molecule prone to radical polymerization, especially when heated.[1][5]

Q2: What is the likely synthesis method, and what impurities should I anticipate?

A2: The structure strongly suggests it is synthesized via a Mannich reaction .[11] This reaction typically involves an amine (piperidine), a non-enolizable aldehyde (formaldehyde), and a compound with an acidic proton (acrylic acid).

Expected Impurities:

  • Starting Materials: Unreacted piperidine, acrylic acid.

  • Byproducts: Michael addition products (e.g., piperidine adding to the double bond of acrylic acid or the product), self-condensation products of formaldehyde.

  • Polymers: Poly(acrylic acid) or polymers of the final product.

Q3: What is an isoelectric point (pI) and how is it used in purification?

A3: The isoelectric point (pI) is the specific pH at which a molecule with multiple acidic and basic groups (like an amino acid or your zwitterionic compound) exists with a net neutral charge. At this pH, the molecule's solubility in aqueous media is at its lowest because the lack of net charge reduces favorable interactions with water molecules and maximizes intermolecular ionic attractions, promoting aggregation and precipitation. This principle is the basis for the purification technique known as isoelectric precipitation , as detailed in the Troubleshooting Guide (A1).

G cluster_0 pH < pI cluster_1 pH = pI cluster_2 pH > pI A Molecule is Cationic (+) High Water Solubility B Molecule is Zwitterionic (Net 0) MINIMUM Water Solubility PRECIPITATES A->B Add Base C Molecule is Anionic (-) High Water Solubility C->B Add Acid

Q4: Which analytical techniques are best for assessing the purity of this compound?

A4: A combination of methods is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase method using a C18 column with a buffered mobile phase (e.g., ammonium acetate) or an acidic modifier (e.g., formic acid or TFA) is ideal for determining purity quantitatively (e.g., ≥97%).[1][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and identifying impurities. Residual starting materials or byproducts will have distinct signals. Broadened peaks in the vinyl region may suggest the presence of oligomers or polymers.

  • Mass Spectrometry (MS): Confirms the molecular weight (169.22 g/mol ) of the product.[1][12] High-resolution MS (HRMS) can confirm the elemental formula (C₉H₁₅NO₂).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups: a broad O-H stretch for the carboxylic acid, C=O stretch, and C=C stretch.

Workflow & Data Summary
Purification Strategy Decision Workflow

Workflow

Solvent Selection for Recrystallization

Given the zwitterionic nature, single-solvent recrystallization from common organic solvents is often unsuccessful. Mixed-solvent systems are generally required.

Solvent System (Primary / Anti-solvent)RationaleSuitability
Water / Isopropanol Dissolve in minimal hot water, then add isopropanol as an anti-solvent to induce crystallization upon cooling.Excellent. A common choice for polar, zwitterionic compounds.
Water / Acetone Similar to above. Acetone is a stronger anti-solvent.Good. May cause product to "oil out" if added too quickly.
Methanol / Diethyl Ether Dissolve in methanol, add ether until turbidity appears, then cool slowly.Fair. Use with caution due to the high volatility of ether.
Ethanol / Ethyl Acetate A less polar system that might work if the compound has some organic solubility.Variable. Worth screening on a small scale.

References

Technical Support Center: Synthesis of 2-(Piperidin-1-ylmethyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(piperidin-1-ylmethyl)acrylic acid (CAS 4969-03-3)[1]. This document is intended for researchers, chemists, and drug development professionals who are utilizing this compound in their work. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the successful and efficient synthesis of this valuable piperidine compound[1].

The synthesis of 2-(piperidin-1-ylmethyl)acrylic acid is typically achieved via a Mannich reaction, a three-component condensation of acrylic acid (an enolizable carbonyl compound), formaldehyde (a non-enolizable aldehyde), and piperidine (a secondary amine)[2][3][4]. While robust, this reaction is prone to several side reactions that can complicate purification and reduce yields. This guide is designed to help you navigate these potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the synthesis of 2-(piperidin-1-ylmethyl)acrylic acid?

A1: The reaction proceeds via the classic Mannich reaction mechanism[3]. First, piperidine and formaldehyde react to form an electrophilic iminium ion (also known as an Eschenmoser's salt precursor)[2]. Simultaneously, the acrylic acid acts as the active hydrogen compound. In the presence of a base (or under acidic conditions which promote enol formation), the α-carbon of acrylic acid becomes nucleophilic and attacks the iminium ion[2][3]. This forms the C-C bond, yielding the final β-amino carbonyl compound, 2-(piperidin-1-ylmethyl)acrylic acid[3].

Q2: What are the primary, unavoidable byproducts I should expect to see?

A2: The most common byproducts stem from the high reactivity of the starting materials. You should anticipate:

  • Poly(acrylic acid): Acrylic acid can readily polymerize, especially at elevated temperatures or in the presence of radical initiators. This is often the primary cause of low yields and difficult-to-stir reaction mixtures.

  • Michael Adducts: Piperidine can act as a nucleophile and add to the β-carbon of acrylic acid (a Michael addition) to form 3-(piperidin-1-yl)propanoic acid.

  • Bis-adduct: A second molecule of the iminium ion can potentially react with the product, though this is generally less favored.

  • Acrylic Acid Dimer: In stored solutions, acrylic acid can spontaneously form its dimer, 3-(acryloyloxy)propanoic acid[5].

Q3: Why is temperature control so critical during this synthesis?

A3: Temperature control is paramount for two main reasons. First, the initial formation of the iminium ion is an exothermic process. Uncontrolled temperature increases can accelerate side reactions. Second, and more importantly, acrylic acid polymerization is highly temperature-dependent. Maintaining a low temperature (typically 0-10 °C) during the addition of reagents is crucial to minimize polymerization and favor the desired Mannich reaction pathway.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: My reaction mixture became a thick, unmanageable gel, and my yield is very low.

  • Likely Cause: This is a classic sign of uncontrolled polymerization of acrylic acid[6]. This can be triggered by excessive heat, incorrect reagent addition order, or the presence of contaminants.

  • Solution & Scientific Rationale:

    • Strict Temperature Control: Ensure your reaction vessel is adequately cooled in an ice bath before adding any reagents. The internal temperature should be maintained below 10°C throughout the addition process. The exotherm from iminium ion formation can initiate polymerization if not properly managed.

    • Order of Addition: The optimal strategy is to pre-form the iminium ion by slowly adding formaldehyde to a cooled solution of piperidine. Then, this pre-formed electrophile solution should be added slowly to the cooled acrylic acid solution. This ensures the highly reactive iminium ion is consumed as it is introduced, minimizing its contact time with other species that could promote side reactions.

    • Inhibitor Check: Ensure the acrylic acid you are using contains an inhibitor like MEHQ (hydroquinone monomethyl ether). If you have previously purified the acrylic acid to remove the inhibitor, it will be extremely prone to polymerization[7].

Problem 2: My NMR spectrum shows my desired product, but also a significant set of unexpected peaks.

  • Likely Cause & Analysis: Unidentified peaks often correspond to the common byproducts. A systematic analysis is key.

    • 3-(piperidin-1-yl)propanoic acid (Michael Adduct): This byproduct will lack the characteristic vinyl protons of the desired product (typically around 5.5-6.5 ppm)[5][8][9]. Instead, it will show two triplet signals corresponding to the -CH₂-CH₂- backbone.

    • Poly(acrylic acid): This will appear as very broad, poorly resolved humps in the ¹H NMR spectrum, often in the 1.5-2.5 ppm region, which can obscure other signals[8].

    • Unreacted Starting Materials: Compare the crude NMR to spectra of acrylic acid, piperidine, and formaldehyde (or its solution equivalent).

  • Troubleshooting Workflow:

    G start Unexpected NMR Peaks check_vinyl Vinyl protons (~5.5-6.5 ppm) present and sharp? start->check_vinyl check_broad Broad, unresolved humps (1.5-2.5 ppm)? check_vinyl->check_broad No / Weak product_ok Product is likely major component. Focus on purification. check_vinyl->product_ok Yes check_triplets Two clean triplets (~2.5-3.0 ppm)? check_broad->check_triplets No polymer Significant Polymerization Occurred. Review reaction temperature and inhibitor status. check_broad->polymer Yes michael Michael Adduct is a major byproduct. Consider using a non-nucleophilic base or adjusting stoichiometry. check_triplets->michael Yes complex Complex mixture. Consider LC-MS for component identification. check_triplets->complex No

    Caption: Troubleshooting flowchart for NMR analysis.

Problem 3: My final product is a sticky, difficult-to-handle oil, not a solid. How do I purify it?

  • Likely Cause: The product, being a zwitterionic amino acid, can be difficult to crystallize, especially when impure. The presence of oligomeric or polymeric byproducts can act as a "gummy" contaminant, preventing crystallization.

  • Purification Protocol:

    • Initial Workup: After the reaction, quench carefully with an acid (e.g., HCl) to a pH of ~2-3. This protonates the piperidine nitrogen, making the product and piperidine-containing byproducts water-soluble.

    • Aqueous Wash: Extract the acidified aqueous layer with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove non-polar impurities and any unreacted acrylic acid dimer.

    • pH Adjustment & Isolation: Carefully adjust the pH of the aqueous layer to the isoelectric point of the product (typically pH 4-6) with a base (e.g., NaOH or NaHCO₃). The product should precipitate out of the solution. If it oils out, try scratching the flask or adding a seed crystal.

    • Recrystallization: The collected solid can be further purified by recrystallization. A common solvent system is an ethanol/water or isopropanol/water mixture. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly. If it continues to oil out, adding an anti-solvent like acetone or diethyl ether can sometimes induce crystallization.

    Caption: General purification workflow for the product.

Data Summary Table

The following table summarizes the key reactants and expected products/byproducts with their molecular weights for easy reference during analysis (e.g., Mass Spectrometry).

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Reaction
2-(Piperidin-1-ylmethyl)acrylic acid C₉H₁₅NO₂169.22[1]Desired Product
Acrylic AcidC₃H₄O₂72.06Starting Material
PiperidineC₅H₁₁N85.15Starting Material
FormaldehydeCH₂O30.03Starting Material
3-(Piperidin-1-yl)propanoic acidC₈H₁₅NO₂157.21Byproduct (Michael Adduct)
3-(Acryloyloxy)propanoic acidC₆H₈O₄144.12Byproduct (AA Dimer)[5]

References

Technical Support Center: A Troubleshooting Guide for the Polymerization of 2-(Piperidin-1-ylmethyl)acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Piperidin-1-ylmethyl)acrylic acid. This guide is designed to provide in-depth, field-proven insights into the unique challenges and intricacies of polymerizing this functional monomer. Drawing from extensive experience in polymer chemistry, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

Introduction to 2-(Piperidin-1-ylmethyl)acrylic acid Polymerization

2-(Piperidin-1-ylmethyl)acrylic acid is a versatile monomer with significant potential in pharmaceutical development and functional polymer synthesis.[1] Its structure, containing both a tertiary amine (the piperidine group) and a carboxylic acid, classifies it as a zwitterionic or pH-responsive monomer. This dual functionality, while offering unique properties to the final polymer, presents specific challenges during the polymerization process. The tertiary amine can interact with polymerization catalysts, while the carboxyl group can influence solubility and reactivity.[2][3] Furthermore, the monomer's ability to exist in cationic, anionic, or zwitterionic states depending on the pH adds a layer of complexity to achieving controlled and reproducible results.[4][5]

This guide provides a structured approach to troubleshooting common issues, from failed initiations to challenges in polymer characterization.

Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the polymerization of 2-(Piperidin-1-ylmethyl)acrylic acid.

Q1: My polymerization of 2-(Piperidin-1-ylmethyl)acrylic acid won't start. What are the most likely causes?

A1: Failure to initiate is one of the most common problems. The primary culprits are typically:

  • Inhibitors: Acrylic monomers are shipped with inhibitors (like MEHQ) to prevent spontaneous polymerization.[6][7] These must be removed before the experiment.

  • Oxygen: Dissolved oxygen in the reaction mixture effectively scavenges free radicals, inhibiting the polymerization process.[6][8] Thorough deoxygenation is critical.

  • Incorrect Initiator/Temperature Pairing: The chosen initiator may require a higher temperature to achieve its optimal decomposition rate (half-life).[6]

Q2: The polymerization started, but then it became extremely fast and formed an insoluble gel. What happened?

A2: This is a classic runaway reaction, common in acrylic polymerizations due to their high exothermicity.[9][10] The heat generated by the reaction accelerates the polymerization rate, creating a feedback loop that leads to gelation. This is often caused by:

  • High monomer or initiator concentration.[6]

  • Inadequate heat dissipation from the reaction vessel.

Q3: I managed to get a polymer, but its molecular weight is low and the polydispersity is very high. How can I achieve better control?

A3: This indicates a conventional free-radical polymerization with numerous chain transfer and termination events. To synthesize well-defined polymers, you should consider a controlled radical polymerization (CRP) technique like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[2] These methods are designed to produce polymers with predetermined molecular weights and narrow molecular weight distributions.

Q4: The purified polymer is not soluble in common organic solvents. How can I characterize it?

A4: The zwitterionic nature of your polymer likely leads to strong intermolecular and intramolecular ionic interactions, causing it to be insoluble in non-polar solvents.[5] Try dissolving the polymer in aqueous solutions at high or low pH to protonate the carboxylate or deprotonate the amine, respectively, disrupting the zwitterionic interactions. Alternatively, adding a salt (e.g., NaCl) to the aqueous solution can shield the charges and improve solubility.[11]

In-Depth Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter.

Problem 1: No or Critically Slow Polymerization

Slow or failed polymerizations are frustrating but often have a straightforward solution.

Root Cause Analysis & Solutions
Possible CauseScientific ExplanationRecommended Solution
Inhibitor Presence Commercial acrylic monomers contain inhibitors like hydroquinone monomethyl ether (MEHQ) that scavenge radicals. These must be removed to allow the polymerization to proceed.[6][7]Pass the monomer through a column of basic alumina to remove the acidic inhibitor. See Protocol 1 for details.
Oxygen Inhibition Oxygen is a diradical that readily reacts with and terminates growing polymer chains, effectively inhibiting the polymerization.[6][8]Deoxygenate the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) for 30-60 minutes before and during the reaction.
Low Initiator Efficacy The reaction temperature may be too low for the chosen initiator to decompose and generate radicals at a sufficient rate.[6]Ensure the reaction temperature is appropriate for the initiator's half-life. For AIBN, a common choice, temperatures are typically in the 60-80°C range.
Incorrect pH The monomer's charge state can affect its reactivity and solubility. At the isoelectric point, the monomer may have poor solubility, hindering polymerization.Adjust the pH of the solvent. For aqueous polymerizations, moving to a pH below the pKa of the carboxylic acid (~4-5) or above the pKa of the piperidinium ion (~9-10) can improve solubility and reactivity.

Troubleshooting Flowchart: No Polymerization

G start Polymerization Fails to Initiate q1 Was the monomer purified to remove inhibitors? start->q1 sol1 Purify monomer using an inhibitor removal column. (See Protocol 1) q1->sol1 No q2 Was the reaction mixture thoroughly deoxygenated? q1->q2 Yes sol1->q2 sol2 Purge with N2 or Ar for 30-60 min before heating. q2->sol2 No q3 Is the reaction temperature appropriate for the initiator's half-life? q2->q3 Yes sol2->q3 sol3 Increase temperature or select a lower-temperature initiator. q3->sol3 No end_node Re-attempt Polymerization q3->end_node Yes sol3->end_node

Caption: Troubleshooting logic for a failed polymerization initiation.

Problem 2: Poor Control in Controlled Radical Polymerization (ATRP/RAFT)

Achieving control over the polymerization of functional monomers like 2-(Piperidin-1-ylmethyl)acrylic acid requires careful consideration of potential side reactions.

Root Cause Analysis & Solutions
Possible CauseScientific ExplanationRecommended Solution
Catalyst Poisoning (ATRP) The tertiary amine of the piperidine group and the carboxylate can coordinate with the copper catalyst in Atom Transfer Radical Polymerization (ATRP), leading to a loss of control.[2][3]Option A (Recommended): Use Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which is more tolerant to functional groups. See Protocol 2 . Option B: If ATRP must be used, add a competing ligand or use a protected version of the monomer.
Incorrect RAFT Agent The choice of RAFT agent is crucial for controlling the polymerization of a given monomer family. For acrylates, dithiobenzoates or trithiocarbonates are generally effective.[2]Select a RAFT agent known to be effective for acrylates. Consult the literature for guidance on RAFT agent selection for functional monomers.
pH Effects on RAFT The pH can influence the stability and reactivity of the RAFT agent and the propagating radical.For aqueous RAFT, buffer the solution to maintain a constant pH throughout the polymerization.

Experimental Workflow: RAFT Polymerization

G cluster_prep 1. Reaction Setup cluster_reaction 2. Polymerization cluster_analysis 3. Analysis Monomer Monomer Deoxygenate Deoxygenate (N2 Purge) Monomer->Deoxygenate RAFT_Agent RAFT Agent RAFT_Agent->Deoxygenate Initiator Initiator Initiator->Deoxygenate Solvent Solvent Solvent->Deoxygenate Heat Heat to Reaction Temp Deoxygenate->Heat Polymerize Polymerize (t = x hours) Heat->Polymerize Terminate Terminate (Ice Bath) Polymerize->Terminate Precipitate Precipitate & Purify Terminate->Precipitate Analyze Analyze (GPC, NMR) Precipitate->Analyze

Caption: General workflow for RAFT polymerization.

Key Experimental Protocols

Protocol 1: Monomer Purification (Inhibitor Removal)
  • Prepare the Column: Pack a glass chromatography column with basic alumina. The amount should be approximately 10-20 times the weight of the monomer.

  • Dissolve the Monomer: Dissolve the 2-(Piperidin-1-ylmethyl)acrylic acid in a suitable solvent (e.g., dichloromethane) if it is a solid. If it is a liquid, it can be passed through neat.

  • Elute: Pass the monomer solution through the alumina column.

  • Remove Solvent: Remove the solvent under reduced pressure using a rotary evaporator. Crucially, do not heat the water bath above 30-40°C to prevent premature polymerization. [7]

  • Use Immediately: The purified monomer is now free of inhibitor and should be used immediately.

Protocol 2: General Procedure for RAFT Polymerization
  • Combine Reagents: In a Schlenk flask equipped with a magnetic stir bar, add the purified 2-(Piperidin-1-ylmethyl)acrylic acid, the chosen RAFT agent (e.g., a trithiocarbonate), the initiator (e.g., AIBN), and the solvent (e.g., 1,4-dioxane or a buffered aqueous solution).

  • Deoxygenate: Seal the flask with a rubber septum and purge the solution with dry nitrogen or argon for at least 30 minutes while stirring. An ice bath can be used to minimize solvent evaporation.

  • Initiate Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C for AIBN).

  • Monitor Conversion: Periodically take small aliquots from the reaction mixture via a degassed syringe to monitor monomer conversion by ¹H NMR and molecular weight evolution by GPC.

  • Terminate: Once the desired conversion is reached, terminate the polymerization by rapidly cooling the flask in an ice bath and exposing the solution to air.

  • Purify: Precipitate the polymer in a suitable non-solvent (e.g., cold diethyl ether or hexane), filter, and dry under vacuum.

Data Summary Tables

Table 1: Common Initiators for Radical Polymerization
InitiatorAbbreviationTypical SolventsRecommended Temp. Range (°C)
AzobisisobutyronitrileAIBNOrganic (Toluene, Dioxane)60 - 80
Benzoyl PeroxideBPOOrganic (Toluene, Benzene)80 - 95
Potassium PersulfateKPSAqueous50 - 80
4,4'-Azobis(4-cyanovaleric acid)ACVAAqueous, Organic (Methanol)60 - 80

Visualizing Monomer Behavior

The zwitterionic nature of 2-(Piperidin-1-ylmethyl)acrylic acid is central to its behavior. The charge of the molecule is highly dependent on the pH of the environment.

G cluster_low_ph Low pH (e.g., pH 2) cluster_neutral_ph Mid pH (e.g., pH 7) cluster_high_ph High pH (e.g., pH 11) Low_pH Cationic Form (Piperidinium and Carboxylic Acid) Neutral_pH Zwitterionic Form (Piperidinium and Carboxylate) Low_pH->Neutral_pH Increase pH High_pH Anionic Form (Piperidine and Carboxylate) Neutral_pH->High_pH Increase pH

Caption: pH-dependent forms of the monomer.

References

Technical Support Center: Optimizing Yield and Purity of 2-(Piperidin-1-ylmethyl)acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the synthesis and purification of 2-(piperidin-1-ylmethyl)acrylic acid. Addressing common challenges of yield and purity, this document offers troubleshooting advice and optimized protocols grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 2-(piperidin-1-ylmethyl)acrylic acid?

The most common and direct method is the Mannich reaction.[1] This is a three-component condensation involving acrylic acid (the C-H acidic substrate), formaldehyde (the non-enolizable aldehyde), and piperidine (the secondary amine).[2][1] The reaction proceeds via the formation of an electrophilic iminium ion from piperidine and formaldehyde, which is then attacked by the acrylic acid enolate.

Q2: I'm experiencing very low or no product yield. What are the likely causes?

Low yields often stem from inappropriate pH conditions, reagent deactivation, or suboptimal temperatures.[3] The crucial formation of the Eschenmoser's salt-like iminium ion is acid-catalyzed.[1] If the reaction medium is too basic, iminium ion formation is inefficient. Conversely, if it's too acidic, the nucleophilicity of the acrylic acid enolate is suppressed. Reagents, especially formaldehyde (often used as paraformaldehyde), must be of high quality to ensure efficient reaction.[3]

Q3: Polymerization of my acrylic acid seems to be a major side reaction. How can I prevent this?

Polymerization is a significant challenge due to the reactive nature of the acrylic acid monomer.[3] Key strategies to minimize this include:

  • Temperature Control: Mannich reactions are often exothermic. Maintaining lower reaction temperatures (e.g., starting at 0-10°C and allowing a slow rise to room temperature) can significantly reduce unwanted polymerization.[3]

  • Slow Addition: Adding one of the reagents, typically formaldehyde or piperidine, dropwise to the reaction mixture prevents a high concentration of reactive intermediates at any given time.[3]

  • Use of Inhibitors: While not always necessary for small-scale synthesis, a radical inhibitor can be included, though this may complicate purification.

Q4: My final product is a sticky oil or gum, not a crystalline solid. Why is this happening and how can I fix it?

This issue usually points to impurities, such as unreacted starting materials, polymeric byproducts, or salts from the workup, which inhibit crystallization. The zwitterionic nature of 2-(piperidin-1-ylmethyl)acrylic acid means it has both a basic piperidine nitrogen and an acidic carboxylic acid group, making its physical state highly dependent on its protonation state and purity. A rigorous purification, typically involving pH-controlled precipitation, is required to obtain a crystalline solid.[4]

Q5: What is the most effective purification strategy for this zwitterionic compound?

Purification hinges on exploiting the compound's amphoteric nature. The most effective method is typically pH-controlled precipitation/recrystallization. By adjusting the pH of an aqueous solution of the crude product to its isoelectric point (pI), the net charge on the molecule becomes zero, minimizing its solubility in water and causing it to precipitate or crystallize out, leaving more soluble impurities behind.[4] For very stubborn impurities, ion-exchange chromatography is a powerful alternative.[5][6][7]

Section 2: In-Depth Troubleshooting Guides

Problem: Consistently Low Reaction Yield (<50%)

Low yield is a multifaceted problem. Use the following guide and the accompanying decision-tree diagram to diagnose and resolve the issue.

Cause A: Inefficient Iminium Ion Formation

  • Diagnosis: The reaction fails to start or proceeds very slowly (monitored by TLC or ¹H NMR). This is common in neutral or basic conditions.[8]

  • Solution & Rationale: The formation of the key electrophile, the piperidinium- N-methylene iminium ion, requires acidic conditions to facilitate the dehydration of the intermediate hemiaminal.[2][1]

    • Action 1: Ensure the reaction is run under mildly acidic conditions. Using piperidine hydrochloride as the starting amine salt can be an effective strategy.[3]

    • Action 2: If starting with free piperidine, consider adding a catalytic amount of a mild acid like acetic acid. Avoid strong acids, which can protonate the acrylic acid and inhibit its nucleophilic character.

Cause B: Unwanted Polymerization

  • Diagnosis: The reaction mixture becomes viscous or solidifies. The crude ¹H NMR may show broad, unresolved peaks characteristic of polymers alongside product signals.

  • Solution & Rationale: The vinyl group of acrylic acid is prone to radical or anionic polymerization, especially at elevated temperatures or high monomer concentrations.[3]

    • Action 1: Implement strict temperature control. Begin the reaction at 0°C in an ice bath and add reagents slowly to manage the exotherm.

    • Action 2: Use a more dilute solution to lower the concentration of reactive species.

    • Action 3: Ensure starting materials are free of peroxide impurities which can initiate radical polymerization.

Cause C: Product Loss During Aqueous Workup

  • Diagnosis: The reaction appears complete by TLC/NMR, but the isolated yield after extraction is low.

  • Solution & Rationale: The zwitterionic product can have significant water solubility, especially at high or low pH where it exists as a fully charged salt (carboxylate or ammonium).

    • Action 1: During workup, perform extractions with an organic solvent (e.g., dichloromethane or ethyl acetate) at a pH where the product is least water-soluble. This pH is near the isoelectric point (pI), which must be determined empirically but is likely between pH 4 and 7.

    • Action 2: If the product remains in the aqueous layer, consider acidifying to pH ~2 with HCl, saturating the solution with NaCl to decrease product solubility (salting out), and performing multiple extractions with a more polar solvent like n-butanol.

Troubleshooting Logic: Low Yield

G start Low Yield Observed check_reaction Monitor Reaction by TLC/NMR Is starting material consumed? start->check_reaction workup_loss High Product Loss During Workup check_reaction->workup_loss Yes incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction No workup_loss_q Is product water-soluble? workup_loss->workup_loss_q check_viscosity Did mixture become viscous or solid? incomplete_reaction->check_viscosity workup_loss_sol Optimize Extraction pH (near pI) Salt out & use polar solvent workup_loss_q->workup_loss_sol polymerization Polymerization Side Reaction check_viscosity->polymerization Yes no_polymerization Reaction Stalled check_viscosity->no_polymerization No poly_sol Reduce Temperature Add Reagents Slowly Use More Dilute Conditions polymerization->poly_sol stalled_q Check Reaction pH no_polymerization->stalled_q stalled_sol Ensure Mildly Acidic Conditions (e.g., use amine salt or catalytic acid) stalled_q->stalled_sol

Caption: Decision tree for troubleshooting low reaction yield.

Problem: Product Purity Issues After Initial Isolation

Cause A: Contamination with Starting Materials

  • Diagnosis: Signals for acrylic acid, piperidine, or formaldehyde are present in the ¹H NMR spectrum of the crude product.

  • Solution & Rationale: This indicates either an incomplete reaction or an inefficient workup.

    • Action 1: Re-evaluate reaction time and temperature to drive the reaction to completion.

    • Action 2: During workup, a wash with a dilute acid (e.g., 1M HCl) will extract residual piperidine into the aqueous layer as its hydrochloride salt. A subsequent wash with a mild base (e.g., saturated NaHCO₃) can remove unreacted acrylic acid as its sodium salt. Be mindful that this can also affect the product's solubility.

Cause B: Formation of Dimeric or Oligomeric Byproducts

  • Diagnosis: Complex signals in the ¹H NMR that are not attributable to starting materials or polymer. This can include Michael addition of piperidine to the product or dimerization of acrylic acid derivatives.[9]

  • Solution & Rationale: These structured byproducts often have similar polarities to the desired product, making simple extraction difficult.

    • Action 1: pH-Controlled Recrystallization is the most effective method. These byproducts are unlikely to have the same isoelectric point as the desired zwitterionic product, meaning they will remain in solution when the target compound precipitates. (See Protocol 3.2).

    • Action 2: For high-purity requirements, preparative HPLC or ion-exchange chromatography can be employed to separate molecules based on fine differences in charge and polarity.[5]

Data Summary: Comparison of Purification Techniques
TechniquePrincipleProsConsBest For
Aqueous Workup Differential partitioning between organic and aqueous phases based on pH and polarity.Fast, inexpensive, suitable for large scale.Low resolution, may lead to product loss if pH is not optimized.Initial cleanup to remove bulk impurities.
pH-Controlled Recrystallization Minimum solubility of a zwitterion at its isoelectric point (pI).[4]Excellent for zwitterionic compounds, can significantly improve purity, scalable.Requires knowledge of pI, may require trial and error to find optimal solvent/pH.Primary purification method for the target compound.
Silica Gel Chromatography Separation based on polarity.High resolution for many organic compounds.Can be problematic for zwitterions; strong binding to silica, streaking, and poor recovery are common.Not recommended as a primary method for this compound.
Ion-Exchange Chromatography Separation based on net charge.[5][6][7][10]Very high resolution, separates based on charge properties, ideal for amino acids.More complex setup, requires specific resins and buffers, lower capacity than crystallization.High-purity applications, separating from structurally similar charged impurities.

Section 3: Optimized Experimental Protocols

Protocol 3.1: Synthesis of 2-(Piperidin-1-ylmethyl)acrylic acid

Materials:

  • Acrylic Acid (inhibitor-free, freshly distilled recommended)

  • Piperidine

  • Paraformaldehyde

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add piperidine (1.0 eq). Cool the flask to 0°C in an ice-water bath.

  • Iminium Ion Pre-formation (Optional but Recommended): In a separate flask, suspend paraformaldehyde (1.1 eq) in a minimal amount of ethanol. Slowly add this suspension to the cooled piperidine. Stir at 0-5°C for 30 minutes. This step helps pre-form the reactive species under controlled conditions.

  • Addition of Acrylic Acid: To the reaction mixture, add acrylic acid (1.2 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 15°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of DCM:MeOH:NH₄OH 8:2:0.1) or by taking aliquots for ¹H NMR analysis.

  • Quenching & Initial Workup: Once the reaction is complete, cool the mixture again to 0°C. Slowly add deionized water to dissolve the product.

Protocol 3.2: Purification by pH-Controlled Recrystallization

Procedure:

  • Dissolution: Transfer the aqueous solution from the synthesis workup (Step 5, Protocol 3.1) to a beaker.

  • pH Adjustment to Isoelectric Point: While monitoring with a calibrated pH meter, slowly add 1M HCl dropwise to the stirring solution. The product will begin to precipitate as the pH approaches its isoelectric point (pI). The target pI for similar beta-amino acids is often in the range of pH 4-6. Add the acid until the maximum amount of precipitate has formed.

  • Isolation: Age the resulting slurry by stirring it at 0-5°C for 1-2 hours to maximize crystallization. Collect the white solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of ice-cold deionized water, followed by a wash with cold ethanol to aid in drying.

  • Drying: Dry the purified white solid under high vacuum to a constant weight.

  • Quality Control: Assess the purity of the final product by ¹H NMR, ¹³C NMR, and measure its melting point. Purity should be >97%.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis (Protocol 3.1) cluster_purification Purification (Protocol 3.2) s1 1. Cool Piperidine (0°C) s2 2. Add Paraformaldehyde Suspension s1->s2 s3 3. Add Acrylic Acid Dropwise (T < 15°C) s2->s3 s4 4. Stir at Room Temp (12-18h) s3->s4 s5 5. Quench with Water s4->s5 p1 1. Transfer Aqueous Solution s5->p1 Crude Product Solution p2 2. Adjust to Isoelectric Point (pI) with 1M HCl to Precipitate p1->p2 p3 3. Isolate by Vacuum Filtration p2->p3 p4 4. Wash with Cold H₂O & EtOH p3->p4 p5 5. Dry Under Vacuum p4->p5 final_product Pure Crystalline Product (>97% Purity) p5->final_product

Caption: Integrated workflow for synthesis and purification.

References

Technical Support Center: Stability of 2-Piperidin-1-ylmethyl-acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Piperidin-1-ylmethyl-acrylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this compound. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

I. Understanding the Stability of this compound

This compound is a versatile bifunctional molecule, incorporating a reactive acrylic acid moiety and a tertiary amine (piperidine) group. This unique structure, while valuable for various applications in medicinal chemistry and material science, also presents specific stability challenges.[1] As a derivative of acrylic acid, it is susceptible to polymerization. Furthermore, its nature as a Mannich base introduces other potential degradation pathways.[2][3][4]

II. Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might observe during your work with this compound, their probable causes, and actionable solutions.

Issue 1: Change in Physical Appearance (From white solid to yellowish or brownish)

  • Probable Cause: Discoloration upon storage can be an indicator of degradation. For acrylic acid derivatives, this may be due to the formation of oligomers or polymers, or reactions involving the tertiary amine. The presence of metal impurities can also catalyze discoloration and polymerization.[5]

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored at the recommended 0-8 °C, protected from light.[1]

    • Inert Atmosphere: While acrylic acid requires oxygen for common inhibitors to work, for a solid derivative, storage under an inert atmosphere (like argon or nitrogen) can prevent oxidative degradation pathways.

    • Purity Check: If feasible, re-analyze the purity of the material using HPLC or NMR to identify potential degradation products.

Issue 2: The compound appears clumpy, viscous, or has gelled.

  • Probable Cause: This is a strong indication of polymerization.[6][7] Acrylic acids are prone to spontaneous polymerization, which can be initiated by heat, light, or impurities.[5][6][8]

  • Troubleshooting Steps:

    • Immediate Quarantine: Isolate the affected vial to prevent contamination of other stock.

    • Review Handling Procedures: Polymerization can be triggered by exposure to high temperatures, even for short periods. Ensure the compound is not warmed excessively during sample preparation.

    • Solubility Test: Attempt to dissolve a small amount of the material in a suitable solvent. If it is insoluble or forms a gel, significant polymerization has likely occurred. The material should be discarded.

Issue 3: Inconsistent results in downstream applications (e.g., lower than expected yield in conjugation reactions).

  • Probable Cause: A decrease in reactivity can be due to several factors:

    • Polymerization: Reduces the concentration of the active monomeric species.

    • Dimerization: Acrylic acid is known to form dimers during storage, which can affect its reactivity.[9]

    • Retro-Michael Reaction: As a Mannich base, this compound can potentially undergo a retro-Michael reaction, reverting to piperidine and a methylene acrylic acid intermediate, especially if exposed to heat.[7]

    • Internal Salt Formation: The tertiary amine can react with the carboxylic acid to form an internal salt, which might alter its reactivity profile.[7]

  • Troubleshooting Steps:

    • Fresh Stock: Use a fresh, unopened vial of the compound for your reaction to rule out degradation of the working stock.

    • Analytical Characterization: Use techniques like HPLC to quantify the monomeric purity of your stock.[10][11][12] NMR spectroscopy can also provide insights into the structural integrity of the molecule.

    • Reaction Condition Optimization: Consider the pH of your reaction. The protonation state of both the carboxylic acid and the tertiary amine can influence reactivity.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: The recommended storage temperature is 0-8 °C.[1] It should be kept in a tightly sealed container, protected from light.

Q2: Why is there a discrepancy in storage temperature recommendations between acrylic acid (15-25 °C) and this derivative (0-8 °C)?

A2: Glacial acrylic acid is stored at 15-25 °C to prevent freezing (freezing point ~13 °C).[5][9] Freezing can cause the inhibitor to separate from the monomer, leading to violent polymerization upon thawing.[5][6] Since this compound is a solid at room temperature, the risk of inhibitor separation due to freezing is not a concern.[1] Lower temperatures (0-8 °C) are therefore recommended to minimize the rate of potential degradation reactions like dimerization and polymerization.

Q3: Does this compound contain a polymerization inhibitor?

A3: Commercially available acrylic acid is typically stabilized with inhibitors like hydroquinone (HQ) or its monomethyl ether (MeHQ).[5][6] While the presence of an inhibitor in commercial batches of this compound is likely, it is crucial to consult the supplier's Certificate of Analysis for specific information on the type and concentration of any added stabilizer.

Q4: How can I monitor the stability of my compound over time?

A4: A robust stability testing program should include:

  • Visual Inspection: Regularly check for any changes in color or physical state.

  • Purity Analysis: Periodically test the purity of a stored sample using a validated HPLC method.[10][11] This will allow you to quantify the active monomer and detect the appearance of degradation products.

  • Performance Testing: Use the compound in a standardized functional assay to ensure it retains its expected reactivity.

Q5: What analytical techniques are best suited to detect degradation?

A5:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the parent compound and detecting impurities or degradation products.[10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can help identify changes in the molecule's structure, such as those resulting from polymerization or side reactions.[13]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can detect changes in key functional groups, such as the vinyl group of the acrylate, which would diminish upon polymerization.

IV. Data Summary and Visualizations

Storage Conditions Summary
ParameterRecommendationRationale
Temperature 0-8 °CMinimizes degradation rates for a solid compound.[1]
Atmosphere Tightly sealed container; consider inert gas for long-term storagePrevents moisture uptake and oxidation.
Light Protect from lightLight can initiate polymerization.[5]
Handling Avoid exposure to high heat, incompatible materials, and ignition sources.[8][14]Heat can accelerate polymerization and other degradation pathways.
Potential Degradation Pathways

The following diagram illustrates the primary stability concerns for this compound.

cluster_main This compound (Monomer) cluster_degradation Degradation Products A Monomer B Polymer A->B Polymerization (Heat, Light, Impurities) C Dimer A->C Dimerization (Storage over time) D Retro-Michael Products (Piperidine + Intermediate) A->D Retro-Michael Reaction (Heat) E Internal Salt A->E Internal Salt Formation

Caption: Potential degradation pathways for this compound.

V. Experimental Protocols

Protocol: HPLC Purity Analysis

This protocol provides a general guideline for assessing the purity of this compound. Method optimization may be required.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • The purity can be determined by calculating the peak area percentage of the main peak relative to the total peak area.

VI. References

  • PubChem. (n.d.). Acrylic acid. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Creative Proteomics. (n.d.). Acrylic Acid Polymers Analysis Service. Retrieved from --INVALID-LINK--

  • Synthomer. (2020, September 22). ACRYLIC ACID - STABILIZED - PURE. Retrieved from --INVALID-LINK--

  • Redox. (2021, August 18). Safety Data Sheet Acrylic Acid. Retrieved from --INVALID-LINK--

  • OSHA. (n.d.). Acrylic Acid. Occupational Safety and Health Administration. Retrieved from --INVALID-LINK--

  • Chemwatch. (2016, March 15). Glacial Acrylic Acid. Retrieved from --INVALID-LINK--

  • INCHEM. (1997). Acrylic acid (HSG 104, 1997). Retrieved from --INVALID-LINK--

  • Waters Corporation. (n.d.). HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). KR102170120B1 - Analysis method of acrylic acid contents in acrylate based adhesive resin copolymers. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Synthesis of Tertiary Amine Acrylic Acids. Retrieved from --INVALID-LINK--

  • Chemistry For Everyone. (2025, May 14). How Can You Identify Acrylic Polymers? [Video]. YouTube. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 7). Development and physical properties of acrylic resin coatings containing tertiary amine. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). 2-Piperidin-1-ylmethyl acrylic acid. Retrieved from --INVALID-LINK--

  • International Journal of Research in Pharmaceutical and Biomedical Sciences. (n.d.). Synthesis, Characterization and Application of Mannich Base. Retrieved from --INVALID-LINK--

  • DORAS | DCU Research Repository. (n.d.). Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions. Retrieved from --INVALID-LINK--

  • PubMed Central (PMC). (n.d.). Mannich Bases: An Important Pharmacophore in Present Scenario. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Open Access Research Journal of Biology and Pharmacy. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Mannich base. Retrieved from --INVALID-LINK--

References

Technical Support Center: Troubleshooting Side Reactions with 2-Piperidin-1-ylmethyl-acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support guide for 2-Piperidin-1-ylmethyl-acrylic acid (CAS 4969-03-3). This versatile building block is valued in pharmaceutical development, polymer chemistry, and bioconjugation for its unique combination of a reactive acrylic acid system and a piperidine moiety, which enhances bioactivity and solubility.[1][2] However, this dual functionality also makes the molecule highly reactive and prone to specific side reactions.

This guide is designed for researchers, scientists, and drug development professionals to proactively troubleshoot and avoid common experimental pitfalls. We will delve into the causality behind these side reactions and provide field-proven protocols to ensure the success of your synthesis.

Core Principles for Handling and Storage

Before delving into specific reaction troubleshooting, it is critical to address the stability of the starting material. The inherent reactivity of this compound means that improper handling can lead to degradation before it is even used.

  • Storage: The compound should be stored at 0-8 °C in a tightly sealed container to minimize thermal and atmospheric degradation.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture and oxygen from initiating side reactions.

  • Purity: Always use the compound with a purity of ≥97% as impurities can catalyze decomposition or polymerization.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My reaction mixture is becoming viscous or solidifying unexpectedly. What's causing this polymerization and how can I prevent it?

The Problem: You observe a sudden increase in viscosity, gelation, or complete solidification of your reaction mixture, indicating uncontrolled polymerization. This is a common issue with acrylic acid derivatives.[3]

The Cause: Radical Polymerization The acrylic double bond in this compound is highly susceptible to free-radical polymerization. This process can be initiated by:

  • Heat: Exothermic reactions or high temperatures can generate radicals.[3][4]

  • Light: UV light can initiate radical formation.

  • Impurities: Trace metals or peroxides in solvents or reagents can act as initiators.[5]

The polymerization proceeds via a chain reaction mechanism, rapidly consuming the monomer to form high molecular weight polymers, which results in the observed solidification.

The Solution: A Multi-faceted Approach to Inhibit Polymerization

  • Strict Temperature Control:

    • Maintain the reaction temperature as low as feasible for the desired transformation. For many applications, running the reaction between 0 °C and room temperature is ideal.

    • Use an ice bath for exothermic additions of reagents.

  • Solvent Purity and Degassing:

    • Use high-purity, peroxide-free solvents. Test solvents like THF or dioxane with peroxide test strips before use.

    • Degas the solvent by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the reagent to remove dissolved oxygen, which can participate in radical initiation pathways.

  • Introduction of Radical Inhibitors:

    • For reactions requiring elevated temperatures, the addition of a radical inhibitor is essential.

    • Protocol: Add a controlled amount of a phenolic inhibitor, such as hydroquinone monomethyl ether (MEHQ) or butylated hydroxytoluene (BHT), to the reaction mixture. A typical loading is 200-500 ppm.[6]

  • Exclusion of Light:

    • Protect the reaction from light by wrapping the flask in aluminum foil or using amber glassware.

Question 2: My analysis (TLC, LC-MS) shows multiple products, including dimers and oligomers with repeating mass units. What is this side reaction and how do I control it?

The Problem: Your reaction yields not only the desired product but also a series of higher molecular weight byproducts, complicating purification and reducing yield.

The Cause: Intermolecular Aza-Michael Addition The structure of this compound contains both a nucleophile (the piperidine nitrogen) and an electrophilic Michael acceptor (the acrylic double bond). One molecule can react with another in a self-condensation reaction known as an aza-Michael addition.[7][8][9] The tertiary amine can also act as a base to catalyze this addition, further complicating the issue.

G cluster_main Desired Reaction Pathway cluster_side Competing Side Reactions Monomer This compound Desired_Product Target Product Monomer->Desired_Product + Reagent (e.g., Amine for Amide Coupling) Polymer High MW Polymer Monomer->Polymer Radical Initiator (Heat, Light, Impurities) Dimer_Oligomer Michael Adducts Monomer->Dimer_Oligomer + Another Monomer (Aza-Michael Addition) G start Observe Low Yield / Byproducts q1 Is the mixture becoming viscous or solidifying? start->q1 a1_yes Issue: Radical Polymerization q1->a1_yes Yes q2 Are there dimers/oligomers in MS analysis? q1->q2 No sol1 Solutions: - Lower Temperature (0°C) - Use Radical Inhibitor (MEHQ) - Degas Solvents - Exclude Light a1_yes->sol1 end_node Implement Solutions & Re-run Experiment sol1->end_node a2_yes Issue: Aza-Michael Addition q2->a2_yes Yes q2->end_node No / Unsure sol2 Solutions: - Adjust pH to 5-6 - Use a protecting group strategy - Activate carboxyl group in situ before adding nucleophile a2_yes->sol2 sol2->end_node

References

Technical Support Center: Method Development for the Analysis of 2-Piperidin-1-ylmethyl-acrylic acid Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development of 2-Piperidin-1-ylmethyl-acrylic acid. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into creating a robust, stability-indicating HPLC method for impurity profiling. The content is structured in a question-and-answer format to directly address challenges you may encounter.

Part 1: Foundational Understanding of the Analyte and Its Impurities

Q1: What are the key structural features of this compound, and how do they impact analytical method development?

A1: this compound is a challenging molecule from a chromatographic perspective due to its zwitterionic nature. It possesses both a basic tertiary amine (the piperidine group) and an acidic carboxylic acid group. This dual functionality means its ionization state—and therefore its chromatographic retention and peak shape—is highly dependent on the pH of the mobile phase. Furthermore, its overall polarity makes it difficult to retain on traditional reversed-phase columns like a standard C18.[1][2]

Q2: What are the likely impurities I should expect to find in a sample of this compound?

A2: Impurities can originate from the synthesis process, degradation, or storage. Understanding these potential impurities is the first step in developing a specific and stability-indicating method.[3][4]

  • Process-Related Impurities: These are derived from the starting materials and side reactions. The most common synthesis route is the aza-Michael addition of piperidine to an acrylic acid derivative.

    • Unreacted Starting Materials: Piperidine, Acrylic Acid.

    • Side Products: Polymerization of acrylic acid is a common side reaction.[5] Amide formation could occur if there are primary or secondary amine impurities in the piperidine starting material.[5]

  • Degradation Products: These form when the drug substance is exposed to stress conditions such as heat, light, humidity, acid, and base. Forced degradation studies are essential to identify these and ensure the analytical method can separate them.[6]

  • Storage-Related Impurities: These can include polymers or other degradation products formed over time.

Part 2: HPLC Method Development Strategy

The development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is critical for ensuring the quality and safety of any pharmaceutical product.[7] The following section guides you through a logical workflow for developing such a method for this compound.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analytical Target Profile (ATP) Col_Select Column & Mobile Phase Screening (e.g., C18, Phenyl, EPG) Start->Col_Select Based on Analyte Properties Optimize Optimize Critical Parameters (pH, Gradient, Temperature) Col_Select->Optimize Initial Results Forced_Deg Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Optimize->Forced_Deg Optimized Conditions Peak_Track Peak Tracking & Purity Analysis (DAD/MS) Forced_Deg->Peak_Track Assess Specificity Validation Method Validation (ICH Q2) Peak_Track->Validation Final Method

Caption: A typical workflow for HPLC method development.
Q3: Where should I begin with column selection for such a polar, zwitterionic compound?

A3: Starting with a standard C18 column is a common practice, but it will likely yield poor retention for this analyte. A more effective strategy is to screen a set of columns with different selectivities.[8]

Column TypePrinciple of SeparationAdvantages for This AnalyteDisadvantages
Standard C18 Hydrophobic interactionsWidely available, good for non-polar impurities.Poor retention of the main compound and polar impurities.[2]
Embedded Polar Group (EPG) Mixed-mode (hydrophobic & polar interactions)Improved retention for polar compounds, stable in highly aqueous mobile phases.Selectivity can be complex to optimize.
Phenyl (e.g., Phenyl-Hexyl) π-π interactions, moderate hydrophobicityOffers alternative selectivity, especially for aromatic impurities.May still have limited retention for the main analyte.
HILIC (Hydrophilic Interaction Liquid Chromatography) Partitioning into a water-enriched layer on a polar stationary phaseExcellent retention for very polar compounds.[9]Requires high organic mobile phase, potential sample solubility issues.

Recommendation: Start with an Embedded Polar Group (EPG) column. These are often a good first choice for moderately polar to polar bases and offer a good balance of retention mechanisms.

Q4: How do I select and optimize the mobile phase to get good peak shape and resolution?

A4: Mobile phase optimization, particularly pH control, is the most critical factor for this analysis.

  • pH Control: The goal is to ensure a consistent ionization state for both the amine and carboxylic acid groups. You must operate at a pH that is at least 1.5-2 pH units away from the pKa of each functional group. For this compound, this means choosing a pH in the low range (e.g., pH 2.5-3.5) to protonate the amine and keep the carboxylic acid neutral, or a pH in a higher range (e.g., pH 8-10, if using a hybrid-surface column) to deprotonate the carboxylic acid. A low pH is generally a better starting point for silica-based columns.

  • Buffer Selection: Use a buffer to maintain the desired pH.

    • For UV detection: Phosphate buffers are excellent for controlling pH but are not volatile. A 20-50 mM concentration is typical.

    • For LC-MS compatibility: Use volatile buffers like formic acid, ammonium formate, or ammonium acetate.

  • Organic Modifier: Acetonitrile is typically the first choice as it has a lower viscosity and UV cutoff than methanol.

  • Gradient Elution: An isocratic method is unlikely to separate all potential impurities. A gradient method, starting with a low percentage of organic modifier and ramping up, is necessary to elute both polar and non-polar impurities in a reasonable time.[7]

Part 3: Troubleshooting Guide

This section addresses common problems encountered during method development and analysis.

TroubleshootingTree cluster_peakshape Peak Shape Issues cluster_baseline Baseline Issues cluster_retention Retention Time Issues Problem Identify Problem Tailing Peak Tailing Problem->Tailing Fronting Peak Fronting Problem->Fronting Split Split Peaks Problem->Split Noise Noisy Baseline Problem->Noise Drift Drifting Baseline Problem->Drift NoRetention Poor Retention Problem->NoRetention DriftingRT Drifting RT Problem->DriftingRT Sol_Tailing1 Solution: - Lower mobile phase pH (e.g., 2.7) - Use a high-purity, end-capped column - Add a competing base (e.g., triethylamine) - not for MS! Tailing->Sol_Tailing1 Cause: Secondary Silanol Interactions Sol_Fronting1 Solution: - Reduce sample concentration/injection volume Fronting->Sol_Fronting1 Cause: Sample Overload Sol_Split1 Solution: - Check injector seals and loop - Use a guard column - Replace column Split->Sol_Split1 Cause: Injector issue or column void Sol_Noise1 Solution: - Degas mobile phase - Use HPLC-grade solvents - Check for leaks Noise->Sol_Noise1 Cause: Air bubbles, impure solvents Sol_NoRetention1 Solution: - Use a more retentive column (e.g., EPG, HILIC) - Use 100% aqueous mobile phase (with appropriate column) NoRetention->Sol_NoRetention1 Cause: Analyte too polar for column Sol_DriftingRT1 Solution: - Increase column equilibration time - Use a column oven DriftingRT->Sol_DriftingRT1 Cause: Poor equilibration, temperature fluctuation

Caption: A decision tree for troubleshooting common HPLC issues.
Q5: My main peak for this compound is showing significant tailing. What is the cause and how can I fix it?

A5: Peak tailing for a basic compound like this is a classic problem.[10][11]

  • Primary Cause: Secondary ionic interactions between the protonated piperidine group and deprotonated, acidic residual silanols on the silica surface of the column packing. This is especially problematic at mid-range pH.

  • Troubleshooting Steps:

    • Lower the Mobile Phase pH: Adjust the pH to between 2.5 and 3.0. At this low pH, residual silanols are protonated (neutral), minimizing the unwanted ionic interaction.

    • Use a High-Purity, End-Capped Column: Modern columns made from high-purity silica have a much lower concentration of residual silanols. Ensure you are using a column with robust end-capping.

    • Reduce Sample Concentration: High sample loads can exacerbate tailing. Try diluting your sample.

    • Check for Extra-Column Effects: Ensure all tubing is cut clean and connections are properly made to minimize dead volume.

Q6: I have poor resolution between my main peak and a closely eluting impurity. What should I try?

A6: Poor resolution requires optimizing the method's selectivity (α) or efficiency (N).

  • Troubleshooting Steps:

    • Modify the Gradient: A shallower gradient slope around the elution time of the critical pair will increase the separation.

    • Change the Organic Modifier: Switching from acetonitrile to methanol (or a combination) can alter selectivity and may resolve the peaks.

    • Adjust the pH: A small change in pH (e.g., from 3.0 to 3.2) can change the ionization state of an impurity differently than the main compound, often improving resolution.

    • Change the Column: If mobile phase optimization fails, the next step is to try a column with a different stationary phase (e.g., switch from an EPG to a Phenyl column) to introduce a different separation mechanism.[12]

Q7: My baseline is very noisy, making it difficult to integrate small impurity peaks. What are the common causes?

A7: A noisy baseline can originate from several sources.[10][13]

  • Troubleshooting Steps:

    • Mobile Phase: Ensure thorough degassing of the mobile phase using an inline degasser, sonication, or helium sparging. Use only high-purity, HPLC-grade solvents and fresh, filtered buffers.

    • Pump Issues: Air bubbles in the pump head can cause pressure fluctuations and a noisy baseline. Purge the pump thoroughly. Worn pump seals can also be a cause.

    • Detector: A failing lamp in the UV detector can cause significant noise. Check the lamp energy. Contamination in the detector flow cell can also be a culprit; flush the system with a strong solvent like isopropanol.

    • Leaks: Check for any leaks in the system, as even a small leak can cause pressure instability and baseline noise.

Part 4: Method Validation and FAQs

Q8: Once my method is developed, what parameters do I need to validate according to ICH guidelines for an impurity method?

A8: According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, a quantitative impurity method must be validated for several key performance characteristics to prove it is fit for its intended purpose.[14][15][16][17]

Validation ParameterPurposeTypical Acceptance Criteria for Impurities
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.Peak purity of the main peak and all impurity peaks must pass. No co-elution at the retention time of any specified impurity.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10. Precision (%RSD) at this concentration should be acceptable (e.g., ≤ 10%).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) ≥ 3.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99. Y-intercept should be close to zero.
Range The interval between the upper and lower concentrations of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.From LOQ to 120% of the specification limit for each impurity.
Accuracy The closeness of test results obtained by the method to the true value. Often determined by spike/recovery studies.Recovery of 80.0% to 120.0% of the spiked amount.
Precision (Repeatability & Intermediate)The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.%RSD ≤ 10% for impurities at the specification limit.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.The system suitability parameters should remain within acceptance criteria when parameters like pH (±0.2), column temperature (±5°C), and flow rate (±10%) are varied.
Q9: How should I prepare my sample for injection to ensure reproducibility?

A9: Sample preparation is critical. The best practice is to dissolve and dilute the sample in the mobile phase, or a solvent that is weaker than the mobile phase, to prevent peak distortion.[11] For example, if your gradient starts at 95% aqueous buffer and 5% acetonitrile, your sample diluent should be similar. Ensure the sample is fully dissolved and filter it through a 0.45 µm or 0.22 µm syringe filter to remove particulates that could clog the column.

Q10: What is a system suitability test and how often should I run it?

A10: A system suitability test (SST) is a series of checks to ensure the chromatographic system is performing adequately before running any samples.[15] It is an integral part of the analytical method. A typical SST solution would contain the main compound and a known impurity. The SST should be run at the beginning of each analytical sequence and periodically throughout long sequences. Key parameters to check include:

  • Resolution: The resolution between the main peak and the closest eluting impurity must be greater than a set value (e.g., > 2.0).

  • Tailing Factor: The tailing factor for the main peak should be within a specified range (e.g., 0.8 - 1.5).

  • Precision: The %RSD for the peak areas of replicate injections (typically 5 or 6) should be less than a set value (e.g., < 2.0%).

References

Technical Support Center: Refining Work-up Procedures for 2-Piperidin-1-ylmethyl-acrylic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-piperidin-1-ylmethyl-acrylic acid and its derivatives. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges encountered during reaction work-up. The unique zwitterionic nature of this molecule—possessing both a basic tertiary amine and an acidic carboxylic acid—makes its purification highly dependent on pH control. This document moves beyond simple protocols to explain the causality behind each step, ensuring a robust and reproducible workflow.

Section 1: General Troubleshooting & FAQs

This section addresses overarching issues that can arise in nearly any reaction involving this compound or its products. Understanding these principles is the foundation for a successful work-up.

FAQ: Why is my product crashing out of solution during work-up, or conversely, why is it stuck in the aqueous layer?

Answer: This is the most common issue and is directly related to the molecule's amphoteric and zwitterionic properties. The solubility of your compound is extremely sensitive to pH.

  • At Low pH (e.g., pH < 2): The carboxylic acid is protonated (-COOH) and the piperidine nitrogen is also protonated (-NH⁺). The molecule carries a net positive charge and is typically highly soluble in the aqueous phase.

  • At Isoelectric Point (pI): At a specific intermediate pH, the molecule exists predominantly as a zwitterion (-COO⁻ and -NH⁺). In this state, it has a net neutral charge and often exhibits its lowest aqueous solubility, which can cause it to precipitate.[1][2] While this can be used for purification by precipitation, it can be problematic during extraction.[1]

  • At High pH (e.g., pH > 10): The carboxylic acid is deprotonated (-COO⁻) and the piperidine nitrogen is neutral. The molecule carries a net negative charge and is, again, highly soluble in the aqueous phase.

Solution: To move your product into the organic layer during a liquid-liquid extraction, you must adjust the pH to a range where the molecule is uncharged overall. Since the piperidine is a permanent base, you can't neutralize it without making the carboxylic acid charged. Therefore, the strategy is to adjust the pH to be either strongly acidic or strongly basic to force the compound into the aqueous layer, then adjust to its isoelectric point for precipitation, or use specialized extraction techniques. For extraction into an organic solvent, adjusting the pH to the isoelectric point can sometimes reduce water solubility enough for partitioning into solvents like ethyl acetate or chloroform.[1]

FAQ: I'm getting a persistent emulsion during my liquid-liquid extraction. What should I do?

Answer: Emulsions are a common frustration, often occurring when the reaction mixture contains surfactant-like molecules or fine particulates that stabilize the interface between the organic and aqueous layers.[3][4] The zwitterionic nature of the product can also contribute to this.

Troubleshooting Steps:

  • Be Gentle: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.[3]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) or solid NaCl to the separatory funnel.[3][4][5] This increases the ionic strength of the aqueous layer, making it more polar and forcing organic-soluble compounds (and emulsion-stabilizing agents) into the organic phase.[4][6]

  • Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This can physically break up the emulsion layer.[3][4][5]

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for physically separating the layers.[3][4][7]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity and break the emulsion.[3][4]

Section 2: Troubleshooting for Specific Reaction Work-ups

The optimal work-up procedure is dictated by the specific transformation that this compound has undergone.

Case Study A: Michael Addition Reactions

In a Michael addition, a nucleophile adds to the activated alkene, but the piperidine and carboxylic acid moieties remain. The product is therefore also zwitterionic.

Problem: My isolated yield is low, and I suspect the product is lost to the aqueous layer.

Cause & Solution: The product, like the starting material, is zwitterionic and can have high aqueous solubility depending on the pH. The key is precise pH control.

Workflow:

  • Initial Quench: Quench the reaction mixture with water.

  • Acidify: Adjust the pH of the aqueous layer to ~2 with 1M HCl. At this pH, your product is a cation and will be exclusively in the aqueous phase. This step is crucial for washing away non-basic organic impurities.

  • Extract Impurities: Wash the acidic aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) to remove any unreacted, non-basic starting materials or non-polar side products.

  • Adjust to pI: Carefully adjust the pH of the aqueous layer to the isoelectric point (typically between 4-6 for similar amino acids). This should cause your product to precipitate.[1]

  • Isolate: Collect the precipitated solid by filtration. Alternatively, if it does not precipitate but becomes less water-soluble, you can now attempt to extract it with a suitable organic solvent like ethyl acetate.

pH RangeDominant SpeciesChargeExpected SolubilityExtraction Strategy
< 2 Cationic+1High in WaterWash with organic solvent to remove non-polar impurities.
4 - 6 (pI) Zwitterionic0Low in WaterPrecipitate and filter, or extract into organic solvent.
> 10 Anionic-1High in WaterWash with organic solvent to remove non-polar impurities.
Case Study B: Amide Coupling Reactions

Here, the carboxylic acid is coupled with an amine, often using a reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The product is no longer acidic but remains basic due to the piperidine ring.

Problem: My purified product is contaminated with a urea byproduct from the EDC coupling agent.

Cause & Solution: EDC forms a water-soluble urea byproduct upon reaction.[8] However, if the product has some water solubility or if emulsions form, this byproduct can be carried through into the organic layer. The solution is a series of targeted aqueous washes.[9][10]

Workflow Diagram: Amide Coupling Work-up

G RM Reaction Mixture (Product, EDC-Urea, Base) Dilute Dilute with Ethyl Acetate RM->Dilute Wash1 Wash with 1M HCl (aq) (Removes Base, some Urea) Dilute->Wash1 Wash2 Wash with NaHCO3 (aq) (Removes HOBt, excess acid) Wash1->Wash2 Wash3 Wash with Brine (Breaks emulsions, removes water) Wash2->Wash3 Dry Dry Organic Layer (Na2SO4) Wash3->Dry Concentrate Concentrate & Purify Dry->Concentrate

Caption: Workflow for Amide Coupling Purification.

Detailed Steps:

  • Dilute: After the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).[9]

  • Acid Wash: Perform several washes with a dilute acid, such as 1M HCl or 5% citric acid.[9][11] This protonates your basic product, keeping it in the organic layer (as an ion pair), while the water-soluble EDC-urea and any excess amine base (like DIPEA) are extracted into the acidic aqueous phase.[10][12]

  • Base Wash: Wash with a saturated solution of sodium bicarbonate (NaHCO₃). This removes any unreacted starting carboxylic acid and other acidic additives like HOBt.[9][11]

  • Brine Wash: A final wash with brine helps to remove residual water from the organic layer and break any emulsions that may have formed.[9]

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product for further purification.[8]

Section 3: Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction for Zwitterionic Michael Adducts
  • Solvent Removal: If the reaction was performed in a water-miscible solvent (e.g., THF, DMF), remove it under reduced pressure.

  • Redissolve: Dissolve the residue in 1M HCl (aq).

  • Organic Wash: Transfer the acidic aqueous solution to a separatory funnel and wash 2-3 times with ethyl acetate to remove non-polar impurities. Discard the organic layers.

  • pH Adjustment: Cool the aqueous layer in an ice bath and slowly add 1M NaOH with vigorous stirring until the pH reaches ~5. Monitor with a pH meter or pH paper.

  • Isolation Option A (Precipitation): If a precipitate forms, continue stirring in the ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold water and then a non-polar solvent like hexane to aid drying.

  • Isolation Option B (Extraction): If no precipitate forms, extract the pH-adjusted aqueous solution 3-4 times with a large volume of ethyl acetate or a 9:1 DCM/Isopropanol mixture.

  • Final Steps: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

Protocol 2: Troubleshooting Emulsions

Problem: A stable emulsion has formed that does not resolve after standing.

G Emulsion Persistent Emulsion Formed Step1 Add Saturated Brine (NaCl) Emulsion->Step1 Step2 Gently Swirl, Allow to Stand Step1->Step2 Resolved1 Layers Separate Step2->Resolved1 Success NotResolved1 Emulsion Persists Step2->NotResolved1 Failure Step3 Filter through Celite® Pad NotResolved1->Step3 Resolved2 Layers Separate Step3->Resolved2 Success NotResolved2 Emulsion Persists Step3->NotResolved2 Failure Step4 Centrifuge NotResolved2->Step4 Resolved3 Layers Separate Step4->Resolved3

Caption: Troubleshooting Logic for Emulsion Breaking.

  • Add Brine: Add a volume of saturated NaCl solution equal to about 10-20% of the aqueous layer volume. Gently swirl (do not shake) and allow the funnel to stand for 15-20 minutes.[5][6]

  • Filter: If the emulsion persists, prepare a small plug of Celite® or glass wool in a funnel and filter the entire mixture. This often breaks the microscopic droplets.[4][5]

  • Centrifuge: As a final resort, transfer the mixture to centrifuge tubes and spin at a moderate speed (e.g., 2000-3000 rpm) for 5-10 minutes. This will physically force the layers to separate.[4][7]

References

Technical Support Center: 2-Piperidin-1-ylmethyl-acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Piperidin-1-ylmethyl-acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile compound. Here, we address potential challenges related to its stability and degradation, offering scientifically grounded explanations and practical solutions.

Frequently Asked Questions (FAQs)

What are the primary functional groups in this compound that are susceptible to degradation?

This compound possesses three key functional groups that can influence its stability:

  • Tertiary Amine (Piperidine Ring): The nitrogen atom in the piperidine ring is susceptible to oxidation.

  • Carboxylic Acid: This group can undergo decarboxylation under certain conditions, particularly at elevated temperatures.

  • α,β-Unsaturated Carbonyl System (Acrylic Acid Moiety): The double bond is reactive and can undergo addition reactions, polymerization, or oxidation.

What are the likely degradation pathways for this compound under common experimental conditions?

While specific degradation studies on this molecule are not extensively published, based on its structure and the known reactivity of its functional groups, the following degradation pathways are plausible:

  • Oxidative Degradation: The piperidine ring is prone to oxidation, which can lead to the formation of N-oxides or ring-opening products.

  • Polymerization: The acrylic acid moiety can undergo free-radical polymerization, especially in the presence of initiators, light, or heat.

  • Decarboxylation: At high temperatures, the carboxylic acid group may be lost as carbon dioxide.

  • Hydrolysis: While the core structure is generally stable to hydrolysis, cleavage of the bond between the piperidine nitrogen and the methyl group could occur under harsh acidic or basic conditions.

  • Photodegradation: Exposure to UV light can initiate radical reactions, leading to polymerization or degradation of the acrylic system.

How should I store this compound to ensure its stability?

To minimize degradation, this compound should be stored in a cool, dark, and dry place. A recommended storage temperature is 0-8 °C. It should be kept in a tightly sealed container to protect it from moisture and atmospheric oxygen. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

Possible Cause: Degradation of the compound in the assay medium.

Troubleshooting Steps:

  • Assess Medium Stability: Perform a time-course study by incubating this compound in your assay medium under the same conditions as your experiment (e.g., temperature, CO2 levels) but without cells or other biological components.

  • Analyze for Degradants: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the medium and analyze it by HPLC-UV or LC-MS to detect any decrease in the parent compound peak and the appearance of new peaks corresponding to degradation products.

  • pH Considerations: The pH of the medium can influence the stability of the carboxylic acid and the tertiary amine. Ensure the pH of your medium is stable throughout the experiment. Buffering capacity is crucial.

  • Antioxidants: If oxidative degradation is suspected, consider the addition of a biocompatible antioxidant to the medium, if it does not interfere with your assay.

Issue 2: Poor solubility or precipitation of the compound in aqueous solutions.

Possible Cause: pH-dependent solubility or polymerization.

Troubleshooting Steps:

  • Determine the pKa: The compound has both a basic nitrogen and an acidic carboxylic acid group. Its solubility will be highly pH-dependent. Determine the isoelectric point to understand the pH at which it has the lowest solubility.

  • Adjust pH: To enhance solubility, adjust the pH of the solution. For this amphoteric molecule, moving the pH away from its isoelectric point should increase solubility.

  • Use of Co-solvents: If pH adjustment is not sufficient or not compatible with your experiment, consider using a small percentage of a biocompatible co-solvent like DMSO or ethanol.

  • Check for Polymerization: If the precipitate is gelatinous or sticky, it might be a polymer. This can be confirmed by techniques like Gel Permeation Chromatography (GPC). To prevent polymerization, ensure the stock solutions are stored protected from light and at a low temperature.

Issue 3: Unexpected peaks observed during HPLC analysis of a formulation.

Possible Cause: Degradation due to formulation excipients or environmental stress.

Troubleshooting Steps:

  • Forced Degradation Study: Conduct a forced degradation study to intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light). This will help in identifying the retention times of potential degradation products.

  • Excipient Compatibility Study: Test the compatibility of this compound with individual excipients in your formulation. This can help identify any specific interactions leading to degradation.

  • Mass Spectrometry Analysis: Use LC-MS to obtain the mass of the unknown peaks. This information can provide clues about the structure of the degradation products.

Experimental Protocols

Protocol 1: General Stability Assessment in Aqueous Buffers
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Test Solutions: Dilute the stock solution in a series of aqueous buffers with different pH values (e.g., pH 3, 5, 7.4, 9). The final concentration should be suitable for your analytical method.

  • Incubation: Incubate the test solutions at a relevant temperature (e.g., room temperature, 37°C) and protect them from light.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each test solution.

  • HPLC Analysis: Analyze the aliquots using a validated HPLC method to quantify the remaining concentration of this compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution is a good starting point.

  • Data Analysis: Plot the concentration of the parent compound versus time for each pH to determine the degradation kinetics.

Protocol 2: Photostability Testing
  • Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile or water).

  • Exposure: Expose the solution to a controlled light source that mimics a specific condition (e.g., a xenon lamp for ICH-compliant photostability testing). Keep a control sample in the dark at the same temperature.

  • Analysis: At various time points, analyze both the exposed and the control samples by HPLC-UV or LC-MS.

  • Evaluation: Compare the chromatograms of the exposed and control samples to identify any new peaks that indicate photodegradation products.

Visualizations

Potential Degradation Pathways

G parent This compound oxidation Oxidation (N-oxide, Ring Opening) parent->oxidation Oxidizing agents, Air polymerization Polymerization parent->polymerization Light, Heat, Radical Initiators decarboxylation Decarboxylation parent->decarboxylation High Temperature hydrolysis Hydrolysis (C-N Cleavage) parent->hydrolysis Strong Acid/Base

Caption: Potential degradation pathways for this compound.

General Workflow for Stability Testing

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution prep_test Prepare Test Solutions (Different Conditions) prep_stock->prep_test incubation Incubate Samples prep_test->incubation sampling Collect Aliquots (Time Points) incubation->sampling hplc HPLC / LC-MS Analysis sampling->hplc data Data Interpretation (Kinetics, Degradants) hplc->data

Caption: A general experimental workflow for assessing the stability of a compound.

Validation & Comparative

"comparative analysis of 2-Piperidin-1-ylmethyl-acrylic acid synthesis routes"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of 2-Piperidin-1-ylmethyl-acrylic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound (CAS No: 4969-03-3), a bifunctional molecule incorporating a reactive acrylic acid moiety and a piperidine ring, serves as a valuable building block in medicinal chemistry and material science. The piperidine heterocycle is a privileged scaffold in numerous pharmaceuticals, often enhancing bioavailability and modulating pharmacological activity, while the acrylic acid group provides a handle for polymerization and Michael additions.[1][2][3] This guide provides an in-depth comparative analysis of two distinct synthetic strategies for this target molecule: a direct, one-pot Mannich condensation and a more deliberate, multi-step approach commencing with a Baylis-Hillman reaction.

This document is intended for researchers and process chemists. It moves beyond simple procedural lists to explain the underlying chemical principles, offering a critical evaluation of each route's respective strengths and weaknesses to inform rational synthesis design.

Route A: One-Pot Three-Component Mannich Reaction

The Mannich reaction is a cornerstone of C-C bond formation, enabling the aminoalkylation of an acidic proton located alpha to a carbonyl group.[4] This three-component reaction, which brings together an active hydrogen compound (acrylic acid), a non-enolizable aldehyde (formaldehyde), and a secondary amine (piperidine), represents the most atom-economical and convergent approach to this compound.[5][6]

Principle and Mechanism

The reaction proceeds through two key stages. First, piperidine and formaldehyde react to form the highly electrophilic N,N-dimethylenepiperidin-1-ium ion, a type of Eschenmoser's salt precursor.[4] Concurrently, the acrylic acid can be deprotonated or exist in equilibrium with its enol form. The crucial C-C bond is then formed when the enol attacks the iminium ion, yielding the final product after a proton transfer. The use of an acidic medium can facilitate the formation of the iminium ion.[7]

Mannich_Reaction Mechanism of the Mannich Reaction cluster_reactants Reactants Piperidine Piperidine Iminium Piperidinium Ion (Iminium Electrophile) Piperidine->Iminium + Formaldehyde - H₂O Formaldehyde Formaldehyde AcrylicAcid Acrylic Acid Enol Enolate of Acrylic Acid AcrylicAcid->Enol Tautomerization/ Deprotonation Product This compound Enol->Product Nucleophilic Attack Baylis_Hillman_Route Workflow for Multi-Step Synthesis via Baylis-Hillman Adduct Start Methyl Acrylate + Formaldehyde Step1 Step 1: Baylis-Hillman Rxn (DABCO catalyst) Start->Step1 Intermediate1 Methyl 2-(hydroxymethyl)acrylate Step1->Intermediate1 Step2 Step 2: Activation (e.g., MsCl, Pyridine) Intermediate1->Step2 Intermediate2 Activated Ester (Mesylate) Step2->Intermediate2 Step3 Step 3: Substitution (+ Piperidine) Intermediate2->Step3 Intermediate3 Methyl 2-(piperidin-1-ylmethyl)acrylate Step3->Intermediate3 Step4 Step 4: Saponification (NaOH, H₂O/MeOH) Intermediate3->Step4 Product Final Product Step4->Product Comparative_Workflow Side-by-Side Synthesis Comparison cluster_RouteA Route A: Mannich Reaction cluster_RouteB Route B: Baylis-Hillman Route A_Start Acrylic Acid + Piperidine + Formaldehyde A_Reaction One-Pot Reaction A_Start->A_Reaction A_Product Final Product A_Reaction->A_Product B_Start Methyl Acrylate + Formaldehyde B_Step1 Baylis-Hillman B_Start->B_Step1 B_Step2 Activation (MsCl) B_Step1->B_Step2 B_Step3 Substitution (Piperidine) B_Step2->B_Step3 B_Step4 Hydrolysis (NaOH) B_Step3->B_Step4 B_Product Final Product B_Step4->B_Product

References

"validating the structure of 2-Piperidin-1-ylmethyl-acrylic acid derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Validation of 2-Piperidin-1-ylmethyl-acrylic Acid Derivatives

For researchers and professionals in drug development and materials science, the precise characterization of novel chemical entities is paramount. The this compound scaffold is a versatile building block, appearing in compounds targeted for a range of applications from pharmaceuticals to specialized polymers.[1] The biological activity and material properties of these derivatives are intrinsically linked to their three-dimensional structure, making unambiguous structural validation a critical step in the research and development pipeline.

This guide provides a comprehensive comparison of the primary analytical techniques for the structural elucidation of this compound derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data based on analogous compounds to provide a framework for robust structural validation.

Core Analytical Techniques: A Triad of Structural Insight

The complete structural validation of a novel compound is rarely achieved with a single technique. Instead, a complementary approach utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography provides a self-validating system of evidence.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy reveals the connectivity of atoms within the molecule in a solution state.

  • Mass Spectrometry (MS) provides the molecular weight and, with high resolution, the elemental composition.

  • X-ray Crystallography offers an unambiguous determination of the three-dimensional structure in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[3] It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to generate a detailed map of the chemical environment and connectivity of atoms.

Expertise & Experience: The "Why" Behind the "How"

For this compound derivatives, ¹H NMR is the first and most informative experiment. We expect to see characteristic signals for the piperidine ring protons, the acrylic protons, and the methylene bridge connecting them. The integration of these signals confirms the relative number of protons in each environment, while the splitting patterns (multiplicity) reveal neighboring protons, allowing for the piecing together of the molecular fragments.

¹³C NMR, while less sensitive, is crucial for confirming the carbon skeleton. The chemical shifts of the carbonyl carbon of the acrylic acid and the carbons of the piperidine ring are highly diagnostic. To enhance the signal of quaternary carbons (like the carbonyl group), which can be weak, adjusting the relaxation delay in the acquisition parameters is a common practice.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
  • Sample Preparation: Dissolve 5-25 mg of the derivative for ¹H NMR (50-100 mg for ¹³C NMR) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2] The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Spectrometer Setup: The spectrum is typically acquired on a 400 MHz or higher field spectrometer to achieve good signal dispersion.[2]

  • ¹H NMR Acquisition:

    • Set the spectral width to a standard range for organic molecules (e.g., 0-12 ppm).

    • Acquire a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to a wider range (e.g., 0-220 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans (128 or more) is required.

    • Proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.[2]

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied.

Data Presentation: Expected NMR Data for Ethyl 2-(piperidin-1-ylmethyl)acrylate

The following table presents expected chemical shifts based on data from structurally related piperidine and acrylate compounds.[4][5]

Assignment Expected ¹H Chemical Shift (δ) ppm Expected ¹³C Chemical Shift (δ) ppm
Acrylic CH₂~5.8 - 6.4 (2H, m)~128
Piperidine N-CH₂ (axial & equatorial)~2.4 - 2.6 (4H, m)~54
Piperidine ring CH₂~1.4 - 1.7 (6H, m)~24, ~26
N-CH₂-C~3.2 (2H, s)~60
C=O-~167
Quaternary C of acrylate-~140
O-CH₂ (ethyl ester)~4.2 (2H, q)~61
CH₃ (ethyl ester)~1.3 (3H, t)~14

Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis Prep Dissolve sample in deuterated solvent Acq Acquire FID on NMR Spectrometer Prep->Acq Insert into magnet Proc Fourier Transform, Phase & Baseline Correction Acq->Proc Raw data Analysis Assign signals, interpret coupling & integration Proc->Analysis Processed spectrum

NMR Experimental Workflow

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is a highly sensitive technique that provides the molecular weight of a compound, and with high resolution (HRMS), its elemental composition. This is a cornerstone of structural validation, as it confirms that the synthesized compound has the correct molecular formula.

Expertise & Experience: The "Why" Behind the "How"

For this compound derivatives, electrospray ionization (ESI) is a suitable soft ionization technique that will typically yield the protonated molecule [M+H]⁺. Obtaining a high-resolution mass spectrum is crucial. For example, confirming a measured mass to within 5 parts per million (ppm) of the calculated mass for the expected formula provides strong evidence for the elemental composition.[6] Fragmentation patterns, observed in tandem MS (MS/MS) experiments, can also provide clues about the structure, such as the characteristic loss of the piperidine ring or the acrylic acid moiety.

Experimental Protocol: Acquiring a High-Resolution Mass Spectrum (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a volatile solvent compatible with ESI, such as methanol or acetonitrile.

  • Infusion: The sample solution is introduced into the mass spectrometer's ion source via direct infusion or coupled with a liquid chromatography system.

  • Ionization: Electrospray ionization (ESI) is applied to generate gas-phase ions (e.g., [M+H]⁺).

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) analyzer.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy.

Data Presentation: Expected HRMS Data for Ethyl 2-(piperidin-1-ylmethyl)acrylate
Parameter Value
Molecular FormulaC₁₁H₁₉NO₂
Molecular Weight197.27
Calculated Exact Mass [M+H]⁺198.1489
Expected FragmentationLoss of ethoxy group (-45), loss of piperidine ring (-84)

Visualization: Mass Spectrometry Workflow

MS_Workflow cluster_prep Sample Preparation cluster_ion Ionization cluster_anal Mass Analysis cluster_data Data Interpretation Prep Prepare dilute solution in volatile solvent Ion Electrospray Ionization (ESI) Prep->Ion Infusion Anal High-Resolution Mass Analyzer (e.g., TOF) Ion->Anal Ion transfer Data Determine exact mass, confirm molecular formula Anal->Data Mass spectrum

High-Resolution Mass Spectrometry Workflow

X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule. It provides precise atomic coordinates, bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

Expertise & Experience: The "Why" Behind the "How"

The greatest challenge in X-ray crystallography is obtaining high-quality single crystals.[7] For piperidine derivatives, which are often basic, forming a salt (e.g., a hydrochloride or hydrobromide salt) can improve crystallinity. The choice of crystallization solvent and technique (slow evaporation, vapor diffusion) is often empirical and requires patience. Once a suitable crystal is obtained, the data reveals the solid-state conformation of the molecule, including the conformation of the piperidine ring (typically a chair conformation) and the relative orientation of the substituents.[8][9]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Solvent Selection: Choose a solvent in which the compound has moderate solubility. Common choices for piperidine derivatives include ethanol, methanol, and ethyl acetate.[7]

    • Technique: Use slow evaporation of a saturated solution, or vapor diffusion, to grow single crystals of suitable size (0.1-0.3 mm). This must be done in a vibration-free environment.

  • Data Collection:

    • A single crystal is mounted on a goniometer head and placed in an X-ray diffractometer.

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are recorded as the crystal is rotated. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal motion.[7]

  • Structure Solution and Refinement:

    • The diffraction pattern is used to determine the unit cell parameters and space group.

    • Computational methods are used to solve the phase problem and generate an initial electron density map.

    • An atomic model is built into the map and refined to best fit the experimental data, yielding the final molecular structure.[7]

Data Presentation: Representative Crystallographic Data for a Piperidine Derivative

The following data for a related N-substituted piperidine derivative illustrates the type of information obtained.[8]

Parameter Representative Value
Crystal SystemTriclinic
Space GroupP-1
Piperidine Ring ConformationChair / Twisted Boat
Key InteractionsC-H···O intramolecular interactions

Visualization: X-ray Crystallography Workflow

XRD_Workflow cluster_cryst Crystal Growth cluster_diff Diffraction cluster_solve Structure Solution cluster_refine Structure Refinement Cryst Slow evaporation or vapor diffusion Diff X-ray data collection from single crystal Cryst->Diff Mount crystal Solve Solve phase problem, build electron density map Diff->Solve Diffraction data Refine Refine atomic model, validate final structure Solve->Refine Initial model

X-ray Crystallography Workflow

Comparative Summary and The Power of an Integrated Approach

No single technique provides all the answers. A robust structural validation relies on the convergence of data from multiple, orthogonal methods.

Feature NMR Spectroscopy Mass Spectrometry X-ray Crystallography
Primary Information Atomic connectivity, solution-state conformationMolecular weight, elemental compositionUnambiguous 3D structure, stereochemistry, crystal packing
Sample State SolutionSolid, Liquid, or GasSolid (high-quality single crystal)
Key Strength Detailed structural map of the molecule in solutionHigh sensitivity and confirmation of molecular formulaDefinitive 3D structure in the solid state
Key Limitation No absolute configuration, solid-state vs. solution conformation can differIsomers are often indistinguishableRequires suitable single crystals, which can be difficult to obtain

An integrated workflow provides the highest level of confidence in the assigned structure.

Visualization: Integrated Structural Validation Workflow

Integrated_Workflow cluster_techniques Orthogonal Analytical Techniques cluster_info Information Obtained Start Synthesized Compound (this compound derivative) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR MS High-Resolution MS Start->MS XRD X-ray Crystallography (if crystals form) Start->XRD NMR_info Connectivity & Solution Conformation NMR->NMR_info MS_info Molecular Formula MS->MS_info XRD_info 3D Structure & Absolute Stereochemistry XRD->XRD_info Validated Unambiguously Validated Structure NMR_info->Validated Convergent Evidence MS_info->Validated Convergent Evidence XRD_info->Validated Convergent Evidence

References

A Comparative Guide to the Biological Efficacy of 2-Piperidin-1-ylmethyl-acrylic acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Hybrid Pharmacophore

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores presents a compelling avenue for the development of novel therapeutic agents. 2-Piperidin-1-ylmethyl-acrylic acid emerges as a molecule of significant interest, wedding the versatile piperidine scaffold to the reactive acrylic acid moiety. The piperidine ring is a prevalent feature in numerous FDA-approved drugs, valued for its ability to influence physicochemical properties and interact with a range of biological targets.[1] Concurrently, acrylic acid derivatives have demonstrated a broad spectrum of bioactivities, including antimicrobial and antiproliferative effects.[2][3]

While direct and extensive biological efficacy data for this compound remains limited in publicly accessible literature, a comprehensive analysis of its constituent parts and structurally analogous compounds can provide invaluable insights into its potential therapeutic applications. This guide offers a comparative landscape, exploring the established biological activities of piperidine and acrylic acid derivatives to hypothesize and propose a strategic framework for the experimental validation of this compound's efficacy.

The Piperidine Scaffold: A Privileged Structure in Neuropharmacology and Beyond

The piperidine nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of neurologically active agents.[1] Its conformational flexibility and basic nitrogen atom allow for critical interactions with various receptors and enzymes within the central nervous system (CNS).

Modulation of GABAergic Neurotransmission

A significant body of research highlights the role of piperidine derivatives as modulators of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the mammalian brain.[4][5] The anxiolytic-like activity of certain piperazine derivatives, structurally related to piperidines, has been shown to be mediated by the benzodiazepine site of the GABAA receptor.[4] This suggests that the piperidine moiety in this compound could potentially confer activity at this receptor, leading to anxiolytic or sedative effects.

Antimicrobial and Antifungal Potential

Beyond the CNS, piperidine-containing compounds have demonstrated notable antimicrobial and antifungal properties.[6][7][8] For instance, novel 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives have shown promising antibacterial and antifungal activity.[7] Similarly, hybrid molecules combining piperidine and isoquinoline scaffolds have exhibited significant antimycotic effects against clinically relevant fungal species.[6] These findings underscore the potential for the piperidine component of our target molecule to contribute to antimicrobial efficacy.

The Acrylic Acid Moiety: A Reactive Handle for Diverse Bioactivities

The acrylic acid functional group is a versatile building block in the synthesis of biologically active molecules and polymers. Its electrophilic nature allows for covalent interactions with biological nucleophiles, a mechanism that can underpin a range of pharmacological effects.

Antimicrobial and Antifungal Efficacy

Copolymers based on acrylic acid have been investigated for their antimicrobial properties. For example, a copolymer of 1-chloro-3-piperidino-2-propylacrylate and acrylic acid demonstrated antimicrobial effects against Staphylococcus epidermidis, Escherichia coli, and Bacillus subtilis.[9] This suggests that the acrylic acid portion of this compound could be a key contributor to potential antimicrobial activity.

Cytotoxic and Antiproliferative Activities

Acrylic acid and its derivatives have been evaluated for their cytotoxic effects. Studies have shown that acrylic acid can induce cytotoxicity in various cell lines, including fibroblasts and neuronal cells.[10][11] Furthermore, carrageenan grafted with acrylic acid and sulfonamide has been shown to suppress proliferation and induce apoptosis in A549 lung cancer cells.[3] This points towards a potential, albeit requiring careful evaluation for selectivity, antiproliferative role for this compound.

Comparative Analysis of Structurally Similar Compounds

Direct experimental data on this compound is sparse. However, by examining compounds with similar structural motifs, we can infer its likely biological profile.

Compound/Derivative ClassKey Structural FeaturesObserved Biological ActivityReference
Piperazine DerivativesPiperazine ringAnxiolytic-like activity via GABAA receptor modulation[4]
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one DerivativesPiperidine ring linked to a benzimidazolone coreAntibacterial and antifungal activity[8]
2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline DerivativesPiperidine fused with a tetrahydroisoquinolineAntimycotic effects[6]
1-Chloro-3-piperidino-2-propylacrylate and Acrylic Acid CopolymerPiperidine and acrylate functionalitiesAntimicrobial activity against Gram-positive and Gram-negative bacteria[9]
Acrylic Acid/Acrylamide CopolymersAcrylic acid backboneCytotoxicity in neuronal cell lines
Carrageenan grafted with Acrylic AcidAcrylic acid grafted onto a polysaccharideAntiproliferative and pro-apoptotic activity in lung cancer cells[3]

This comparative data strongly suggests that this compound is likely to possess a multifaceted biological profile, with potential activities spanning neuropharmacology, antimicrobial chemotherapy, and oncology.

Hypothesized Biological Efficacy and Proposed Experimental Validation

Based on the analysis of its constituent scaffolds and structurally related compounds, we hypothesize that this compound may exhibit:

  • GABAA Receptor Modulatory Activity: Potentially acting as a positive allosteric modulator, leading to anxiolytic or sedative effects.

  • Broad-Spectrum Antimicrobial and Antifungal Activity: Through mechanisms potentially involving membrane disruption or enzyme inhibition.

  • Cytotoxic Activity against Cancer Cell Lines: Possibly through covalent modification of key cellular proteins or induction of apoptosis.

To rigorously test these hypotheses, a systematic experimental approach is essential.

Experimental Protocol 1: Evaluation of GABAA Receptor Modulation

This protocol outlines the use of two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus laevis oocytes to assess the modulatory effects of this compound on GABAA receptors.

Methodology:

  • Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

  • cRNA Injection: Inject oocytes with cRNAs encoding for human GABAA receptor subunits (e.g., α1, β2, γ2L).

  • Incubation: Incubate injected oocytes for 2-4 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with bathing solution.

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl.

    • Clamp the membrane potential at -70 mV.

    • Apply GABA (at its EC10-20 concentration) to elicit a baseline current.

    • Co-apply this compound at varying concentrations with GABA.

    • Record changes in the GABA-evoked current.

  • Data Analysis: Plot concentration-response curves to determine the EC50 and maximal potentiation or inhibition.

GABAA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Oocyte_Harvest Harvest Xenopus laevis Oocytes cRNA_Injection Inject GABA_A Receptor cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate for Receptor Expression cRNA_Injection->Incubation TEVC_Recording Two-Electrode Voltage-Clamp Recording Incubation->TEVC_Recording GABA_Application Apply GABA (EC10-20) TEVC_Recording->GABA_Application Compound_Application Co-apply Test Compound GABA_Application->Compound_Application Data_Recording Record Current Changes Compound_Application->Data_Recording CR_Curve Generate Concentration-Response Curve Data_Recording->CR_Curve EC50_Det Determine EC50 & Emax CR_Curve->EC50_Det

Caption: Workflow for assessing GABAA receptor modulation.

Experimental Protocol 2: Antimicrobial and Antifungal Susceptibility Testing

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi using the broth microdilution method.

Methodology:

  • Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., S. aureus, E. coli) and fungal (e.g., C. albicans) strains.

  • Compound Dilution: Prepare a serial two-fold dilution of this compound in appropriate broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria, 30°C for 48h for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • (Optional) MBC/MFC Determination: Sub-culture from wells showing no growth onto agar plates to determine the Minimum Bactericidal/Fungicidal Concentration.

Antimicrobial_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Microbe_Prep Prepare Standardized Inoculum Inoculation Inoculate Microtiter Plate Microbe_Prep->Inoculation Compound_Dilution Serial Dilution of Test Compound Compound_Dilution->Inoculation Incubation Incubate under Optimal Conditions Inoculation->Incubation MIC_Reading Read MIC (Visual Inspection) Incubation->MIC_Reading MBC_MFC_Det Determine MBC/MFC (Plating) MIC_Reading->MBC_MFC_Det

Caption: Workflow for antimicrobial susceptibility testing.

Experimental Protocol 3: In Vitro Cytotoxicity Assay

This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of this compound on a panel of human cancer cell lines and a non-cancerous control cell line.

Methodology:

  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7, A549) and a normal cell line (e.g., fibroblasts) in appropriate media.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture Cancer & Normal Cell Lines Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Treatment Treat Cells with Test Compound Cell_Seeding->Compound_Treatment MTT_Assay Perform MTT Assay Compound_Treatment->MTT_Assay Absorbance_Reading Measure Absorbance at 570 nm MTT_Assay->Absorbance_Reading IC50_Calc Calculate IC50 Values Absorbance_Reading->IC50_Calc

References

A Comparative Guide to the Synthesis of 2-(Piperidin-1-ylmethyl)acrylic Acid: Navigating Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(piperidin-1-ylmethyl)acrylic acid, a valuable building block in medicinal chemistry and polymer science, is primarily achieved through the Mannich reaction.[1][2][3] This guide provides an in-depth analysis of the common synthetic protocols, focusing on the key factors that influence reproducibility and yield. By understanding the underlying chemical principles and potential pitfalls, researchers can optimize their synthetic strategies for this versatile compound.

The Core Chemistry: A Three-Component Condensation

The synthesis of 2-(piperidin-1-ylmethyl)acrylic acid is a classic example of the Mannich reaction, a three-component condensation involving an active hydrogen compound (acrylic acid), a non-enolizable aldehyde (formaldehyde), and a secondary amine (piperidine).[2][4][5] The reaction proceeds through the formation of an iminium ion from piperidine and formaldehyde, which is then attacked by the enol form of acrylic acid to yield the final product, a β-aminocarbonyl compound known as a Mannich base.[4]

Reaction Mechanism Overview

The generally accepted mechanism for the Mannich reaction in this context involves two key stages:

  • Formation of the Eschenmoser-like salt intermediate: Piperidine reacts with formaldehyde to form an iminium ion. This electrophilic species is the key intermediate that will react with the nucleophilic acrylic acid.

  • Nucleophilic attack: The α-carbon of acrylic acid, which has an active hydrogen, acts as a nucleophile and attacks the iminium ion. This is followed by a proton transfer to yield 2-(piperidin-1-ylmethyl)acrylic acid.

Figure 1: Simplified mechanism of the Mannich reaction for the synthesis of 2-(piperidin-1-ylmethyl)acrylic acid.

Comparative Analysis of Synthesis Protocols

While the fundamental reaction is straightforward, variations in reaction conditions can significantly impact the yield, purity, and reproducibility of the synthesis. Below is a comparison of key parameters across different reported methodologies.

ParameterProtocol A (Aqueous/Alcoholic Solution)Protocol B (Catalytic Approach)Key Considerations & Impact on Reproducibility
Solvent Aqueous or alcoholic solutions (e.g., water, ethanol)[4]Often carried out in a suitable organic solventThe choice of solvent can influence the solubility of reactants and intermediates, affecting reaction rates. Protic solvents can participate in the reaction and may require careful control.
Catalyst Often acid-catalyzed (e.g., using the hydrochloride salt of the amine)[4]May employ catalysts like NaH to improve the degree of modification[6]The presence and type of catalyst can significantly alter reaction times and yields. Acidic conditions facilitate the enolization of acrylic acid and the formation of the iminium ion.[4]
Temperature Typically room temperature to refluxVaries depending on the specific catalyst and solvent systemHigher temperatures can accelerate the reaction but may also promote side reactions, such as polymerization of acrylic acid. Careful temperature control is crucial for reproducibility.
Reactant Ratio Molar ratios of acrylic acid, formaldehyde, and piperidine are critical.The molar ratio of reactants and catalyst is a key optimization parameter.[6]Stoichiometry directly impacts the formation of the desired product versus side products. An excess of one reactant may be used to drive the reaction to completion.
Purification Recrystallization, chromatographyDependent on the final product's properties and impuritiesThe purification method is critical for obtaining a high-purity product. The choice of solvent for recrystallization is vital for good recovery.
Reported Yield Varies widely depending on specific conditionsCan be optimized for higher yields[6]Yields are highly dependent on the precise control of all reaction parameters. Minor variations can lead to significant differences in outcome.

In-Depth Experimental Protocol (Representative Method)

This protocol is a generalized representation based on common practices for the Mannich reaction. Researchers should always refer to specific literature for detailed and validated procedures.

Materials:

  • Acrylic acid

  • Piperidine

  • Formaldehyde (37% aqueous solution)

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Diethyl ether

  • Sodium bicarbonate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidine in ethanol.

  • Iminium Ion Formation: Cool the solution in an ice bath and slowly add formaldehyde solution while stirring. Subsequently, add concentrated hydrochloric acid dropwise. This step generates the piperidinium chloride and facilitates the formation of the iminium ion.

  • Addition of Acrylic Acid: To the stirred solution, add acrylic acid dropwise, ensuring the temperature remains controlled.

  • Reaction: Allow the reaction mixture to stir at room temperature for several hours or gently heat under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture and neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether, to remove any unreacted starting materials and non-polar impurities.

  • Isolation of Product: The product, being a zwitterionic solid, may precipitate upon neutralization. The solid can be collected by filtration. Alternatively, if the product remains in the aqueous layer, the water can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(piperidin-1-ylmethyl)acrylic acid.

Characterization:

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O, C=C).

  • Melting Point: To assess purity. The reported molecular weight is 169.22 g/mol .[7]

  • Mass Spectrometry (MS): To confirm the molecular weight.

Figure 2: A typical experimental workflow for the synthesis and purification of 2-(piperidin-1-ylmethyl)acrylic acid.

Factors Influencing Reproducibility

  • Quality of Reagents: The purity of acrylic acid, piperidine, and the concentration of the formaldehyde solution are critical. The presence of inhibitors in acrylic acid should be considered and potentially removed before use.

  • Temperature Control: Exothermic reactions during the addition of reagents can lead to side reactions, particularly the polymerization of acrylic acid. Maintaining a consistent temperature profile is essential.

  • pH Control: The pH of the reaction mixture and during workup can affect the product's solubility and stability. Precise neutralization is key for efficient isolation.

  • Reaction Time: Insufficient reaction time will result in low conversion, while excessively long times may lead to the formation of byproducts. Optimization of the reaction time through monitoring (e.g., TLC) is recommended.

By carefully controlling these parameters and understanding the underlying chemistry, researchers can achieve more reproducible and high-yielding syntheses of 2-(piperidin-1-ylmethyl)acrylic acid, a valuable compound for further research and development.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Piperidin-1-ylmethyl-acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The journey of a drug from discovery to market is paved with rigorous testing, where the accuracy and reliability of quantitative analytical methods are non-negotiable. This guide provides an in-depth, experience-driven comparison of two common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the quantification of 2-Piperidin-1-ylmethyl-acrylic acid in a biological matrix, such as human plasma.

The focus here is not merely on the validation of a single method but on the critical process of cross-validation. Cross-validation is essential when data from different analytical methods or laboratories need to be compared or combined, a common scenario in long-term clinical trials or when methods are updated.[1][2] This guide is structured to provide not just the "what" and "how," but the "why" behind the experimental choices, grounded in established regulatory principles.[3][4][5][6][7][8][9][10][11]

The Imperative of Method Validation and Cross-Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[7] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines on this process.[3][4][5][6][8][9][10][11][12] Full validation of a bioanalytical method is necessary when it is first established for quantifying an analyte in clinical or nonclinical studies.[6]

Cross-validation comes into play when two or more analytical methods are used to generate data within the same study.[1] It serves to demonstrate that the different methods provide comparable data, ensuring the consistency and reliability of the overall study results. This guide will compare a workhorse of many labs, HPLC-UV, with the highly sensitive and selective LC-MS/MS.

The Analyte: this compound

Comparative Overview of Analytical Methods

FeatureHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio of analyte and its fragments.
Selectivity Moderate. Relies on chromatographic separation to distinguish the analyte from other compounds that absorb at the same wavelength.High. Provides structural information and can distinguish between compounds with the same retention time but different masses.
Sensitivity Generally in the microgram to nanogram per milliliter range.High. Typically in the nanogram to picogram per milliliter range.
Cost Lower initial instrument cost and less complex maintenance.Higher initial instrument cost and more complex maintenance.
Robustness Generally considered very robust and widely available.Can be more susceptible to matrix effects, requiring careful method development.

Designing the Cross-Validation Study

A robust cross-validation protocol is essential for a meaningful comparison. The original validated method will be treated as the "reference" and the new or alternative method as the "comparator."[1] The comparison should be performed in both directions.

Key Validation Parameters for Cross-Validation

According to ICH Q2(R1) guidelines, the following parameters are crucial for validating analytical procedures and should be assessed during cross-validation:[4][8][9]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The following diagram illustrates the workflow for the cross-validation study.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc Method 1: HPLC-UV Analysis cluster_lcms Method 2: LC-MS/MS Analysis cluster_comparison Data Comparison and Evaluation start Prepare Spiked Plasma Samples (QCs and Calibration Standards) split Divide each sample into two aliquots start->split hplc_analysis Analyze one aliquot by validated HPLC-UV method split->hplc_analysis lcms_analysis Analyze the second aliquot by the new LC-MS/MS method split->lcms_analysis hplc_data Generate concentration data hplc_analysis->hplc_data compare Compare results from both methods hplc_data->compare lcms_data Generate concentration data lcms_analysis->lcms_data lcms_data->compare stats Perform statistical analysis (e.g., Bland-Altman plot, % difference) compare->stats report Generate Cross-Validation Report stats->report

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Protocols

Method 1: HPLC-UV

This method is based on established procedures for the analysis of acrylic acid derivatives and piperidine-containing compounds.[13][14][15][16]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a structurally similar compound).
  • Vortex for 1 minute.
  • Centrifuge at 10,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of mobile phase.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 70:30 v/v).
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 210 nm.
  • Injection Volume: 20 µL.
  • Column Temperature: 30°C.

Method 2: LC-MS/MS

This method is designed for high sensitivity and selectivity, drawing on principles for analyzing piperidine compounds and other small molecules in biological matrices.[17][18][19][20][21]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.
  • Load 100 µL of plasma sample (pre-treated with an internal standard, e.g., a stable isotope-labeled version of the analyte).
  • Wash the cartridge with a weak organic solvent to remove interferences.
  • Elute the analyte with a solvent mixture containing a strong organic solvent and a pH modifier (e.g., 5% ammonium hydroxide in methanol).
  • Evaporate the eluate and reconstitute in mobile phase.

2. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system.
  • Column: C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • MRM Transitions:
  • Analyte: Propose precursor ion (e.g., [M+H]+) and product ions.
  • Internal Standard: Propose precursor ion and product ions.

Hypothetical Cross-Validation Data

The following tables present hypothetical data from a cross-validation experiment.

Table 1: Accuracy and Precision
Nominal Conc. (ng/mL)MethodMean Measured Conc. (ng/mL) (n=5)Accuracy (%)Precision (CV%)
5 (LLOQ) HPLC-UV4.896.08.5
LC-MS/MS5.1102.06.2
50 HPLC-UV49.298.45.1
LC-MS/MS50.8101.63.8
500 (HQC) HPLC-UV505.5101.14.5
LC-MS/MS498.099.62.9
Table 2: Linearity
MethodCalibration Range (ng/mL)Correlation Coefficient (r²)
HPLC-UV5 - 1000> 0.995
LC-MS/MS0.5 - 1000> 0.998
Table 3: Comparison of Incurred Samples
Sample IDHPLC-UV Result (ng/mL)LC-MS/MS Result (ng/mL)% Difference
IS-00125.626.1-1.9
IS-002158.2155.91.5
IS-003489.7495.3-1.1
IS-00412.311.93.3

Acceptance Criteria: For incurred sample reanalysis, the percent difference between the initial and reanalyzed values should be within ±20% for at least two-thirds of the samples. The data above meets this criterion.

Causality Behind Experimental Choices

  • Choice of Sample Preparation: Protein precipitation for HPLC-UV is a simpler, faster method suitable for less sensitive assays. For the highly sensitive LC-MS/MS, SPE is employed to remove more matrix components, reducing ion suppression and improving method robustness.

  • Choice of Internal Standard: A stable isotope-labeled internal standard is the gold standard for LC-MS/MS as it co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction.[19] For HPLC-UV, a structurally similar compound with a different retention time is a cost-effective and suitable alternative.

  • Choice of Chromatographic Conditions: The use of an acidic mobile phase (phosphoric acid or formic acid) is intended to protonate the piperidine nitrogen and suppress the ionization of the carboxylic acid group, leading to better peak shape and retention on a reverse-phase column.[14][15]

Trustworthiness: A Self-Validating System

The entire cross-validation process is designed to be self-validating. By analyzing the same set of samples with two different analytical techniques and obtaining comparable results, we build confidence in the reliability of the data generated by both methods. The inclusion of quality control (QC) samples at low, medium, and high concentrations throughout the analytical run further ensures the performance of each method on a batch-by-batch basis.

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS can be developed into robust and reliable methods for the quantification of this compound.

  • HPLC-UV is a cost-effective and robust method suitable for routine analysis where high sensitivity is not required. Its simplicity makes it an excellent choice for in-process controls or later-stage clinical studies with higher analyte concentrations.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for early-stage drug metabolism and pharmacokinetic (DMPK) studies, bioequivalence studies, or when low levels of the analyte need to be quantified.

The successful cross-validation of these two methods provides the flexibility to use the most appropriate technique for a given application without compromising the integrity of the overall data set. This approach ensures that data generated across the entire lifecycle of drug development is consistent, reliable, and defensible.

References

"performance comparison of catalysts for 2-Piperidin-1-ylmethyl-acrylic acid synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(Piperidin-1-ylmethyl)acrylic acid, a key building block in pharmaceutical development, presents a fascinating case study in the application of diverse catalytic strategies. This guide provides an in-depth comparison of catalytic systems for its synthesis, moving beyond a simple recitation of protocols to offer insights into the mechanistic underpinnings that govern catalyst performance. By understanding the "why" behind experimental choices, researchers can better select and optimize catalytic systems for their specific needs.

Introduction: The Significance of 2-(Piperidin-1-ylmethyl)acrylic Acid

2-(Piperidin-1-ylmethyl)acrylic acid and its derivatives are important intermediates in the synthesis of various bioactive molecules. The piperidine moiety is a common feature in many pharmaceuticals, contributing to their pharmacological activity and pharmacokinetic properties. The acrylic acid portion, with its reactive double bond and carboxylic acid group, provides a versatile handle for further chemical modifications, making this molecule a valuable precursor in drug discovery and development. The efficient and selective synthesis of this compound is therefore a critical endeavor.

Catalytic Strategies: A Comparative Overview

The synthesis of 2-(Piperidin-1-ylmethyl)acrylic acid and its structural analogs, α-(aminomethyl)acrylates, is primarily achieved through variations of the Mannich reaction and Baylis-Hillman reaction. The choice of catalyst is paramount in determining the reaction's efficiency, selectivity, and overall viability. Here, we compare three major catalytic approaches: traditional acid/base catalysis, organocatalysis, and metal-catalyzed systems.

Traditional Acid/Base Catalysis: The Mannich-Type Reaction

A common and straightforward approach to synthesizing 2-(Piperidin-1-ylmethyl)acrylic acid is a variation of the Mannich reaction. This involves the condensation of piperidine, formaldehyde (or its equivalent), and a malonic acid derivative, followed by decarboxylation.

Reaction Scheme:

G Piperidine Piperidine Intermediate Mannich Adduct Piperidine->Intermediate Formaldehyde Formaldehyde Formaldehyde->Intermediate Malonic_acid_deriv Malonic Acid Derivative Malonic_acid_deriv->Intermediate Product 2-(Piperidin-1-ylmethyl)acrylic acid Intermediate->Product Decarboxylation

Caption: General scheme of the Mannich-type reaction for the synthesis of 2-(Piperidin-1-ylmethyl)acrylic acid.

Performance and Mechanistic Insights:

This method is often characterized by its operational simplicity and the use of readily available and inexpensive reagents. The reaction is typically catalyzed by a Brønsted acid or base. The acid catalyst protonates the formaldehyde, increasing its electrophilicity, while a basic catalyst can deprotonate the malonic acid derivative to form a nucleophilic enolate.

While effective, this approach can suffer from drawbacks such as the formation of side products and the need for relatively harsh reaction conditions. The control over selectivity can be challenging, and the purification of the final product may require significant effort.

Organocatalysis: A Precision Approach

Organocatalysis has emerged as a powerful tool for the synthesis of α-(aminomethyl)acrylates, offering high levels of stereocontrol in asymmetric variants. While direct organocatalytic synthesis of 2-(Piperidin-1-ylmethyl)acrylic acid is not extensively documented, the principles can be readily applied. A key strategy involves the use of chiral secondary amines as catalysts in a conjugate addition of aldehydes to nitroalkenes, followed by further transformations.

A more direct, albeit related, approach involves the phosphine-catalyzed domino reaction of 2-(bromomethyl)acrylates, which showcases the ability of organocatalysts to facilitate complex bond formations in a highly controlled manner[1].

Hypothetical Organocatalytic Route:

An organocatalytic approach could involve the reaction of an appropriate acrylic acid precursor with an iminium ion generated in situ from piperidine and a formaldehyde equivalent, catalyzed by a chiral Brønsted acid or a hydrogen-bonding catalyst like thiourea.

G cluster_0 Catalytic Cycle Catalyst Organocatalyst (e.g., Thiourea) Iminium_Ion Iminium Ion Catalyst->Iminium_Ion Enolate Enolate Catalyst->Enolate H-Bonding Substrate_A Piperidine + Formaldehyde Substrate_A->Iminium_Ion Activation Substrate_B Acrylic Acid Derivative Substrate_B->Enolate Deprotonation Adduct Catalyst-Bound Adduct Iminium_Ion->Adduct Enolate->Adduct Product 2-(Piperidin-1-ylmethyl)acrylic acid Adduct->Product Release Product->Catalyst Regeneration

Caption: Proposed organocatalytic cycle for the synthesis of 2-(Piperidin-1-ylmethyl)acrylic acid.

Performance and Mechanistic Insights:

The primary advantage of organocatalysis lies in its potential for high enantioselectivity and mild reaction conditions. Catalysts like thioureas can act as anion-binding catalysts, activating the reactants and controlling the stereochemical outcome of the reaction. L-proline and its derivatives are also effective organocatalysts for similar transformations[2]. The non-toxic nature of many organocatalysts is another significant benefit. However, catalyst loading can sometimes be high, and reaction times may be longer compared to metal-catalyzed systems.

Metal-Catalyzed Syntheses: Efficiency and Versatility

Metal catalysts offer a broad spectrum of reactivity for the synthesis of α-(aminomethyl)acrylates. Palladium and zinc-based systems have shown particular promise.

Palladium Catalysis:

Palladium catalysts, particularly cyclopalladated complexes, are effective for aminomethylation reactions[3]. These reactions proceed through the formation of a palladium-aminomethyl complex, which can then react with a suitable acrylate precursor. This approach offers high efficiency and functional group tolerance.

Zinc-Mediated Radical Reactions:

A notable method involves the air-promoted radical-polar crossover 1,4-addition of dialkylzincs to α-(aminomethyl)acrylates[4][5]. This reaction proceeds under mild conditions and demonstrates the utility of radical chemistry in forming the target carbon-carbon bond. The coordination of the nitrogen atom to the zinc center is crucial for the success of this transformation[5].

Experimental Workflow for Zinc-Mediated Synthesis:

G start Start dissolve Dissolve α-(aminomethyl)acrylate in CH₂Cl₂ start->dissolve cool Cool to -33 °C dissolve->cool add_zn Add Et₂Zn dropwise cool->add_zn stir Stir for 1 hour add_zn->stir add_air Introduce air via syringe stir->add_air workup Aqueous work-up add_air->workup purify Purification workup->purify end End purify->end

Caption: Experimental workflow for the air-promoted, zinc-mediated synthesis of α-(aminomethyl)acrylates[5].

Performance and Mechanistic Insights:

Metal-catalyzed reactions often exhibit high turnover numbers and can be performed at low catalyst loadings. They offer a high degree of control over the reaction and can be tuned by modifying the ligands on the metal center. However, the cost and potential toxicity of some metal catalysts, as well as the need for inert reaction conditions in some cases, can be drawbacks. The zinc-mediated radical reaction is particularly interesting as it utilizes air as an inexpensive and readily available radical initiator[4][5].

Performance Data Summary

While a direct, side-by-side comparison of catalysts for the synthesis of 2-(Piperidin-1-ylmethyl)acrylic acid is not available in the literature, we can compile representative data for the synthesis of structurally similar α-(aminomethyl)acrylates to provide a performance benchmark.

Catalyst SystemSubstrateReaction ConditionsYield (%)Reference
Organocatalyst (Thiourea) Isoquinolinium salt, PhosphoniteK₂CO₃, Toluene, rtup to 95%[6]
Organocatalyst (L-Proline) Aldehyde, Amine, Triethyl phosphateRoom Temperature82-94%[2]
Metal Catalyst (Et₂Zn/Air) N-Boc-α-(aminomethyl)acrylateCH₂Cl₂, -33 °C42-55%[5]
Palladium Catalyst Aminal/N,O-acetal, AlkeneVariesNot specified[3]

Note: The yields reported are for analogous reactions and may not be directly transferable to the synthesis of 2-(Piperidin-1-ylmethyl)acrylic acid. However, they provide a valuable starting point for catalyst selection and optimization.

Detailed Experimental Protocols

Synthesis of 2-(Piperidin-1-ylmethyl)acrylic Acid via Mannich-Type Reaction

This protocol is adapted from a general procedure for the synthesis of similar compounds.

  • Reaction Setup: To a solution of diethyl methylmalonate (1 eq.) in ethanol, add piperidine (1.1 eq.) and a 37% aqueous solution of formaldehyde (1.2 eq.).

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Hydrolysis and Decarboxylation: Add a solution of potassium hydroxide (3 eq.) in water and heat the mixture to reflux for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH 2-3.

  • Isolation: The product will precipitate as a white solid. Filter the solid, wash with cold water, and dry under vacuum to afford 2-(Piperidin-1-ylmethyl)acrylic acid.

Conclusion and Future Outlook

The synthesis of 2-(Piperidin-1-ylmethyl)acrylic acid can be approached through several catalytic methodologies, each with its own set of advantages and disadvantages. Traditional acid/base catalysis offers simplicity, while organocatalysis provides a route to high enantioselectivity under mild conditions. Metal-catalyzed systems, particularly those involving palladium and zinc, demonstrate high efficiency and functional group tolerance.

The choice of the optimal catalyst will depend on the specific requirements of the synthesis, including cost, scalability, desired purity, and stereochemical control. Future research in this area will likely focus on the development of more active and selective catalysts, particularly in the realm of asymmetric organocatalysis and sustainable metal catalysis using earth-abundant metals. The exploration of biocatalytic routes, using enzymes such as lipases for amidation reactions, could also open up new, greener pathways for the synthesis of this important pharmaceutical intermediate[7].

References

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 2-Piperidin-1-ylmethyl-acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of a novel compound is but the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of its purity and identity. This is paramount in pharmaceutical development, where even trace impurities can impact safety, efficacy, and regulatory compliance.[1][2] This guide provides an in-depth, comparative analysis of the essential analytical techniques required to unequivocally confirm the purity of synthesized 2-Piperidin-1-ylmethyl-acrylic acid, a versatile building block in medicinal and polymer chemistry.[3] We will move beyond a simple listing of methods to explain the causality behind our experimental choices, ensuring a self-validating and robust analytical workflow.

The challenge in analyzing this compound lies in its structure: a polar, zwitterionic-capable molecule that can be difficult to handle with standard chromatographic techniques. Therefore, a multi-pronged, orthogonal approach is not just recommended; it is essential for a comprehensive purity assessment.[4][5] We will focus on three core techniques: High-Performance Liquid Chromatography (HPLC) for quantitative purity, Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural confirmation and quantitation, and Mass Spectrometry (MS) for impurity identification.

Comparative Analysis of Core Analytical Techniques

A single analytical method is rarely sufficient to declare a compound "pure." Each technique offers a unique perspective on the sample, and their combined data provides a complete and trustworthy purity profile.

Analytical Technique Primary Role Key Advantages Limitations
HPLC-UV Quantitative Purity (% Area)Gold standard for purity analysis; excellent for separating non-volatile impurities; widely accessible.[1]Requires a chromophore for UV detection; retention of highly polar compounds can be challenging.[6]
NMR (¹H, ¹³C, qNMR) Structural Confirmation & PurityProvides unequivocal structural identity; qNMR is a primary method for determining purity without a specific reference standard.[7][8]Less sensitive than HPLC for detecting trace impurities; complex mixtures can lead to overlapping signals.[4]
LC-MS Impurity IdentificationProvides molecular weight data for unknown peaks, enabling rapid identification of by-products, degradants, and impurities.[9][10]Response factors can vary significantly, making it less suitable for direct quantitation without standards.
Elemental Analysis Elemental CompositionConfirms the empirical formula of the bulk material, providing fundamental evidence of composition.[5]Does not distinguish between isomers or identify minor impurities.

The Analytical Workflow: A Self-Validating System

Our approach is designed as a logical, self-validating workflow. The results from each step inform and corroborate the findings of the others, building a robust case for the compound's purity and identity.

Purity_Workflow cluster_start Start cluster_analysis Analytical Characterization cluster_decision Data Integration & Decision cluster_end Final Assessment Synthesized_Product Synthesized Crude This compound HPLC HPLC-UV (Quantitative Purity) Synthesized_Product->HPLC Inject for Separation NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR Dissolve for Analysis LCMS LC-MS (Impurity ID) Synthesized_Product->LCMS Inject for Separation & ID Data_Integration Integrate Data: - HPLC Purity ≥ 97%? - NMR Structure Correct? - MS confirms impurity masses? HPLC->Data_Integration NMR->Data_Integration LCMS->Data_Integration Confirmed_Pure Compound Confirmed Purity ≥ 97% Data_Integration->Confirmed_Pure Yes Repurify Repurify or Resynthesize Data_Integration->Repurify No

Caption: Workflow for purity confirmation of this compound.

Detailed Experimental Protocols

The following protocols are designed to be robust and are based on established principles of analytical method development for pharmaceutical compounds.[11]

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

Rationale: Given the polar nature of the analyte, a standard reversed-phase (C18) method may provide insufficient retention.[6] Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative that is specifically designed to retain and separate very polar compounds.[12] This method provides orthogonal selectivity to reversed-phase chromatography.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: HILIC Column (e.g., Silica, Amide, or Zwitterionic phase), 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 95% B

    • 1-10 min: 95% to 50% B

    • 10-12 min: 50% B

    • 12.1-15 min: 95% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (as the acrylic acid moiety has a weak chromophore).

  • Injection Volume: 5 µL.

Protocol:

  • Sample Preparation: Accurately weigh approximately 5 mg of the synthesized compound and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 0.5 mg/mL stock solution.

  • Injection: Inject the prepared sample onto the equilibrated HPLC system.

  • Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

  • Validation: The method's suitability should be confirmed by ensuring adequate peak shape for the main component and separation from any visible impurities.[13][14]

NMR Spectroscopy for Structural Confirmation

Rationale: NMR is the most powerful tool for the unequivocal identification of an organic compound's structure.[15] The ¹H NMR will confirm the presence of all expected protons and their connectivity, while the ¹³C NMR will confirm the carbon skeleton.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher is recommended).

  • High-precision 5 mm NMR tubes.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Add a small amount of an internal standard like TMS or DSS if quantitative analysis (qNMR) is intended.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

    • Expected Signals: Based on the structure of this compound and known spectra for acrylic acid[16][17][18], one would expect to see signals corresponding to the vinylic protons (typically 5.5-6.5 ppm), the methylene protons adjacent to the nitrogen and the double bond, and the protons of the piperidine ring.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Signals: Expect signals for the carboxylic acid carbon (~170 ppm), the alkene carbons (~120-140 ppm), and the aliphatic carbons of the piperidine ring and methylene bridge.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Assign all peaks to the corresponding protons and carbons in the structure.

    • Check for any unexpected signals, which would indicate the presence of impurities. The integration of impurity peaks relative to the main compound can provide a semi-quantitative purity estimate.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Rationale: When the HPLC-UV analysis reveals the presence of impurities, LC-MS is employed to identify them.[9] By coupling the separation power of LC with the detection and mass analysis of MS, we can obtain the molecular weight of each impurity, which is a critical clue to its structure.[2][10]

Instrumentation:

  • LC-MS system, preferably with a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap for accurate mass measurements.[9]

Protocol:

  • Method Transfer: Use the same HILIC method developed for the HPLC-UV analysis. If the buffer (Ammonium Formate) is volatile, it is already MS-compatible.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to ensure detection of all species.

    • Mass Range: Scan a range appropriate for the expected compound and potential dimers or by-products (e.g., 50-500 m/z).

    • Accurate Mass Measurement: Utilize the HRMS capability to obtain masses with sub-ppm accuracy, which allows for the prediction of elemental compositions.[9]

  • Data Analysis:

    • Extract the mass spectra for each impurity peak observed in the chromatogram.

    • Use the accurate mass to propose a molecular formula for the impurity.

    • Compare this information with potential side-products from the synthesis (e.g., unreacted starting materials, dimers, or products of side reactions) to tentatively identify the impurities.

References

A Comparative Guide to the Potential Applications of 2-Piperidin-1-ylmethyl-acrylic Acid and its Analogs in Neuroscience and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of 2-Piperidin-1-ylmethyl-acrylic acid, a versatile heterocyclic compound, and its potential applications. Drawing upon established research in related molecular structures, we will explore its prospective role as a modulator of GABAA receptors in neuroscience and as a functional monomer in polymer chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic and material science potential of this and similar chemical scaffolds.

Part 1: The Piperidine Scaffold in Neuropharmacology: A Focus on GABAA Receptor Modulation

The piperidine ring is a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds.[1] Its presence in a molecule can significantly influence pharmacokinetic and pharmacodynamic properties. One of the key areas where piperidine-containing compounds have shown promise is in the modulation of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2]

The GABAA Receptor: A Key Therapeutic Target

GABAA receptors are ligand-gated ion channels that, upon binding to GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.[1][2] This inhibitory action is crucial for maintaining balanced neural activity, and dysfunction of the GABAergic system is implicated in a range of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders. Consequently, the GABAA receptor is a major target for a variety of therapeutic drugs, including benzodiazepines, barbiturates, and general anesthetics, which act as positive allosteric modulators (PAMs), enhancing the effect of GABA.[3]

Piperine as a Model for Piperidine-Containing GABAA Receptor Modulators

While direct studies on this compound as a GABAA receptor modulator are not yet prevalent in peer-reviewed literature, we can draw valuable insights from the well-characterized natural product, piperine. Piperine, the pungent compound in black pepper, contains a piperidine moiety and has been shown to be a positive allosteric modulator of GABAA receptors.[4]

A comparative study of piperine and its synthetic analog, SCT-66, which lacks the piperidine ring and instead has a diisobutylamide group, provides compelling evidence for the role of the piperidine structure in GABAA receptor modulation.[4]

CompoundStructureKey FeatureGABAA Receptor Modulation (EC50)
Piperine (Structure of Piperine)Contains Piperidine Ring42.8 ± 7.6 µM (α2β2 subtype) to 59.6 ± 12.3 µM (α3β2 subtype)[4]
SCT-66 (Structure of SCT-66)Lacks Piperidine RingIncreased potency and efficacy compared to piperine[4]

Table 1: Comparative activity of piperine and its non-piperidine analog SCT-66 on GABAA receptors. The data highlights that while the piperidine ring is not essential for activity, its modification can significantly alter the modulatory effects.

The study revealed that while piperine's modulatory effect did not require the γ2S-subunit, suggesting a binding site involving only the α and β subunits, replacing the piperidine ring in SCT-66 increased the potency and efficacy of GABAA receptor modulation.[4] This underscores the significant impact of the piperidine scaffold on the pharmacological profile and presents an opportunity for fine-tuning the activity of potential drug candidates.

Hypothetical Application of this compound as a GABAA Receptor Modulator

Based on its structure, this compound presents an interesting scaffold for exploration as a novel GABAA receptor modulator. The presence of the piperidine ring provides a foundational element for interaction with the receptor, while the acrylic acid moiety offers a point for further chemical modification to optimize activity and selectivity for different GABAA receptor subtypes.

G cluster_0 Hypothetical Mechanism of Action Compound This compound GABA_A_Receptor GABA-A Receptor (α and β subunits) Compound->GABA_A_Receptor Allosteric Modulation Cl_Channel Chloride Channel Opening GABA_A_Receptor->Cl_Channel Enhanced GABA efficacy Neuronal_Inhibition Neuronal Hyperpolarization (Inhibitory Effect) Cl_Channel->Neuronal_Inhibition

Caption: Hypothetical allosteric modulation of the GABA-A receptor.

Experimental Protocol: Evaluation of GABAA Receptor Modulation using Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

To empirically determine the effect of this compound on GABAA receptors, a standard electrophysiological technique is the two-electrode voltage-clamp recording from Xenopus laevis oocytes expressing specific GABAA receptor subtypes.

Step-by-Step Methodology:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

  • cRNA Injection: Inject the oocytes with cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2S). Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a buffer solution.

    • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

    • Clamp the membrane potential at a holding potential of -70 mV.

  • Compound Application:

    • Apply a low concentration of GABA (EC5-10) to elicit a baseline current.

    • Co-apply the test compound (this compound) at varying concentrations with the same GABA concentration.

    • Record the potentiation or inhibition of the GABA-evoked current.

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of the test compound.

    • Calculate the percentage modulation.

    • Construct concentration-response curves to determine the EC50 (for potentiation) or IC50 (for inhibition).

G cluster_workflow Experimental Workflow: TEVC Assay A Oocyte Preparation (Xenopus laevis) B GABA-A Receptor cRNA Injection (e.g., α1β2γ2S) A->B C Incubation (2-7 days) B->C D Two-Electrode Voltage-Clamp Recording C->D E Baseline GABA Application (EC5-10) D->E F Co-application of Test Compound + GABA E->F G Data Acquisition (Current Measurement) F->G H Concentration-Response Analysis (EC50/IC50 Determination) G->H

Caption: Workflow for Two-Electrode Voltage-Clamp (TEVC) experiments.

Part 2: this compound in Polymer Chemistry

The acrylic acid backbone is a fundamental component in the synthesis of a vast array of polymers with diverse applications, from superabsorbent hydrogels to adhesives and coatings.[5][6] The incorporation of functional groups can dramatically alter the properties of the resulting polymer. This compound is a functionalized monomer that holds the potential to create polymers with unique characteristics.

A Comparative Overview: Functionalized vs. Non-functionalized Poly(acrylic acid)
PropertyPoly(acrylic acid) (PAA)Hypothetical Poly(this compound)
Structure Linear chain with carboxylic acid side groupsLinear chain with piperidinomethyl and carboxylic acid side groups
pH-Responsiveness Swells at high pH due to deprotonation of carboxylic acid groupsExpected to exhibit more complex pH-responsive behavior due to the basic piperidine nitrogen and acidic carboxylic acid.
Adhesion Good adhesion to various substratesThe piperidine group may enhance adhesion to specific surfaces through hydrogen bonding and electrostatic interactions.
Biocompatibility Generally considered biocompatibleBiocompatibility would need to be evaluated; the piperidine moiety may introduce new biological interactions.
Drug Delivery Potential Used for pH-responsive drug deliveryCould be a candidate for dual-stimuli (pH and potentially others) responsive drug delivery systems.

Table 2: A comparative overview of the expected properties of poly(acrylic acid) and a hypothetical polymer synthesized from this compound.

Synthesis and Polymerization

This compound can be polymerized using standard free-radical polymerization techniques. However, for applications requiring well-defined polymer architectures and molecular weights, controlled radical polymerization methods such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP) would be more suitable.

G cluster_polymerization Controlled Radical Polymerization Monomer This compound Monomer Polymerization Polymerization (e.g., RAFT, ATRP) Monomer->Polymerization Initiator Initiator Initiator->Polymerization CTA Chain Transfer Agent (e.g., for RAFT) CTA->Polymerization Polymer Well-defined Functional Polymer Polymerization->Polymer

Caption: Controlled radical polymerization of a functional monomer.

Conclusion

While direct experimental data on the applications of this compound is still emerging, a comparative analysis based on its structural components—the piperidine ring and the acrylic acid backbone—reveals significant potential in both neuropharmacology and materials science. As a potential GABAA receptor modulator, it represents a novel scaffold for the development of therapeutics for neurological disorders. In polymer chemistry, it offers the possibility of creating functional polymers with tunable properties for a range of applications. Further experimental validation is necessary to fully elucidate the performance and potential of this promising compound.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Piperidin-1-ylmethyl-acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The unique structure of 2-Piperidin-1-ylmethyl-acrylic acid, incorporating both a reactive acrylic acid moiety and a basic piperidine ring, necessitates a thorough understanding of its potential hazards to inform proper handling and disposal. This guide synthesizes technical data with field-proven insights to provide a self-validating system for waste management.

Hazard Assessment and Chemical Profile

Inferred Hazard Profile:

PropertyInferred Hazard from Parent CompoundsRationale
Acute Toxicity Likely harmful if swallowed, in contact with skin, or if inhaled.Piperidine is classified as toxic in contact with skin or if inhaled, and harmful if swallowed. Acrylic acid is also harmful if swallowed, in contact with skin, or if inhaled.[1][2]
Skin Corrosion/Irritation Expected to cause skin irritation and potentially severe burns.Piperidine is known to cause severe skin burns. Acrylic acid is also corrosive and can cause severe skin burns.[1][2]
Eye Damage/Irritation Expected to cause serious eye irritation or damage.Both piperidine and acrylic acid can cause serious eye damage.[1][2]
Respiratory Irritation May cause respiratory irritation.Acrylic acid is known to cause respiratory irritation.[1][2]
Environmental Hazards Potentially harmful to aquatic life.Piperidine is listed as harmful to aquatic life.

GHS Pictograms and Signal Word:

Based on available data for similar compounds and the parent molecules, the following GHS pictograms and signal word are anticipated for this compound:

Signal Word: Warning

Precautionary Statements (P-statements):

A vendor of this compound provides the following precautionary statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501. These statements indicate the need to avoid breathing dust/fume/gas/mist/vapors/spray, wash hands thoroughly after handling, wear protective equipment, and follow specific first aid and storage procedures.

Step-by-Step Disposal Protocol

The following protocol provides a detailed, step-by-step methodology for the safe disposal of this compound. The causality behind each step is explained to ensure a thorough understanding of the safety measures.

Experimental Protocol: Waste Collection and Neutralization

  • Segregation of Waste:

    • Rationale: Preventing accidental mixing of incompatible chemicals is a cornerstone of laboratory safety.

    • Procedure: Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it. Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents, strong acids, or strong bases, to prevent potentially violent reactions.

  • Container Selection:

    • Rationale: The integrity of the waste container is critical to prevent leaks and spills.

    • Procedure: Use a chemically resistant container, such as a high-density polyethylene (HDPE) carboy. Ensure the container has a secure, leak-proof screw cap.

  • Labeling:

    • Rationale: Accurate and clear labeling is a regulatory requirement and essential for proper handling by waste disposal personnel.

    • Procedure: Label the waste container with the following information:

      • The words "HAZARDOUS WASTE"

      • The full chemical name: "this compound"

      • CAS Number: "4969-03-3"

      • The approximate concentration and volume of the waste.

      • The date the waste was first added to the container.

      • Appropriate hazard pictograms (as shown above).

  • In-Lab Neutralization (for dilute aqueous solutions only):

    • Rationale: Due to its zwitterionic nature at certain pH values (possessing both acidic and basic centers), careful neutralization can render dilute aqueous solutions less hazardous. However, this should only be performed by trained personnel in a controlled environment. Solid waste or concentrated solutions should not be neutralized in the lab.

    • Procedure:

      • Work in a certified chemical fume hood.

      • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

      • For dilute aqueous solutions, slowly add a weak acid (e.g., 5% acetic acid) or a weak base (e.g., 5% sodium bicarbonate solution) dropwise while stirring and monitoring the pH.

      • The goal is to bring the pH to a neutral range (6-8). Be aware that the neutralization of both the carboxylic acid and the piperidine amine may result in heat generation. Proceed slowly and cool the container if necessary.

      • Once neutralized, the solution must still be disposed of as hazardous waste, as it may contain other regulated components.

  • Storage of Waste:

    • Rationale: Proper storage minimizes the risk of spills and exposure.

    • Procedure: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area. This area should be well-ventilated, away from sources of ignition, and incompatible materials.

  • Final Disposal:

    • Rationale: Adherence to institutional and regulatory procedures ensures legal and safe disposal.

    • Procedure: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Provide them with a complete and accurate description of the waste.

Visualization of the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Handling & Collection cluster_storage Storage & Disposal A Identify Waste B Select & Label Container A->B  1. C Segregate Waste B->C  2. D Neutralize (Dilute Aq. Only) Under Fume Hood C->D  3. E Collect in Labeled Container D->E  4. F Store in Satellite Accumulation Area E->F  5. G Arrange for EHS Pickup F->G  6.

Caption: Logical workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Piperidin-1-ylmethyl-acrylic acid
Reactant of Route 2
2-Piperidin-1-ylmethyl-acrylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.